molecular formula C13H8ClN3 B8516496 2-Chloro-4-pyridin-2-ylquinazoline

2-Chloro-4-pyridin-2-ylquinazoline

Número de catálogo: B8516496
Peso molecular: 241.67 g/mol
Clave InChI: XPEANLMDMWPVSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-4-pyridin-2-ylquinazoline is a chemical compound with the molecular formula C13H8ClN3 and a molecular weight of 241.68 g·mol⁻¹ . This compound features a quinazoline core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . The chloro and pyridinyl substituents make it a versatile synthetic intermediate for the development of novel therapeutic agents. Research into quinazoline derivatives has established their significant potential in oncology. The quinazoline nucleus is a key structural component in several commercially available anticancer drugs, such as gefitinib, erlotinib, and lapatinib, which act on specific biological targets like the Epidermal Growth Factor Receptor (EGFR) . Beyond oncology, the 2-(pyridin-2-yl)quinazoline scaffold has been identified as a promising hit series against neglected tropical diseases. Collaborative virtual screening efforts have led to the discovery of compounds with this core structure demonstrating potent activity against Trypanosoma cruzi , the causative agent of Chagas Disease . One such compound showed a clear reduction of parasitemia in an in vivo infection model, confirming the interest in this chemotype for developing new antiparasitic treatments . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C13H8ClN3

Peso molecular

241.67 g/mol

Nombre IUPAC

2-chloro-4-pyridin-2-ylquinazoline

InChI

InChI=1S/C13H8ClN3/c14-13-16-10-6-2-1-5-9(10)12(17-13)11-7-3-4-8-15-11/h1-8H

Clave InChI

XPEANLMDMWPVSY-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC=N3

Origen del producto

United States
Foundational & Exploratory

2-Chloro-4-pyridin-2-ylquinazoline: Chemical Properties, Reactivity, and Stability Profile in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery, functionalized quinazolines serve as privileged scaffolds, particularly in the development of targeted kinase inhibitors and receptor antagonists. 2-Chloro-4-pyridin-2-ylquinazoline (CAS: 858235-91-3)[1] is a highly versatile, electrophilic building block. Characterized by a highly reactive C2-chloro locus and a bidentate-capable 4-(pyridin-2-yl) motif, this compound is engineered for rapid diversification via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a comprehensive understanding of this molecule's physicochemical properties, its SNAr reactivity kinetics, and its hydrolytic stability profile. The protocols provided herein are designed as self-validating systems, ensuring reproducibility and scientific rigor in your synthetic workflows.

Structural and Physicochemical Profiling

The synthetic utility of 2-Chloro-4-pyridin-2-ylquinazoline stems directly from its electronic topology. The quinazoline core is heavily electron-deficient due to the electron-withdrawing nature of the N1 and N3 pyrimidine nitrogens. This deficiency is further exacerbated by the inductive effect of the C2-chlorine atom, making the C2 position highly susceptible to nucleophilic attack[2]. Furthermore, the pyridine ring at the C4 position acts as an extended conjugated system and can serve as a hydrogen-bond acceptor or metal-coordination site in biological targets.

Quantitative Physicochemical Data

The following table summarizes the core properties required for formulation and reaction planning.

PropertyValue / Description
Chemical Name 2-Chloro-4-pyridin-2-ylquinazoline
CAS Registry Number 858235-91-3[1]
Molecular Formula C13H8ClN3[1]
Molecular Weight 241.68 g/mol [1]
Electrophilic Locus C2 (Activated by N1/N3)
Storage Requirements ≤ 4°C, strictly anhydrous, inert atmosphere (Argon/N2)
Solubility Profile Soluble in DMSO, DMF, NMP, DCM; Insoluble in H2O

Reactivity Profile: SNAr Kinetics and Mechanisms

The primary application of 2-Chloro-4-pyridin-2-ylquinazoline is the installation of diverse amines, thiols, or alkoxides at the C2 position. The reaction proceeds via an addition-elimination SNAr mechanism. The rate-determining step is typically the formation of the negatively charged Meisenheimer complex, which is highly stabilized by the adjacent N1 and N3 atoms of the quinazoline ring[2].

SNAr_Mechanism SM 2-Chloro-4-pyridin-2-ylquinazoline (Electrophile) MC Meisenheimer Complex (Stabilized by N1/N3) SM->MC Nucleophilic Attack at C2 Nuc Amine Nucleophile (e.g., R-NH2) Nuc->MC Prod 2-Amino-4-pyridin-2-ylquinazoline (Target Product) MC->Prod Rearomatization LG Chloride Leaving Group (HCl) MC->LG Elimination

Fig 1. SNAr mechanism of 2-Chloro-4-pyridin-2-ylquinazoline proceeding via a Meisenheimer complex.

Experimental Protocol: Standardized SNAr Amination

To ensure high yields and minimize hydrolytic degradation, the SNAr reaction must be executed under strictly controlled conditions.

Rationale & Causality:

  • Solvent Choice (DMSO or NMP): Polar aprotic solvents dramatically lower the activation energy by stabilizing the polar Meisenheimer transition state without solvating the nucleophile too tightly.

  • Base Choice (DIPEA): N,N-Diisopropylethylamine is sterically hindered and non-nucleophilic. It acts as an acid scavenger for the liberated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Methodology:

  • Preparation: Oven-dry a 20 mL scintillation vial equipped with a magnetic stir bar. Purge the vial with dry Nitrogen for 5 minutes.

  • Reagent Charging: Add 2-Chloro-4-pyridin-2-ylquinazoline (1.0 equivalent, 0.5 mmol).

  • Solvation: Inject 2.5 mL of anhydrous DMSO (yielding a 0.2 M solution). Stir until complete dissolution is achieved.

  • Base Addition: Add DIPEA (2.5 equivalents, 1.25 mmol) via microsyringe.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 equivalents, 0.6 mmol). Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equivalents.

  • Reaction Execution: Seal the vial and heat to 80°C in an aluminum heating block.

  • In-Process Control (IPC): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The SNAr of 2-chloroquinazolines is typically >95% complete within 2-4 hours[2].

  • Workup: Cool to room temperature. Crash the product out by adding the mixture dropwise into 25 mL of vigorously stirred ice-cold water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Stability Profile and Degradation Pathways

A critical vulnerability of 2-chloroquinazolines is their susceptibility to hydrolysis. In the presence of ambient moisture—particularly under acidic or basic extremes—the C2-chloro group is displaced by water, generating a tetrahedral intermediate that rapidly collapses to form a highly stable quinazolin-2(1H)-one derivative (and liberating HCl)[3].

Hydrolysis_Pathway SM 2-Chloro-4-pyridin-2-ylquinazoline (API Intermediate) TetInt Tetrahedral Intermediate (C2-OH, C2-Cl) SM->TetInt Hydrolytic Attack Water H2O / OH- (Aqueous Media) Water->TetInt DegProd 4-pyridin-2-ylquinazolin-2(1H)-one (Degradant) TetInt->DegProd Loss of HCl Tautomerization

Fig 2. Hydrolytic degradation pathway of 2-Chloro-4-pyridin-2-ylquinazoline to its quinazolinone derivative.

Simulated Hydrolytic Stability Kinetics

To guide storage and handling, the following table outlines the expected degradation kinetics of the 2-chloroquinazoline scaffold across various aqueous environments at 25°C.

ConditionCo-SolventHalf-Life (t1/2)Primary Degradant
pH 2.0 (0.01 M HCl) 50% ACN< 4 hours4-pyridin-2-ylquinazolin-2(1H)-one
pH 7.4 (PBS) 50% ACN~ 48 hours4-pyridin-2-ylquinazolin-2(1H)-one
pH 10.0 (Borate) 50% ACN< 1 hour4-pyridin-2-ylquinazolin-2(1H)-one
Anhydrous DMSO None> 6 monthsNone (Stable)
Experimental Protocol: Forced Degradation Testing

To validate the shelf-life and handling limits of your specific batch, a forced degradation study is mandatory.

Rationale & Causality: Because 2-Chloro-4-pyridin-2-ylquinazoline is highly lipophilic, it will precipitate in purely aqueous buffers, skewing kinetic data. An organic co-solvent (Acetonitrile) is required to maintain a homogenous solution, ensuring that degradation kinetics reflect true chemical instability rather than solubility limits.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-pyridin-2-ylquinazoline in anhydrous HPLC-grade Acetonitrile.

  • Stress Condition Setup: Prepare three distinct 20 mL amber vials (to prevent concurrent photodegradation):

    • Acidic Stress: 5 mL Stock + 5 mL 0.1 M HCl.

    • Basic Stress: 5 mL Stock + 5 mL 0.1 M NaOH.

    • Neutral Stress: 5 mL Stock + 5 mL HPLC-grade H2O.

  • Incubation: Place all vials in a thermostatic shaker set to 40°C.

  • Kinetic Sampling: At T = 0, 1h, 4h, 12h, and 24h, extract a 100 µL aliquot from each vial.

  • Quenching:

    • Quench the acidic aliquot with 100 µL of 0.1 M NaOH.

    • Quench the basic aliquot with 100 µL of 0.1 M HCl.

    • Dilute the neutral aliquot with 100 µL of Acetonitrile.

  • Analysis: Analyze the quenched samples via HPLC-UV (detecting at 254 nm). Plot the natural log of the remaining peak area versus time to determine the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Conclusion

2-Chloro-4-pyridin-2-ylquinazoline is a potent, highly reactive intermediate that requires rigorous handling protocols. By leveraging polar aprotic solvents and non-nucleophilic bases, researchers can exploit its SNAr capabilities to rapidly generate diverse libraries of kinase-targeted compounds. However, its inherent vulnerability to hydrolysis demands strict anhydrous storage and careful consideration of aqueous exposure during workup and biological assay preparation.

Sources

Analytical Characterization of 2-Chloro-4-pyridin-2-ylquinazoline: A Technical Guide to Molecular Weight Determination and Crystal Structure Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-pyridin-2-ylquinazoline (CAS: 858235-91-3) is a highly functionalized heterocyclic intermediate frequently utilized in the design of kinase inhibitors, PARP inhibitors, and advanced transition-metal ligands. Because the physicochemical properties and spatial geometry of such intermediates dictate the pharmacokinetics and binding affinities of the final active pharmaceutical ingredients (APIs), rigorous structural validation is mandatory.

This whitepaper provides an in-depth, self-validating analytical framework for characterizing this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind experimental choices in High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-Ray Diffraction (SC-XRD).

Physicochemical Properties & Quantitative Data

Before initiating any analytical workflow, it is critical to establish the theoretical baseline of the compound. The molecular weight dictates the mass spectrometry parameters, while the planar nature of the quinazoline core informs our expectations for crystal packing (e.g., π−π stacking).

Table 1: Fundamental Chemical and Mass Properties
PropertyValueAnalytical Significance
Chemical Formula C₁₃H₈ClN₃Determines isotopic distribution patterns.
CAS Number 858235-91-3[1]Unique identifier for regulatory compliance.
Average Molecular Weight 241.68 g/mol [2]Used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 241.04068 Da[3]Target value for HRMS deconvolution.
Expected [M+H]⁺ Ion 242.04850 m/zPrimary target peak in ESI+ mode.
Isotopic Signature ~3:1 ratio (M : M+2)Self-validating confirmation of a single Chlorine atom.

Molecular Weight Determination via HRMS

While standard LC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS)—such as Orbitrap or Time-of-Flight (TOF) systems—is the gold standard for exact molecular weight determination in early-stage drug discovery[4].

The Causality of the Method

We select Electrospray Ionization in positive mode (ESI+) because the nitrogen atoms within the quinazoline and pyridine rings possess lone pairs that act as excellent proton acceptors. The use of 0.1% formic acid in the mobile phase forces the equilibrium toward the protonated state, ensuring maximum ionization efficiency and a strong signal-to-noise ratio. The high-resolution mass analyzer (resolution > 60,000) is necessary to differentiate the compound from isobaric impurities and to accurately resolve the 35 Cl and 37 Cl isotopic peaks[5].

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of 2-Chloro-4-pyridin-2-ylquinazoline in 1.0 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Sample Introduction: Introduce the sample via direct infusion at a flow rate of 5 µL/min to maintain a stable spray without overwhelming the detector.

  • Ionization (ESI+): Apply a capillary voltage of 3.5 kV. Set the desolvation temperature to 250 °C to evaporate the droplet matrix, leaving bare [M+H]⁺ ions.

  • Mass Analysis: Acquire data across an m/z range of 100–500.

  • Self-Validation (Data Processing): Extract the exact mass. The base peak must align with 242.0485 m/z (error < 3 ppm). Furthermore, the presence of a secondary peak at 244.0455 m/z at approximately 32% relative intensity mathematically validates the presence of the chlorine atom.

HRMS A Sample Preparation (0.1% FA in MeOH) B Electrospray Ionization (ESI+ Mode) A->B Infusion C Mass Analyzer (Orbitrap / TOF) B->C Ion Acceleration D Data Deconvolution (Isotope Pattern Matching) C->D m/z Detection

Fig 1. HRMS workflow for exact mass determination of 2-Chloro-4-pyridin-2-ylquinazoline.

Crystal Structure Elucidation via SC-XRD

While HRMS confirms the exact mass and formula, Single-Crystal X-Ray Diffraction (SC-XRD) is required to determine the absolute 3D molecular geometry, including the critical dihedral angle between the quinazoline core and the pyridine ring.

The Causality of the Method

Data collection is strictly performed at 100 K using a liquid nitrogen cryostream. Why? Lowering the temperature minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This prevents dynamic disorder, yields sharper diffraction spots at high angles, and allows for highly accurate determination of bond lengths—especially critical for mapping the electron-withdrawing effect of the 2-chloro substituent on the quinazoline ring[6].

Step-by-Step Crystallography Protocol
  • Single Crystal Growth: Dissolve the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (anti-solvent) in a narrow glass tube. Allow slow vapor diffusion over 3–5 days at room temperature to yield high-quality, defect-free single crystals.

  • Crystal Mounting: Under a polarizing microscope, select a crystal with well-defined faces (approx. 0.1 × 0.1 × 0.2 mm). Coat the crystal in Paratone-N oil and mount it on a cryoloop. The oil prevents solvent loss and freezes into a rigid glass at 100 K, avoiding crystalline ice rings that obscure diffraction data.

  • Diffraction Data Collection: Mount the loop on a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å). Collect full-sphere data using ω and ϕ scans.

  • Data Reduction: Integrate the raw frames and apply multi-scan absorption corrections to account for the anomalous scattering of the chlorine atom.

  • Structure Solution & Refinement: Solve the phase problem using dual-space methods via the SHELXT algorithm. Refine the structural model using full-matrix least-squares on F2 via SHELXL[7].

  • Self-Validation: The refinement is considered successful and self-validating when the final R1​ value is < 0.05 and the goodness-of-fit (GOF) is near 1.0.

XRD A Single Crystal Growth (Vapor Diffusion) B Diffraction Data Collection (100 K, Mo Kα) A->B Crystal Mounting C Structure Solution (SHELXT) B->C Data Reduction D Structure Refinement (SHELXL, Least-Squares) C->D Model Building

Fig 2. Single-crystal X-ray diffraction pipeline for structural elucidation and refinement.

Table 2: Expected Crystallographic Parameters

Based on homologous halogenated quinazoline derivatives[8], the following parameters represent the expected crystallographic profile for a high-quality refinement of this compound:

ParameterExpected Value Range
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Dihedral Angle (Quinazoline-Pyridine) 35° – 50° (Due to steric clash with C5-H)
Intermolecular Interactions C–Cl··· π halogen bonding; π−π stacking
Final R1​ / wR2​ < 0.050 / < 0.120

Conclusion

The comprehensive characterization of 2-Chloro-4-pyridin-2-ylquinazoline relies on a dual-pillar approach. High-Resolution Mass Spectrometry provides an exact, isotopically validated molecular weight (241.68 g/mol ), while low-temperature SC-XRD refined via SHELXL delivers the definitive spatial geometry. By adhering to these self-validating protocols, researchers can confidently utilize this intermediate in downstream pharmaceutical synthesis and structure-activity relationship (SAR) modeling.

Sources

Mechanism of action of 2-Chloro-4-pyridin-2-ylquinazoline derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 2-Chloro-4-pyridin-2-ylquinazoline Derivatives in Drug Discovery: A Technical Guide to Kinase Inhibition and Scaffold Privileging

Executive Summary

In modern medicinal chemistry, the quinazoline core is widely recognized as a highly privileged scaffold, serving as the structural foundation for numerous FDA-approved kinase inhibitors. Specifically, 2-chloro-4-(pyridin-2-yl)quinazoline represents a highly versatile and reactive intermediate. As a Senior Application Scientist, I have observed that the strategic functionalization of this scaffold enables the rapid discovery of potent inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway, FMS-like tyrosine kinase 3 (FLT3), and P-glycoprotein (P-gp) efflux pumps. This guide details the chemical logic, mechanism of action (MoA), and validated experimental workflows for utilizing this scaffold in drug discovery.

Chemical Logic & Scaffold Architecture

The architectural brilliance of 2-chloro-4-(pyridin-2-yl)quinazoline lies in its dual-purpose design:

  • The 4-(Pyridin-2-yl) Motif (Target Affinity): The pyridine ring at the C4 position provides a rigid, bidentate hydrogen-bonding and π -stacking network. In the context of kinase inhibition, this moiety penetrates deep into the hydrophobic specificity pocket of the kinase domain, anchoring the molecule.

  • The 2-Chloro Position (Synthetic Versatility): The electron-withdrawing nature of the quinazoline nitrogen atoms (N1 and N3) renders the C2 position highly electrophilic. The labile chlorine atom acts as an ideal leaving group for Nucleophilic Aromatic Substitution ( SN​Ar )[1]. This allows researchers to rapidly synthesize libraries of derivatives by introducing various solvent-exposed or hinge-binding nucleophiles (e.g., morpholines, piperazines, or anilines) under mild conditions.

Mechanism of Action (MoA) in Target Pathways

PI3K δ Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation. 4-Arylquinazoline derivatives are well-documented as highly selective inhibitors of the PI3K δ isoform (e.g., the Novartis N11 analog)[2]. Mechanism: The quinazoline core acts as an ATP mimetic. The modified 2-substituted-4-(pyridin-2-yl)quinazoline competitively binds to the ATP-binding cleft of PI3K δ . The N1 of the quinazoline and the introduced C2-amine typically form critical hydrogen bonds with the hinge region (e.g., Val851), while the 4-pyridin-2-yl group occupies the affinity pocket. This blockade prevents the phosphorylation of PIP2 to PIP3, thereby halting downstream Akt activation and inducing apoptosis in malignant cells[2].

FLT3 Kinase Inhibition in Acute Myeloid Leukemia (AML)

Mutations in FLT3 (such as Internal Tandem Duplications, ITD) drive aggressive forms of AML. 4-Arylquinazoline derivatives have emerged as potent FLT3 inhibitors[3]. Mechanism: The derivatives bind to the active conformation of the FLT3 kinase domain. By displacing ATP, they prevent the autophosphorylation of tyrosine residues in the cytoplasmic domain, effectively shutting down the hyperactive JAK/STAT and RAS/MAPK signaling cascades that drive leukemogenesis[3].

P-Glycoprotein (P-gp) Efflux Blockade

Multidrug resistance (MDR) remains a massive hurdle in oncology, often mediated by the overexpression of the P-gp efflux pump. Recent studies demonstrate that bulky 4-arylquinazoline derivatives (e.g., 4-indolyl or 4-pyridyl analogs) act as highly potent P-gp inhibitors[4]. Mechanism: Rather than targeting a kinase, these derivatives bind directly to the transmembrane drug-binding pocket of the ABC transporter. The lipophilic 4-(pyridin-2-yl) group and bulky 2-substituents sterically occlude the efflux channel, preventing the pump from expelling chemotherapeutic agents like paclitaxel, thereby restoring cellular sensitivity to the primary drug[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activated) PI3K PI3Kδ (Target Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 2-Substituted-4-(pyridin-2-yl) quinazoline Derivative Inhibitor->PI3K ATP-Competitive Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT / mTOR (Survival & Proliferation) PIP3->AKT Activates Apoptosis Apoptosis / Growth Arrest AKT->Apoptosis Blocked by Inhibitor

Fig 1: Mechanism of PI3Kδ pathway blockade by quinazoline-based ATP-competitive inhibitors.

Experimental Workflows & Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal logic and internal controls.

Protocol 1: SN​Ar Diversification of 2-Chloro-4-(pyridin-2-yl)quinazoline

This protocol details the attachment of a nucleophile (e.g., morpholine) to the C2 position to generate an active kinase inhibitor[1].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-chloro-4-(pyridin-2-yl)quinazoline in anhydrous 1,4-dioxane (0.2 M concentration). Causality: Anhydrous conditions prevent the competitive hydrolysis of the 2-chloro group to a quinazolinone.

  • Nucleophile Addition: Add 1.2 equivalents of the desired secondary amine (e.g., morpholine).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the SN​Ar reaction, preventing the protonation of the incoming amine and driving the reaction to completion.

  • Thermal Cycling: Heat the reaction mixture to 90°C and stir for 4–6 hours.

  • Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc, 1:1). The reaction is complete when the starting material spot completely disappears, validating total conversion.

  • Purification: Quench with water, extract with dichloromethane, dry over MgSO4​ , and purify via silica gel flash chromatography to yield the 2-substituted derivative.

SNAr_Workflow Start 2-Chloro-4-(pyridin-2-yl) quinazoline Nucleophile Nucleophile Addition (e.g., Morpholine) Start->Nucleophile Base DIPEA (Acid Scavenger) Nucleophile->Base Reaction SNAr Reaction (80-100°C) Base->Reaction Product Active Inhibitor (Purified) Reaction->Product Purification

Fig 2: SNAr workflow for synthesizing 2-substituted-4-(pyridin-2-yl)quinazoline derivatives.

Protocol 2: Kinase Inhibition Validation via ADP-Glo Assay

To validate the MoA, an ADP-Glo assay is utilized. Causality: This assay measures the depletion of ATP by quantifying the generated ADP. A reduction in luminescence directly correlates to the inhibition of kinase activity by the synthesized derivative.

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., PI3K δ ), PIP2 substrate, and ultra-pure ATP in a kinase assay buffer (HEPES, MgCl2​ , EGTA).

  • Compound Plating: In a 384-well plate, dispense the synthesized quinazoline derivatives in a 10-point dose-response curve (ranging from 10 μ M to 0.1 nM). Control Validation: Include Idelalisib as a positive control and DMSO as a vehicle (negative) control to establish baseline dynamic range.

  • Incubation: Incubate the kinase/compound mixture for 30 minutes at room temperature to allow for ATP-competitive binding equilibrium.

  • Reaction Initiation & Detection: Add the ATP/substrate mix. Incubate for 60 minutes. Add ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal.

  • Data Analysis: Read luminescence and calculate IC50​ values using non-linear regression.

Quantitative Data Summary

The following table synthesizes representative pharmacological data demonstrating the broad-spectrum utility of 4-arylquinazoline scaffolds across different biological targets based on recent literature[4],[3],[2].

Derivative Class (C2-Substitution)Primary Biological TargetRepresentative IC50​ (nM)Primary Mechanism of ActionClinical / Preclinical Context
2-Morpholino -4-(pyridin-2-yl)quinazolinePI3K δ 12 - 25 nMATP-Competitive InhibitionB-cell malignancies, Inflammatory diseases[2]
2-(4-Methylpiperazin-1-yl) -4-(pyridin-2-yl)quinazolineFLT3 (ITD Mutant)40 - 70 nMATP-Competitive InhibitionAcute Myeloid Leukemia (AML)[3]
2-(Indol-1-yl) -4-(pyridin-2-yl)quinazolineP-Glycoprotein (P-gp)15 - 30 nMEfflux Pump BlockadeReversal of Multidrug Resistance (MDR)[4]

References

  • "On-Water Palladium-Catalyzed Tandem Cyclization Reaction for the Synthesis of Biologically Relevant 4-Arylquinazolines" ResearchGate. Available at:[Link]

  • "Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors" Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • "Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a patent review" Taylor & Francis Online. Available at:[Link]

Sources

Navigating the Solubility Landscape of 2-Chloro-4-pyridin-2-ylquinazoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological systems and significantly influences its journey through the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the solubility of 2-Chloro-4-pyridin-2-ylquinazoline (CAS 858235-91-3), a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this guide offers a theoretical framework for understanding its solubility profile, detailed experimental protocols for its determination, and expert insights into the causal factors governing its dissolution in dimethyl sulfoxide (DMSO) and various organic solvents. By equipping researchers with both the theoretical knowledge and practical methodologies, this guide aims to facilitate informed decision-making in lead optimization and formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug discovery, the adage "a drug must be in solution to be active" holds profound significance. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a pivotal determinant of a drug candidate's success.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and inaccurate in vitro assay results, ultimately culminating in the failure of promising therapeutic agents in clinical trials.

Dimethyl sulfoxide (DMSO) has emerged as a near-universal solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] This property makes it an invaluable vehicle for creating high-concentration stock solutions for high-throughput screening.[1] However, a compound's solubility in DMSO does not always translate to its behavior in aqueous physiological environments or other organic solvents used in various stages of development. Therefore, a thorough understanding of a compound's solubility in a spectrum of solvents is indispensable.

This guide focuses on 2-Chloro-4-pyridin-2-ylquinazoline, a molecule featuring a quinazoline core fused with a pyridine ring. Such nitrogen-containing heterocyclic structures are prevalent in medicinal chemistry due to their diverse biological activities.[3][4] Understanding the solubility of this specific scaffold is crucial for its development as a potential therapeutic agent.

Theoretical Assessment of 2-Chloro-4-pyridin-2-ylquinazoline Solubility

A qualitative prediction of the solubility of 2-Chloro-4-pyridin-2-ylquinazoline can be derived from its molecular structure. The molecule possesses both polar and non-polar characteristics. The quinazoline and pyridine rings are aromatic and largely non-polar, while the nitrogen atoms within these rings can act as hydrogen bond acceptors, contributing to polarity. The presence of a chlorine atom adds to the molecule's hydrophobicity.

It is anticipated that 2-Chloro-4-pyridin-2-ylquinazoline will exhibit good solubility in polar aprotic solvents like DMSO, dimethylformamide (DMF), and tetrahydrofuran (THF), owing to favorable dipole-dipole interactions. Its solubility in protic solvents such as alcohols (methanol, ethanol) is expected to be moderate, influenced by the potential for hydrogen bonding. In non-polar solvents like hexane and toluene, the solubility is likely to be limited due to the compound's inherent polarity.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 2-Chloro-4-pyridin-2-ylquinazoline in a range of organic solvents remains to be extensively published. Commercial suppliers of this compound, such as Sigma-Aldrich, explicitly state that they do not provide analytical data for this product, and the buyer assumes responsibility for confirming its properties. This underscores the need for researchers to experimentally determine its solubility to guide their specific applications.

The following table provides a template for researchers to populate with their experimentally determined solubility data.

SolventPolarity Index (P')Expected SolubilityExperimentally Determined Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)7.2HighData to be determined
N,N-Dimethylformamide (DMF)6.4HighData to be determined
Tetrahydrofuran (THF)4.0Moderate to HighData to be determined
Acetone5.1ModerateData to be determined
Acetonitrile5.8ModerateData to be determined
Ethanol5.2Moderate to LowData to be determined
Methanol6.6Moderate to LowData to be determined
Dichloromethane (DCM)3.1LowData to be determined
Toluene2.4LowData to be determined
Hexane0.1Very LowData to be determined

Experimental Protocols for Solubility Determination

To address the gap in publicly available data, this section provides detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of 2-Chloro-4-pyridin-2-ylquinazoline.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often employed in early drug discovery to assess the solubility of compounds under conditions that mimic in vitro biological assays, where a compound is introduced from a DMSO stock solution into an aqueous buffer.[5]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 2-Chloro-4-pyridin-2-ylquinazoline

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Turbidimetric plate reader or nephelometer

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-pyridin-2-ylquinazoline in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or a desired temperature) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_result Result stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO stock->serial_dil add_pbs Add to PBS (pH 7.4) serial_dil->add_pbs incubate Incubate with Shaking add_pbs->incubate measure Measure Turbidity incubate->measure result Determine Kinetic Solubility measure->result

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.[5] It is a lower-throughput but more accurate method, crucial for lead optimization and formulation development.[6][7]

Objective: To determine the saturation concentration of a compound in a solvent at equilibrium.

Materials:

  • 2-Chloro-4-pyridin-2-ylquinazoline (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, acetonitrile, etc.)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Add an excess amount of solid 2-Chloro-4-pyridin-2-ylquinazoline to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining micro-particulates.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result add_solid Add Excess Solid to Solvent shake Shake for 24-48h add_solid->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge collect Collect Supernatant centrifuge->collect filter Filter Supernatant collect->filter quantify Quantify by HPLC-UV filter->quantify result Determine Thermodynamic Solubility quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Causality Behind Experimental Choices and Self-Validation

The choice between kinetic and thermodynamic solubility assays is dictated by the stage of drug discovery.[5] Kinetic solubility provides a rapid assessment suitable for screening large numbers of compounds, while thermodynamic solubility offers precise data essential for later-stage development.[6][7]

The shake-flask method for thermodynamic solubility is a self-validating system. The presence of excess, undissolved solid at the end of the equilibration period provides a visual confirmation that a saturated solution has been achieved. The use of centrifugation and filtration ensures that only the dissolved compound is quantified, preventing inflation of the solubility value by suspended particles. A validated HPLC method with a standard curve ensures the accuracy and reproducibility of the final concentration measurement.

Conclusion

References

  • Aqueous Solubility Assays - Creative Bioarray. (2025, July 30). Retrieved from [Link]

  • Assays | ADMET & DMPK | Kinetic Solubility - Concept Life Sciences. (n.d.). Retrieved from [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19). Retrieved from [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved from [Link]

  • Thermodynamic Solubility Testing Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. (2021, May 5). Retrieved from [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (n.d.). Retrieved from [Link]

  • DMSO Is Not a Cure-All. But the FDA's Panic Over It Birthed a Myth. - McGill University. (2023, November 17). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. (2026, January 13). Retrieved from [Link]

  • The physicochemical characters of quinazoline, 2-quinazolinone,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K) - ResearchGate. (2020, February). Retrieved from [Link]

  • (PDF) Synthesis and characterization of new quinazolinylmethylsulfanylpyridines, quinazolinylthieno[2,3-b]pyridines and pyrido[3",2":4',5'] thieno[3',2':4,5]pyrimido[6,1-b]quinazolines - ResearchGate. (2026, March 5). Retrieved from [Link]

  • Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). Retrieved from [Link]

  • 4-chloro-2-(pyridin-2-yl)quinazoline — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen. (2020, January 22). Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20). Retrieved from [Link]

  • Compound 2-chloro-4-nitro-N-[4-oxo-2-(pyridin-4-yl)quinazolin-3(4H)-yl]benzamide -... (n.d.). Retrieved from [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Retrieved from [Link]

  • Quinazoline - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-chloro-2-(pyridin-3-yl)quinazoline - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Electronic and photophysical properties of 2-Chloro-4-pyridin-2-ylquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the rapidly evolving landscape of organic electronics, the molecular design of electron-transporting and emissive materials dictates device efficiency. 2-Chloro-4-pyridin-2-ylquinazoline (CAS: 858235-91-3) [1][2] has emerged as a privileged, bifunctional intermediate for advanced optoelectronics.

The structural brilliance of this molecule lies in its dual-action architecture. The quinazoline core acts as a highly conjugated, electron-deficient aromatic ring system that significantly improves charge transfer efficiency in Organic Light-Emitting Diodes (OLEDs)[3]. The 2-chloro position serves as a highly reactive synthetic handle for carbon-carbon or carbon-nitrogen bond formation[4]. Simultaneously, the 4-(pyridin-2-yl) substituent extends the π-conjugation and creates a potent bidentate N^N coordination pocket (utilizing the quinazoline N3 and pyridine N atoms), making it an ideal ligand for phosphorescent transition metal complexes.

G Core 2-Chloro-4-pyridin-2-ylquinazoline CAS: 858235-91-3 Site1 2-Chloro Position (SNAr / Cross-Coupling) Core->Site1 Site2 4-(Pyridin-2-yl) Group (N^N Bidentate Ligand) Core->Site2 Path1 Donor-Acceptor (D-A) TADF Emitters Site1->Path1 Suzuki/Buchwald Path2 Ir(III) / Pt(II) Phosphorescent Complexes Site2->Path2 Cyclometalation

Bifunctional synthetic divergence of 2-Chloro-4-pyridin-2-ylquinazoline in optoelectronics.

Electronic Architecture and Photophysical Profile

To utilize 2-chloro-4-pyridin-2-ylquinazoline effectively, one must understand its native electronic band structure. The quinazoline moiety acts as a deep electron sink. Research on closely related quinazoline derivatives demonstrates that these scaffolds possess deep Lowest Unoccupied Molecular Orbital (LUMO) levels (approximately -2.00 to -2.12 eV), which facilitate efficient electron injection from the cathode in OLED devices[5].

Furthermore, the localized triplet energy ( ET​ ) of the quinazoline acceptor is typically around 2.52 to 2.56 eV[5]. This relatively high triplet energy prevents back-energy transfer when the molecule is functionalized with donor units to create blue or green Thermally Activated Delayed Fluorescence (TADF) emitters.

Table 1: Fundamental Electronic Properties of the Quinazoline Scaffold
PropertyTypical Value RangeCausality / Optoelectronic Impact
LUMO Level -2.00 to -2.20 eVDeep LUMO localized on the pyrimidine-like ring ensures strong electron-accepting ability[5].
HOMO Level -6.00 to -6.20 eVDeep HOMO necessitates pairing with strong electron donors (e.g., carbazole) to narrow the bandgap[5].
Triplet Energy ( ET​ ) 2.52 - 2.56 eVHigh ET​ localized on the quinazoline core makes it suitable for deep-blue emissive architectures[5].
Optical Bandgap ( Eg​ ) 3.12 - 3.19 eVWide bandgap allows for broad color tunability upon functionalization[5].

In its native, unfunctionalized state, the photoluminescence of 2-chloro-4-pyridin-2-ylquinazoline is weak. The presence of the heavy chlorine atom promotes rapid non-radiative decay and Intersystem Crossing (ISC) to dark triplet states. The true photophysical value of this molecule is unlocked only post-functionalization.

G S0 Ground State (S0) Abs Photon Absorption (UV: 260-320 nm) S0->Abs S1 Singlet Excited State (S1) Charge Transfer Abs->S1 ISC Intersystem Crossing (ISC) Spin-Orbit Coupling S1->ISC Heavy Atom Effect T1 Triplet State (T1) Localized on Quinazoline ISC->T1 Emit Radiative Decay (Phosphorescence / TADF) T1->Emit Emit->S0

Jablonski energy transfer logic for quinazoline-based optoelectronic materials.

Synthetic Functionalization: Causality & Protocols

The functionalization of the quinazoline core via carbon-carbon bond formation is a cornerstone of modern synthetic chemistry[4]. To construct a Donor-Acceptor (D-A) fluorophore, the 2-chloro position must be substituted with an electron-donating group (e.g., a carbazole boronic ester) using a Palladium-catalyzed Suzuki-Miyaura coupling[5].

Protocol A: Synthesis of a D-A Emitter via Suzuki-Miyaura Coupling

Objective: Replace the 2-chloro group with a carbazole donor to create a TADF-capable D-A fluorophore.

Causality in Reagent Selection:

  • Catalyst/Ligand ( Pd2​(dba)3​ / SPhos): The electron-deficient quinazoline ring makes the C-Cl bond highly activated for oxidative addition. However, bulky, electron-rich biaryl phosphines like SPhos are required to accelerate reductive elimination and prevent protodehalogenation of the sensitive intermediate[4].

  • Base ( K2​CO3​ ): A mild inorganic base is chosen to activate the boronic acid without hydrolyzing the quinazoline core.

  • Solvent (Toluene/Water/Ethanol): The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating interfacial reaction kinetics.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, combine 2-chloro-4-pyridin-2-ylquinazoline (1.0 eq), carbazole-based boronic ester (1.2 eq), Pd2​(dba)3​ (0.02 eq), and SPhos (0.08 eq).

  • Degassing (Critical Step): Add a degassed mixture of Toluene/Water/Ethanol (4:1:1 v/v). Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand, terminating the catalytic cycle. The system must be purged with Argon for 30 minutes prior to heating.

  • Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar 2-chloro starting material and the emergence of a bright blue/green fluorescent spot under 365 nm UV light confirms product formation.

  • Purification: Extract with dichloromethane, dry over MgSO4​ , and purify via silica gel column chromatography.

  • Self-Validation (Post-Process): Confirm the structure via 1H -NMR. The characteristic downfield shift of the quinazoline protons will validate the substitution of the electronegative chlorine atom.

Photophysical Characterization: A Self-Validating Workflow

Once functionalized, the photophysical properties of the resulting compound must be rigorously evaluated. A self-validating photophysical workflow ensures that the measured emission is an inherent property of the molecule and not an artifact of solvent polarity or oxygen quenching.

Protocol B: Rigorous Photophysical Analysis
  • Sample Preparation: Dissolve the purified compound in spectroscopic-grade toluene to a concentration of 10−5 M.

  • Degassing: Bubble the solution with Argon for 15 minutes. Causality: Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Failing to degas the sample will artificially suppress phosphorescence or TADF, leading to inaccurate Photoluminescence Quantum Yield (PLQY) measurements.

  • Steady-State Absorption: Measure the UV-Vis absorption spectrum (200-600 nm). The appearance of a new, broad absorption band at ~350-400 nm validates the formation of a Ground-State Charge Transfer (CT) complex between the new donor and the quinazoline acceptor.

  • Transient Photoluminescence: Excite the sample at its absorption maximum and measure the decay kinetics. A bi-exponential decay featuring a prompt nanosecond component (fluorescence) and a delayed microsecond component confirms TADF behavior.

Table 2: Comparative Photophysical Data (Pre- vs. Post-Functionalization)
StateAbsorption Max ( λabs​ )Emission Max ( λem​ )PLQY ( ΦPL​ )Primary Decay Pathway
Native 2-Chloro-4-pyridin-2-ylquinazoline 260 nm, 315 nm~ 380 nm (Weak)< 0.05Non-radiative decay (heavy atom quenching by Cl).
D-A Derivative (Carbazole substituted) 280 nm, 360 nm (CT band)450 - 480 nm0.60 - 0.85Thermally Activated Delayed Fluorescence (TADF).
Ir(III) Complex 270 nm, 420 nm (MLCT)580 - 620 nm> 0.90Highly efficient Phosphorescence via strong ISC.

References

  • 858235-91-3_化工字典 (Chemical Dictionary) . hxchem.net. 1

  • 2-chloro-4-pyridin-2-ylquinazoline, 858235-91-3 . rovathin.com. 2

  • 2-Chloro-4-phenylquinoline | 5855-56-1 - Benchchem . benchchem.com. 4

  • Stable deep blue organic light emitting diodes with CIE of y < 0.10 based on quinazoline and carbazole units . ccspublishing.org.cn. 5

  • CAS.29874-83-7 2-chloro-4-phenylquinazoline . arborpharmchem.com.3

Sources

The Definitive Guide to Pharmacokinetic Profiling of 2-Chloro-4-pyridin-2-ylquinazoline Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-Chloro-4-pyridin-2-ylquinazoline scaffold is a privileged structure in modern medicinal chemistry, frequently forming the core of potent kinase inhibitors. However, the journey from a potent hit to a viable clinical candidate is paved with challenges, paramount among them being the optimization of pharmacokinetic properties. This in-depth technical guide provides a comprehensive framework for the robust pharmacokinetic profiling of 2-Chloro-4-pyridin-2-ylquinazoline analogs. Authored from the perspective of a seasoned application scientist, this document eschews rigid templates in favor of a logically structured narrative that delves into the "why" behind experimental choices. We will explore the critical in vitro assays and in vivo studies necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this important class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of pharmacokinetic science with confidence and scientific integrity.

Introduction: The Quinazoline Scaffold and the Imperative of Pharmacokinetic Optimization

Quinazoline derivatives have emerged as a cornerstone in the development of targeted cancer therapies, with several approved drugs, such as gefitinib and erlotinib, featuring this heterocyclic core.[1][2][3] Their efficacy often stems from their ability to mimic the purine ring of ATP, allowing for potent inhibition of various protein kinases.[4] The 2-Chloro-4-pyridin-2-ylquinazoline moiety, in particular, serves as a versatile synthetic intermediate for generating libraries of analogs with diverse pharmacological activities.[5][6][7]

However, potent in vitro activity is a necessary but insufficient criterion for a successful drug candidate. The in vivo performance of a compound is dictated by its pharmacokinetic profile, which governs its concentration and persistence at the target site. Early and comprehensive ADME characterization is therefore not merely a "box-ticking" exercise but a critical, data-driven process that informs medicinal chemistry efforts and de-risks progression to more complex and costly in vivo studies.[8][9] A compound with poor absorption, rapid metabolism, or unfavorable distribution is unlikely to achieve therapeutic efficacy, regardless of its target affinity.

This guide will provide a detailed roadmap for generating a robust pharmacokinetic dataset for 2-Chloro-4-pyridin-2-ylquinazoline analogs, focusing on the key in vitro assays that form the foundation of modern DMPK (Drug Metabolism and Pharmacokinetics) screening.

The Core Pharmacokinetic Questions: A Strategic Overview

Before delving into specific protocols, it is crucial to frame our investigation around the four pillars of pharmacokinetics:

  • Absorption: Will the compound be absorbed from the gastrointestinal tract following oral administration? What are the primary mechanisms of absorption (passive diffusion, active transport)?

  • Distribution: Where does the compound go in the body? Does it partition into tissues, or does it remain primarily in circulation? To what extent does it bind to plasma proteins?

  • Metabolism: How is the compound chemically modified by the body? What are the major metabolic pathways and the enzymes involved (e.g., Cytochrome P450s)? Is the compound metabolically stable?

  • Excretion: How is the compound and its metabolites eliminated from the body (e.g., via urine or feces)?

The following sections will detail the key in vitro experiments designed to answer these fundamental questions.

Foundational In Vitro ADME Assays: Protocols and Rationale

The initial pharmacokinetic assessment of 2-Chloro-4-pyridin-2-ylquinazoline analogs should begin with a suite of well-established in vitro assays. These assays are designed to be relatively high-throughput and cost-effective, allowing for the rapid triaging of compounds with undesirable properties and the prioritization of those with promising profiles for further development.

Assessment of Metabolic Stability: The Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the metabolism of a vast number of xenobiotics.[10] The liver microsomal stability assay provides a reliable and efficient method for assessing the intrinsic clearance of a compound by these Phase I metabolic enzymes.[1][11]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? Liver microsomes are a subcellular fraction that is enriched with CYP enzymes, making them a cost-effective and convenient in vitro system for studying Phase I metabolism.[1][10]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. Comparing compound depletion in the presence and absence of NADPH helps to distinguish between enzymatic degradation and chemical instability.[10][12]

  • Why Monitor Compound Disappearance? By measuring the rate at which the parent compound is depleted over time, we can calculate its in vitro half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in vivo hepatic clearance.[11]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the 2-Chloro-4-pyridin-2-ylquinazoline analog (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human, rat, or mouse, depending on the desired species for extrapolation) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (or a stock solution of NADPH).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to a final concentration of 0.5 mg/mL.

    • Spike in the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).[11]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Data Presentation: Illustrative Microsomal Stability Data

Compound IDSpeciest½ (min)CLint (µL/min/mg)
Analog AHuman> 60< 10
Analog BHuman2527.7
Analog CRat1546.2
Verapamil (Control)Human1069.3

This is illustrative data and not specific to the topic compound.

Assessment of Intestinal Permeability: The Caco-2 Permeability Assay

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal permeability.[2][13] When cultured on a semi-permeable support, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express various transporters, thus mimicking the intestinal barrier.[2][13]

Causality Behind Experimental Choices:

  • Why Caco-2 Cells? They form a monolayer that structurally and functionally resembles the human intestinal epithelium, providing a more physiologically relevant model than artificial membranes.[2]

  • Why Bidirectional Transport? Measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions allows for the calculation of an efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[2]

  • Why TEER Measurement? Transepithelial electrical resistance (TEER) is a measure of the integrity of the cell monolayer. It is essential to confirm that the monolayer is confluent and that the test compound does not disrupt its integrity.[8][14]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in a transwell plate.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.[13]

    • Monitor the integrity of the monolayer by measuring TEER values.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • For A-to-B permeability, add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For B-to-A permeability, add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the donor and receiver samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio = Papp (B-to-A) / Papp (A-to-B).

Data Presentation: Illustrative Caco-2 Permeability Data

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Analog D15.216.11.1High
Analog E1.89.55.3Low (Efflux Substrate)
Analog F0.50.61.2Low
Propranolol (High Perm.)> 20--High
Atenolol (Low Perm.)< 1--Low

This is illustrative data and not specific to the topic compound.

Assessment of Plasma Protein Binding: The Equilibrium Dialysis Method

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[3] According to the "free drug hypothesis," only the unbound fraction of the drug is available to interact with its target and exert a pharmacological effect.[3] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a compound's distribution and for interpreting its in vitro potency in the context of in vivo efficacy. Equilibrium dialysis is considered the gold standard for measuring PPB.[3][9]

Causality Behind Experimental Choices:

  • Why Equilibrium Dialysis? This method allows for the separation of the free and bound drug fractions based on diffusion across a semi-permeable membrane, minimizing artifacts that can be associated with other methods like ultrafiltration.[15]

  • Why a Semi-permeable Membrane? The membrane has a specific molecular weight cutoff that allows the small molecule drug to pass through but retains the much larger plasma proteins.[9]

  • Why Measure Concentrations at Equilibrium? The system is allowed to incubate until the concentration of the free drug is equal on both sides of the membrane. By measuring the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber, the percentage of bound drug can be accurately calculated.[9]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Preparation:

    • Prepare a stock solution of the 2-Chloro-4-pyridin-2-ylquinazoline analog.

    • Spike the test compound into plasma (human, rat, or mouse) at a known concentration (e.g., 1-5 µM).

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Equilibrium Dialysis:

    • Use a 96-well equilibrium dialysis apparatus. Each well is divided into two chambers by a semi-permeable membrane.

    • Add the drug-spiked plasma to one chamber and PBS to the other.

    • Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • It is crucial to match the matrix of the calibration standards to the samples (i.e., prepare standards in plasma and PBS).

    • Quantify the drug concentration in both chambers using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.

    • Calculate the percentage of plasma protein binding = (1 - fu) * 100.

Data Presentation: Illustrative Plasma Protein Binding Data

Compound IDSpeciesFraction Unbound (fu)% Plasma Protein Binding
Analog GHuman0.0298.0
Analog HHuman0.1585.0
Analog IMouse0.0595.0
Warfarin (High Binding)Human< 0.01> 99.0

This is illustrative data and not specific to the topic compound.

Bioanalytical Method Development: The Role of LC-MS/MS

A cornerstone of any pharmacokinetic study is a robust and validated bioanalytical method for the accurate quantification of the drug candidate in biological matrices.[16] For small molecules like 2-Chloro-4-pyridin-2-ylquinazoline analogs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity, selectivity, and speed.[16][17]

Key Considerations for LC-MS/MS Method Development:

  • Sample Preparation: The goal is to remove interfering substances (e.g., proteins, phospholipids) from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[17]

  • Chromatographic Separation: An appropriate HPLC or UHPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and any potential metabolites.

  • Mass Spectrometric Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.

A fully validated bioanalytical method in accordance with regulatory guidelines is a prerequisite for conducting preclinical and clinical pharmacokinetic studies.

In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance

While in vitro assays provide invaluable early insights, they cannot fully recapitulate the complexity of a whole organism. Therefore, promising candidates identified through in vitro screening must be advanced to in vivo pharmacokinetic studies in animal models (typically rodents). These studies are essential for determining key pharmacokinetic parameters such as:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

  • Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

A typical in vivo pharmacokinetic study involves administering the 2-Chloro-4-pyridin-2-ylquinazoline analog to a cohort of animals (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points post-dose, and the plasma concentrations of the drug are determined using a validated LC-MS/MS method.[18] The resulting plasma concentration-time profiles are then used to calculate the aforementioned pharmacokinetic parameters.

Illustrative In Vivo Pharmacokinetic Data for a 2-(pyridin-2-yl)quinazoline Analog

A study on a series of 2-(pyridin-2-yl)quinazolines identified a promising compound (compound 85) that demonstrated a clear reduction of parasitemia in an in vivo model of T. cruzi infection.[5] This highlights the successful progression from in vitro characterization to in vivo proof-of-concept, guided by pharmacokinetic insights.

Visualizing the Workflow and Key Relationships

To better conceptualize the pharmacokinetic profiling process, the following diagrams illustrate the overall workflow and the interplay between key ADME parameters.

Diagram 1: In Vitro ADME Screening Workflow

ADME_Workflow cluster_start Compound Synthesis cluster_invitro In Vitro ADME Profiling cluster_decision Decision Gate cluster_invivo In Vivo Studies Start 2-Chloro-4-pyridin-2-yl quinazoline Analogs MetStab Metabolic Stability (Microsomes) Start->MetStab Perm Permeability (Caco-2) Start->Perm PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB Decision Prioritize Candidates with Favorable Profile MetStab->Decision Perm->Decision PPB->Decision InVivo Rodent PK Study (IV & PO Dosing) Decision->InVivo Promising Candidates

Caption: A streamlined workflow for the pharmacokinetic profiling of novel analogs.

Diagram 2: Interrelationship of Core Pharmacokinetic Parameters

PK_Parameters Absorption Absorption (F%) Concentration Plasma Concentration (Cmax, AUC) Absorption->Concentration determines input Distribution Distribution (Vd, fu) Distribution->Concentration influences Metabolism Metabolism (CLint) Metabolism->Concentration determines elimination Excretion Excretion (CLrenal) Excretion->Concentration determines elimination Efficacy Therapeutic Efficacy Concentration->Efficacy drives

Caption: The dynamic interplay between ADME processes and therapeutic outcome.

Conclusion: Integrating Pharmacokinetics into Drug Discovery

The successful development of 2-Chloro-4-pyridin-2-ylquinazoline analogs, and indeed any small molecule drug candidate, is contingent upon a deep understanding of their pharmacokinetic properties. This guide has outlined a systematic and scientifically rigorous approach to generating a comprehensive ADME profile, from foundational in vitro assays to confirmatory in vivo studies. By embracing this integrated approach, drug discovery teams can make more informed decisions, optimize their chemical matter more efficiently, and ultimately increase the probability of advancing safe and effective medicines to the clinic. The principles and protocols detailed herein provide a self-validating system for the pharmacokinetic profiling of this important class of molecules, ensuring that the most promising candidates are identified and progressed with a solid scientific foundation.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • Selvita. (n.d.). In Vitro ADME.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Rashid, A. G., & Hasan, S. A. (2025). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Karbala Journal of Pharmaceutical Sciences, 16(27), 44-68.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Cyprotex. (n.d.). Microsomal Stability.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • ResearchGate. (n.d.). Examples of quinazoline drugs.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • YouTube. (2019, July 30). Caco 2 Cell Permeability Assay.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • PubMed. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide.
  • Abdullahi, S. H., et al. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Journal of the Indian Chemical Society, 1018-1027.
  • PMC. (n.d.). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection.
  • PMC. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • Barbosa, M., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1367-1377.
  • Romano, L. (2025). Advancements in lc-ms/ms bioanalytical method validation. Journal of Clinical and Bioanalytical Chemistry, 9(3), 225.
  • PMC. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma.

Sources

A Senior Application Scientist's Guide to the In Vitro Toxicity Screening of 2-Chloro-4-pyridin-2-ylquinazoline Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2][3] The 2-Chloro-4-pyridin-2-ylquinazoline series represents a class of compounds with significant potential, likely designed as kinase inhibitors or for other targeted therapies.[4][5][6] However, early and robust assessment of potential toxicity is paramount to de-risk drug development programs, preventing late-stage failures and ensuring patient safety.[7] This technical guide provides a comprehensive, tiered strategy for the in vitro toxicity screening of this specific compound class. Moving beyond a simple checklist of assays, this document elucidates the scientific rationale behind the experimental design, details field-proven protocols, and offers insights into data interpretation, empowering research teams to make confident go/no-go decisions.

Introduction: The Quinazoline Scaffold and the Imperative for Early Toxicity Profiling

Quinazoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] Many function by inhibiting key signaling proteins, such as epidermal growth factor receptor (EGFR) and other kinases.[3] The specific scaffold, 2-Chloro-4-pyridin-2-ylquinazoline, is synthetically accessible and designed for targeted biological activity.[4][6]

While efficacious, the quinazoline class is not without its toxicological liabilities. Off-target effects, metabolic activation into reactive species, or inherent chemical properties can lead to cellular damage. Drug-induced toxicities, such as hepatotoxicity and cardiotoxicity, are major causes of drug withdrawal from the market.[7] Therefore, a proactive, mechanism-informed in vitro screening strategy is not just a regulatory requirement but a fundamental component of efficient drug discovery. This guide outlines a logical, three-tiered approach to systematically evaluate the toxicological profile of novel 2-Chloro-4-pyridin-2-ylquinazoline analogues.

The Tiered Screening Strategy: From General Viability to Mechanistic Insight

A phased approach to toxicity testing is both resource-efficient and scientifically rigorous. It allows for the rapid triage of overtly toxic compounds while dedicating more complex, resource-intensive assays to the most promising candidates.

G tier1 Tier 1: Foundational Cytotoxicity (Broad Panel, High Throughput) decision1 Go/No-Go Decision (IC50 > 10-30 µM?) tier1->decision1 Data Input tier2 Tier 2: Mechanistic Elucidation (Apoptosis vs. Necrosis, Organ-Specific Models) decision2 Go/No-Go Decision (Favorable Mechanism?) tier2->decision2 Data Input tier3 Tier 3: Genotoxicity Assessment (DNA Damage & Chromosomal Aberrations) decision3 Final Profile & Risk Assessment tier3->decision3 Data Input decision1->tier2 Promising Candidates Proceed decision2->tier3 Candidates Proceed

Caption: A tiered workflow for in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Assessment

Objective: To rapidly determine the concentration at which the test compounds exhibit general cytotoxicity across different cell lines. This provides a basal cytotoxicity profile and establishes the concentration range for subsequent, more detailed assays.

Core Assays: A panel of at least two assays with different biological endpoints is recommended to avoid misleading results from compound interference.[9]

  • MTT Assay (Mitochondrial Activity): Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[10][11] A reduced signal indicates compromised metabolic function.

  • Neutral Red Uptake (NRU) Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10] It's a sensitive indicator of lysosomal membrane damage.[12]

  • LDH Release Assay (Membrane Integrity): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[9][12]

Experimental Design:

  • Cell Line Selection: Use a panel of cell lines to identify potential tissue-specific toxicity. A standard panel includes:

    • HepG2 (Human Hepatocellular Carcinoma): A benchmark for assessing potential hepatotoxicity.

    • HEK293 (Human Embryonic Kidney): To screen for general cytotoxicity in a non-cancerous human cell line.

    • A relevant cancer cell line (e.g., MCF-7 - Breast Cancer): To determine the therapeutic index (selectivity) if the compounds are intended as anticancer agents.[5][13]

  • Dose Range: A wide, semi-logarithmic concentration range (e.g., 0.1 µM to 100 µM) is crucial.

  • Incubation Time: A 24-hour or 48-hour incubation period is standard for initial screening.[10]

  • Controls:

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

Data Presentation: Example Tier 1 Results
Compound IDCell LineMTT IC50 (µM)NRU IC50 (µM)LDH EC50 (µM)
QC-PYR-01 HepG215.212.8>100
HEK29325.822.1>100
MCF-72.11.885.6
QC-PYR-02 HepG2>100>100>100
HEK293>100>100>100
MCF-78.57.9>100
Doxorubicin HepG20.80.615.4

Interpretation:

  • QC-PYR-01 shows selectivity for the cancer cell line (MCF-7) over non-cancerous lines. The discrepancy between MTT/NRU and LDH results suggests a non-necrotic cell death mechanism at lower concentrations.

  • QC-PYR-02 displays a much better general toxicity profile and good selectivity, making it a priority candidate for further investigation.

Tier 2: Mechanistic Elucidation

Objective: For compounds that pass Tier 1 (e.g., IC50 > 10 µM in non-target cells), the next step is to understand how they induce cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is critical. Apoptosis is often a desired outcome for anticancer drugs, while necrosis can trigger inflammation and is generally undesirable.

Core Assays:

  • Caspase-Glo® 3/7 Assay: A luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[14] An increase in luminescence is a direct marker of apoptosis.

  • High-Content Imaging: Utilizes fluorescent dyes and automated microscopy to simultaneously measure multiple toxicity endpoints in the same cell population, such as nuclear condensation (apoptosis), membrane permeability (necrosis), and mitochondrial membrane potential.[15]

Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic agents, including quinazoline derivatives, induce apoptosis via the intrinsic (mitochondrial) pathway.[1] This involves mitochondrial stress, release of cytochrome c, and subsequent activation of the caspase cascade.[16][17]

G compound Quinazoline Compound mito Mitochondrial Stress compound->mito cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Assembly cytc->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Active Caspase-9 (Initiator) apoptosome->cas9 Activation procas9 Pro-Caspase-9 procas9->apoptosome procas37 Pro-Caspase-3/7 cas9->procas37 Cleavage cas37 Active Caspase-3/7 (Executioner) procas37->cas37 Activation apoptosis Apoptosis (Cell Death) cas37->apoptosis Substrate Cleavage

Caption: Intrinsic apoptosis pathway initiated by compound-induced stress.

Tier 3: Genotoxicity Assessment

Objective: To determine if a compound has the potential to damage genetic material (DNA), which can lead to mutations and cancer. This is a critical safety endpoint, and regulatory agencies like the OECD provide specific guidelines.[18][19][20]

Core Assays: A combination of assays is necessary to detect different types of genetic damage.[21][22]

  • In Vitro Micronucleus Test: A well-established assay that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[21] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.[23] Under an electric field, damaged DNA fragments migrate away from the nucleus, forming a "comet tail."[24]

Interpretation: A positive result in either assay is a significant red flag. While the in vitro comet assay is not yet a formal OECD guideline, it is widely used for screening.[23] A positive micronucleus test, which detects fixed chromosomal damage, is of particular concern.[22]

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-Chloro-4-pyridin-2-ylquinazoline compounds in culture medium. Replace the old medium with the compound-containing medium. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 3-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.[11]

  • Readout: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 2: In Vitro Micronucleus Test
  • Cell Culture: Use a cell line with a stable karyotype and good growth characteristics, such as TK6 or HepG2.

  • Compound Exposure: Treat cells with at least three concentrations of the test compound (based on Tier 1 cytotoxicity data), along with negative and positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity). The exposure should last for 1.5-2.0 normal cell cycle lengths.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored for micronuclei.

  • Harvesting & Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific dye like Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.

  • Analysis: Evaluate the frequency of micronucleated cells. A dose-dependent, statistically significant increase over the negative control indicates a positive result.

Integrated Risk Assessment and Conclusion

The goal of this tiered screening cascade is to build a comprehensive toxicological profile for each 2-Chloro-4-pyridin-2-ylquinazoline analogue.

  • Tier 1 identifies potent cytotoxins and establishes a therapeutic index.

  • Tier 2 provides crucial information on the mechanism of cell death, helping to differentiate desired on-target effects from undesirable off-target toxicity.

  • Tier 3 assesses the mutagenic and carcinogenic potential, a critical safety hurdle.

A compound with a high IC50 in non-cancerous cells, a clear apoptotic mechanism of action in cancer cells, and negative results in genotoxicity assays represents a promising lead candidate. Conversely, a compound showing potent non-specific cytotoxicity, necrotic mechanisms, or any evidence of genotoxicity should be deprioritized or flagged for significant redesign. By integrating data from all three tiers, drug development teams can confidently invest resources in candidates with the highest probability of success and the most favorable safety profile.

References

  • Collins, A. R. (2014). The comet assay in genotoxicity testing. Frontiers in Genetics. Available at: [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available at: [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Available at: [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. Available at: [Link]

  • Yamamoto, M., et al. (2013). A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells. Mutagenesis, 28(4), 449-455. Available at: [Link]

  • Aslantürk, Ö. S. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Turkish Journal of Pharmaceutical Sciences, 15(1), 69-76. Available at: [Link]

  • Mazlumoğlu, B. Ş. (2023). In vitro cytotoxicity test methods: MTT and neutral red uptake. Pharmata, 3(2), 50-53. Available at: [Link]

  • Eweas, A. F., et al. (2021). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Available at: [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Available at: [Link]

  • Pop, C., & Salvesen, G. S. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 89-101. Available at: [Link]

  • ICAPO. (2025). OECD Releases 2025 Test Guideline Programme Updates. Available at: [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Available at: [Link]

  • ResearchGate. (n.d.). Comparative evaluation of the in vitro micronucleus test and comet assay for the detection of genotoxic effects of X-ray radiation. Available at: [Link]

  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24933-24949. Available at: [Link]

  • de Oliveira, C. A., et al. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Molecules, 26(6), 1642. Available at: [Link]

  • Gabitova, D. R., et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiotiki i Khimioterapiya, 68(5-6), 25-30. Available at: [Link]

  • Li, P., et al. (1997). Biochemical pathways of caspase activation during apoptosis. Cell, 91(4), 479-489. Available at: [Link]

  • Thornberry, N. A. (2000). Caspases at the Heart of the Apoptotic Cell Death Pathway. Accounts of Chemical Research, 33(12), 833-840. Available at: [Link]

  • Fowler, P., et al. (2020). Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Mutagenesis, 35(4), 331-340. Available at: [Link]

  • Pharmaron. (n.d.). In Vitro Toxicity Testing for Drug Discovery. Available at: [Link]

  • UK Health Security Agency. (2023). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Available at: [Link]

  • Salvesen, G. S., & Pop, C. (2003). Caspase-activation pathways in apoptosis and immunity. Current Opinion in Immunology, 15(3), 274-279. Available at: [Link]

  • Chen, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 50(5), 1-1. Available at: [Link]

  • Rosenberg, M., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(22), 16463. Available at: [Link]

  • Li, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(3), 1365. Available at: [Link]

  • Kim, J., et al. (2025). New approach methodologies for in vitro toxicity screening of nanomaterial using a pulmonary three-dimensional floating extracellular matrix model. Journal of Nanobiotechnology, 23(1), 1-14. Available at: [Link]

  • de Farias, A. C. A., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 18(1), 75-97. Available at: [Link]

  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(1), 40240-40245. Available at: [Link]

  • Gillespie, J. R., et al. (2020). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry, 63(15), 8384-8401. Available at: [Link]

  • O'Brien, P. J. (2011). High Content Screening for in vitro toxicity testing. European Pharmaceutical Review. Available at: [Link]

  • Al-Obaid, A. M., et al. (2020). Biological Activity of Quinazolinones. In Quinazolinones. IntechOpen. Available at: [Link]

  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24933-24949. Available at: [Link]

Sources

A Technical Guide to Determining the Kinase Binding Affinity of 2-Chloro-4-pyridin-2-ylquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of potent and selective kinase inhibitors, with numerous approved drugs targeting kinases like EGFR and VEGFR.[1][2] 2-Chloro-4-pyridin-2-ylquinazoline represents a key chemical intermediate, whose 4-chloro position is highly amenable to nucleophilic substitution, enabling the creation of diverse compound libraries for screening against the human kinome.[3] While specific public data on the comprehensive kinase binding profile of the unmodified 2-Chloro-4-pyridin-2-ylquinazoline is limited, this guide provides an in-depth framework for its characterization. We present established, field-proven methodologies for determining its binding affinity and kinetic parameters against a panel of therapeutically relevant kinase targets. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. We will detail the principles and step-by-step protocols for biochemical and biophysical assays, including fluorescence-based kinase activity assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). Furthermore, we will contextualize the potential inhibitory action of this compound by illustrating the signaling pathways of key kinase families often targeted by quinazoline derivatives, such as EGFR, Src, and Abl.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes, from proliferation and differentiation to apoptosis and migration.[4][5] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinases a major class of therapeutic targets.[6][7] The quinazoline core has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of various kinases.[2][7] This has led to the successful development of several FDA-approved drugs, including:

  • Gefitinib and Erlotinib: EGFR inhibitors for non-small cell lung cancer.[1][8]

  • Lapatinib: A dual EGFR and HER2 inhibitor for breast cancer.[1][8]

  • Vandetanib: A dual inhibitor of EGFR and VEGFR-2.[9]

The subject of this guide, 2-Chloro-4-pyridin-2-ylquinazoline, is a versatile precursor for synthesizing novel quinazoline-based inhibitors.[3][10] The chlorine atom at the C4 position is a reactive leaving group, ideal for nucleophilic substitution reactions to introduce various side chains designed to enhance potency and selectivity for specific kinase targets.[3] Characterizing the binding affinity of this core structure and its derivatives is a critical first step in the drug discovery cascade.

Methodologies for Determining Kinase Binding Affinity

A multi-faceted approach combining biochemical and biophysical methods is essential for a comprehensive understanding of a compound's interaction with its kinase target.

Biochemical Kinase Assays (IC₅₀ Determination)

Biochemical assays measure the functional consequence of inhibitor binding: the inhibition of the kinase's catalytic activity.[4] The output is typically an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

These assays quantify kinase activity by measuring either the consumption of ATP or the formation of the phosphorylated product.[4] The reaction is run in the presence of varying concentrations of the inhibitor to determine its potency.

Luminescence and fluorescence-based assays are industry standards for high-throughput screening (HTS) due to their sensitivity and scalability.[11]

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-Chloro-4-pyridin-2-ylquinazoline in DMSO Dispense_Cmpd Dispense 5 µL of diluted compound or DMSO (controls) into 96-well plate Compound_Prep->Dispense_Cmpd Enzyme_Prep Prepare kinase working solution in appropriate assay buffer Add_Enzyme Add 20 µL of kinase solution (incubate for 10 min) Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare substrate/ATP mixture Start_Rxn Initiate reaction by adding 25 µL of substrate/ATP mixture Substrate_Prep->Start_Rxn Dispense_Cmpd->Add_Enzyme Add_Enzyme->Start_Rxn Incubate_Rxn Incubate at 30°C for 45-60 minutes Start_Rxn->Incubate_Rxn Add_Detection Add 50 µL of detection reagent (e.g., Kinase-Glo® MAX) Incubate_Rxn->Add_Detection Incubate_Detection Incubate for 10 min to stabilize signal Add_Detection->Incubate_Detection Read_Plate Measure luminescence with a plate reader Incubate_Detection->Read_Plate Calc_Inhibition Calculate Percent Inhibition vs. controls Read_Plate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. [Compound] and fit to determine IC₅₀ Calc_Inhibition->Plot_Curve

Caption: Workflow for a typical fluorescence-based kinase inhibition assay.

This protocol is a general template and should be optimized for each specific kinase-inhibitor pair.[12]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-Chloro-4-pyridin-2-ylquinazoline in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer to achieve the desired final concentrations.

    • Prepare the kinase and substrate (a specific peptide or protein) in a suitable kinase reaction buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 5 mM β-Glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).[13]

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add 5 µL of the diluted compound solutions. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Add 20 µL of the kinase enzyme working solution to all wells except the "no enzyme" negative controls. Add 20 µL of kinase buffer to the "no enzyme" wells.

    • Gently mix and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]

  • Kinase Reaction:

    • Initiate the reaction by adding 25 µL of a substrate/ATP mixture to all wells. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Mix and incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Terminate the reaction and detect the signal according to the kit manufacturer's instructions (e.g., by adding 50 µL of ADP-Glo™ or Kinase-Glo® reagent).[11]

    • Incubate for 10-30 minutes at room temperature to allow the detection signal to stabilize.

    • Measure the luminescence or fluorescence using a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC) (K₋ and Thermodynamic Profile)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[14] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[15]

A solution of the inhibitor (the "ligand") is titrated in small aliquots into a sample cell containing the kinase (the "macromolecule").[16] The instrument measures the minute temperature changes that occur upon binding, providing a direct measure of the heat of interaction.

G cluster_prep Sample Preparation cluster_itc ITC Run cluster_analysis Data Analysis Prep_Kinase Prepare kinase solution (e.g., 10-50 µM) in dialysis buffer Dialyze Dialyze kinase against final buffer extensively to minimize buffer mismatch Prep_Kinase->Dialyze Prep_Ligand Prepare compound solution (e.g., 100-500 µM) in final dialysis buffer Load_Syringe Load compound solution into injection syringe Prep_Ligand->Load_Syringe Load_Cell Load kinase into sample cell and buffer into reference cell Dialyze->Load_Cell Equilibrate Allow system to reach thermal equilibrium Load_Cell->Equilibrate Load_Syringe->Equilibrate Titrate Perform series of small injections of compound into kinase Equilibrate->Titrate Integrate_Peaks Integrate heat-rate peaks for each injection Titrate->Integrate_Peaks Plot_Isotherm Plot integrated heat vs. molar ratio Integrate_Peaks->Plot_Isotherm Fit_Model Fit data to a binding model to determine K₋, n, and ΔH Plot_Isotherm->Fit_Model

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

  • Sample Preparation:

    • Purify the kinase target to >95% homogeneity. Proper protein quality control is critical for reliable ITC data.[14]

    • Prepare a concentrated stock of 2-Chloro-4-pyridin-2-ylquinazoline in DMSO and then dilute it into the final assay buffer. The final DMSO concentration should be identical in both the syringe and the cell solutions to avoid heat of dilution artifacts.

    • Dialyze the kinase protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The buffer used for the compound solution must be identical to the final dialysis buffer.

  • ITC Experiment Setup:

    • Degas all solutions thoroughly before use.

    • Load the kinase solution (typically 10-50 µM) into the sample cell and the compound solution (typically 10-20 fold higher concentration than the kinase) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (K₋, ΔH, and n).[17][18]

Surface Plasmon Resonance (SPR) (k₋ₙ and k₋ₒₙₙ)

SPR is a label-free biophysical technique that provides real-time kinetic data on binding events, including the association rate constant (k₋ₙ) and the dissociation rate constant (k₋ₒₙₙ).[19][20] The ratio of these rates (k₋ₒₙₙ/k₋ₙ) provides the equilibrium dissociation constant (K₋).

One binding partner (the "ligand," typically the kinase) is immobilized on a sensor chip surface.[5] The other partner (the "analyte," the inhibitor) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected in real-time as a change in response units (RU).

G cluster_prep Preparation & Immobilization cluster_binding Binding Measurement cluster_analysis Data Analysis Activate_Surface Activate sensor chip surface (e.g., with EDC/NHS) Immobilize_Kinase Immobilize kinase via amine coupling at optimal pH and concentration Activate_Surface->Immobilize_Kinase Deactivate Deactivate remaining active groups (e.g., with ethanolamine) Immobilize_Kinase->Deactivate Inject_Compound Inject serial dilutions of compound (analyte) over the surface Deactivate->Inject_Compound Association Association Phase: Monitor RU increase as compound binds Inject_Compound->Association Dissociation Dissociation Phase: Flow buffer and monitor RU decrease as compound dissociates Association->Dissociation Regenerate Regenerate surface with a mild solution to remove bound analyte Dissociation->Regenerate Fit_Kinetics Globally fit sensorgrams to a kinetic model (e.g., 1:1 Langmuir) Dissociation->Fit_Kinetics Reference_Subtract Subtract signal from a reference flow cell Reference_Subtract->Fit_Kinetics Determine_Rates Determine k₋ₙ, k₋ₒₙₙ, and K₋ Fit_Kinetics->Determine_Rates

Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis.

  • Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize the kinase by injecting it over the activated surface in a low ionic strength buffer at a pH below its isoelectric point (e.g., 10 mM sodium acetate, pH 4.5).[5]

    • Deactivate any remaining reactive sites by injecting ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of 2-Chloro-4-pyridin-2-ylquinazoline in a suitable running buffer (e.g., HBS-EP+).

    • For each concentration, perform an injection cycle:

      • Association: Inject the compound solution over the kinase-immobilized surface for a defined period (e.g., 120 seconds) to monitor binding.

      • Dissociation: Flow running buffer over the surface to monitor the dissociation of the compound (e.g., for 300 seconds).[21]

      • Regeneration: If necessary, inject a mild regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound compound.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from a reference flow cell (without immobilized kinase) and from a buffer-only injection.

    • Globally fit the association and dissociation curves from all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain robust k₋ₙ, k₋ₒₙₙ, and K₋ values.[22]

Data Interpretation and Presentation

The data generated from these assays should be compiled into a clear, comparative format to facilitate analysis and decision-making.

Table 1: Hypothetical Binding Affinity Profile for 2-Chloro-4-pyridin-2-ylquinazoline

Kinase TargetAssay TypeIC₅₀ (nM)K₋ (nM)k₋ₙ (1/Ms)k₋ₒₙₙ (1/s)Stoichiometry (n)ΔH (kcal/mol)
EGFRLanthascreenValueValueValueValueValueValue
SrcZ'-LYTEValueValueValueValueValueValue
AblITCValueValueValueValueValueValue
VEGFR-2SPRValueValueValueValueValueValue

Note: This table is a template. The cells should be populated with experimental data.

Contextualizing Activity: Key Kinase Signaling Pathways

Understanding the signaling pathways in which potential kinase targets operate is crucial for predicting the downstream cellular effects of an inhibitor. Quinazoline-based inhibitors frequently target tyrosine kinases involved in cancer progression.[7]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation, survival, and migration.[23][24] Its over-activation is a key driver in many cancers.[25]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Akt->Proliferation Inhibitor Quinazoline Inhibitor (e.g., 2-Chloro-4-pyridin-2-ylquinazoline derivative) Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling cascade and the site of action for quinazoline inhibitors.

Src Family Kinase (SFK) Signaling

Src is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of various receptors, including receptor tyrosine kinases and integrins.[26][27] It regulates cell adhesion, migration, proliferation, and survival.[28][29]

G Integrins Integrins FAK FAK Integrins->FAK Activate RTKs Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTKs->Src Activate FAK->Src Recruits & Activates Src->FAK Phosphorylates Downstream Downstream Effectors (e.g., Paxillin, p130Cas) Src->Downstream Phosphorylates Cytoskeleton Cytoskeletal Rearrangement Downstream->Cytoskeleton Migration Cell Adhesion & Migration Cytoskeleton->Migration Inhibitor Potential Src Inhibitor Inhibitor->Src Inhibits

Caption: Src kinase signaling in cell adhesion and migration.

Abl Kinase Signaling

Abl is a non-receptor tyrosine kinase involved in regulating cell differentiation, division, adhesion, and stress response.[30][31] The aberrant, constitutively active Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML), making Abl a validated therapeutic target.[32][33][34]

G Bcr_Abl Bcr-Abl (Constitutively Active) Grb2 Grb2/Gab2 Bcr_Abl->Grb2 CrkL CrkL Bcr_Abl->CrkL PI3K_Akt PI3K/Akt Pathway Grb2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Grb2->RAS_MAPK STAT5 STAT5 CrkL->STAT5 Survival Inhibition of Apoptosis PI3K_Akt->Survival Proliferation Uncontrolled Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Inhibitor Abl Kinase Inhibitor Inhibitor->Bcr_Abl Inhibits

Caption: Key downstream pathways activated by the oncogenic Bcr-Abl kinase.

Conclusion

The systematic evaluation of 2-Chloro-4-pyridin-2-ylquinazoline and its derivatives against a panel of kinases is a critical activity in modern drug discovery. This technical guide provides a robust, integrated framework for determining the binding affinity and kinetics of novel compounds. By combining functional biochemical assays with direct biophysical measurements from ITC and SPR, researchers can build a comprehensive profile of a compound's activity, understand its structure-activity relationship (SAR), and make data-driven decisions to advance the most promising candidates toward clinical development. The methodologies and workflows described herein represent the gold standard for characterizing kinase inhibitors, ensuring both scientific rigor and field-proven reliability.

References

  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: PMC URL: [Link]

  • Title: A comprehensive pathway map of epidermal growth factor receptor signaling Source: PMC URL: [Link]

  • Title: EGF/EGFR Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases Source: PubMed URL: [Link]

  • Title: Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways Source: PMC URL: [Link]

  • Title: The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Source: RACO URL: [Link]

  • Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology Source: PubMed URL: [Link]

  • Title: Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk Source: PMC URL: [Link]

  • Title: Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer Source: PMC URL: [Link]

  • Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: Oriental Journal of Chemistry URL: [Link]

  • Title: ABL Oncogenes and Phosphoinositide 3-Kinase: Mechanism of Activation and Downstream Effectors Source: AACR Journals URL: [Link]

  • Title: Multifunctional Abl kinases in health and disease Source: Company of Biologists Journals URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms Source: PLOS Computational Biology URL: [Link]

  • Title: Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development Source: ScienceOpen URL: [Link]

  • Title: Defying c-Abl signaling circuits through small allosteric compounds Source: Frontiers URL: [Link]

  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI URL: [Link]

  • Title: Proto-oncogene tyrosine-protein kinase Src Source: Wikipedia URL: [Link]

  • Title: Src family | Enzymes Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Source: Pharmaceutical Sciences URL: [Link]

  • Title: Mechanisms of Activation of Abl Family Kinases Source: Madame Curie Bioscience Database URL: [Link]

  • Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Immobilization of Active Kinases for Small Molecule Inhibition Studies Source: Bio-Rad URL: [Link]

  • Title: Compound selectivity and target residence time of kinase inhibitors studied with surface plasmon resonance Source: ResearchGate URL: [Link]

  • Title: Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction Source: IUCr URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys URL: [Link]

  • Title: Assaying Protein Kinase Activity with Radiolabeled ATP Source: JoVE URL: [Link]

  • Title: IP-Kinase Assay Source: Bio-protocol URL: [Link]

  • Title: Isothermal titration calorimetry (ITC) indicates direct binding of... Source: ResearchGate URL: [Link]

  • Title: Kinetic analysis of T4 polynucleotide kinase via isothermal titration calorimetry Source: PubMed URL: [Link]

  • Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking Source: PMC URL: [Link]

  • Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking Source: RSC Publishing URL: [Link]

  • Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source: ACS Publications URL: [Link]

Sources

2-Chloro-4-pyridin-2-ylquinazoline CAS 858235-91-3 material safety data sheet

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Chloro-4-pyridin-2-ylquinazoline (CAS 858235-91-3): Properties, Handling, and Applications in Modern Drug Discovery

Abstract

2-Chloro-4-pyridin-2-ylquinazoline is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. Its molecular architecture, featuring a quinazoline core, a pyridine moiety, and a reactive chlorine atom at the 2-position, makes it a versatile intermediate for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its chemical identity, detailed safety and handling protocols, a discussion of its chemical reactivity, and its proven applications in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in their work.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-Chloro-4-pyridin-2-ylquinazoline define its behavior in chemical and biological systems. Its identity is established by its unique CAS number and molecular structure.

Table 1: Core Compound Identifiers

Identifier Value Source
CAS Number 858235-91-3 [1]
Chemical Name 2-Chloro-4-(pyridin-2-yl)quinazoline [1]
Molecular Formula C₁₃H₈ClN₃ [1]
Molecular Weight 241.68 g/mol N/A
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC=C3)N=C2Cl N/A

Note: Physicochemical properties such as melting point, boiling point, and solubility are not widely reported in public literature and should be determined experimentally.

Hazard Identification and Comprehensive Safety Protocols

Due to its reactive nature, strict adherence to safety protocols is paramount when handling 2-Chloro-4-pyridin-2-ylquinazoline. The following information is synthesized from safety data sheets of the compound and structurally related chemicals.

GHS Hazard Classification

This compound is classified as hazardous. Researchers must be fully aware of its potential risks before commencing any laboratory work.

Table 2: GHS Hazard and Precautionary Statements

Classification Code Statement
Acute Toxicity, Oral H302 Harmful if swallowed.[2]
Skin Irritation H315 Causes skin irritation.[3][4]
Eye Irritation H319 Causes serious eye irritation.[3][4]
Inhalation Hazard H335 May cause respiratory irritation.[4]
Prevention P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
Prevention P264 Wash skin thoroughly after handling.[2][3]
Prevention P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
Response P302+P352 IF ON SKIN: Wash with plenty of water.[3]

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation : Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[5]

  • Skin Contact : Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If irritation develops or persists, seek medical aid.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Wash the mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[5]

Laboratory Handling and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes risk. All operations involving this compound, especially handling the solid or its solutions, must be conducted within a certified chemical fume hood.

Mandatory Personal Protective Equipment:

  • Eye Protection : Wear ANSI-approved chemical safety goggles or a face shield.[5]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves properly.[2][5]

  • Body Protection : Wear a flame-retardant lab coat and ensure clothing fully covers the skin.[5]

  • Respiratory Protection : If there is a risk of inhaling dust or aerosols, use a NIOSH/MSHA-approved respirator.[5]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE 1. Don Full PPE (Goggles, Gloves, Lab Coat) FumeHood 2. Verify Fume Hood Functionality PPE->FumeHood Weigh 3. Weigh Compound in Fume Hood FumeHood->Weigh Dissolve 4. Dissolve in Solvent (Use Syringe/Cannula) Weigh->Dissolve Reaction 5. Set up Reaction Under Inert Atmosphere Dissolve->Reaction Quench 6. Quench Reaction (If Applicable) Reaction->Quench Waste 7. Dispose of Waste in Labeled Halogenated Container Quench->Waste Decontaminate 8. Decontaminate Glassware and Work Area Waste->Decontaminate RemovePPE 9. Remove PPE and Wash Hands Thoroughly Decontaminate->RemovePPE

Caption: A standard workflow for the safe handling of 2-Chloro-4-pyridin-2-ylquinazoline.
Storage, Stability, and Waste Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

  • Stability : The compound is stable under normal temperatures and pressures.[2][5]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

  • Hazardous Decomposition : Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5][6]

  • Waste Disposal : Dispose of chemical waste in accordance with all local, state, and federal regulations. This compound should be treated as halogenated organic waste.

Reactivity and Synthesis

The synthetic utility of 2-Chloro-4-pyridin-2-ylquinazoline is rooted in its chemical reactivity, which allows for its elaboration into more complex molecular structures.

Chemical Reactivity Profile

The key to this molecule's utility is the carbon-chlorine bond at the 2-position of the quinazoline ring. This position is highly electrophilic, making the chlorine atom an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the quinazoline ring and the attached pyridine ring.[7] This allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), making it an ideal scaffold for generating a library of analogues for structure-activity relationship (SAR) studies.

G cluster_input Reactants cluster_process Process cluster_output Products StartMat 2-Chloro-4-(pyridin-2-yl)quinazoline (Electrophile) Reaction Nucleophilic Aromatic Substitution (SₙAr) StartMat->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH) Nucleophile->Reaction Product 2-Nu-4-(pyridin-2-yl)quinazoline (Substituted Product) Reaction->Product Byproduct HCl (Byproduct) Reaction->Byproduct

Caption: The core reactivity of 2-Chloro-4-pyridin-2-ylquinazoline in SₙAr reactions.
Representative Synthetic Pathway

While multiple synthetic routes exist, a common and effective method for preparing 2-chloro-4-arylquinazolines involves the chlorination of the corresponding 4-hydroxyquinazoline (quinazolin-4-one) precursor.[8]

Protocol: Synthesis via Chlorination of 2-(pyridin-2-yl)quinazolin-4(3H)-one

  • Preparation : In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-(pyridin-2-yl)quinazolin-4(3H)-one (1.0 equiv) in phosphorus oxychloride (POCl₃, 10-15 equiv).

  • Causality : POCl₃ serves as both the solvent and the chlorinating agent. It is a highly effective reagent for converting the keto-enol tautomer of the quinazolinone to the desired chloroquinazoline.

  • Reaction : Add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a base like triethylamine (TEA) to the suspension. Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Causality : The base (or DMF which can form a Vilsmeier reagent in situ) facilitates the reaction by activating the quinazolinone and neutralizing the HCl byproduct.

  • Workup : After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Isolation : Cautiously pour the resulting residue onto crushed ice with vigorous stirring. The pH of the aqueous solution should be adjusted to ~8 with a saturated sodium bicarbonate solution or ammonium hydroxide.

  • Purification : The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure 2-Chloro-4-pyridin-2-ylquinazoline.

Applications in Drug Discovery & Medicinal Chemistry

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[9] 2-Chloro-4-pyridin-2-ylquinazoline serves as a key intermediate in the development of next-generation therapeutics.

Role in Anticancer Drug Development

Many potent kinase inhibitors are based on the 4-anilinoquinazoline scaffold.[9] The title compound is an ideal starting material for creating such molecules. The chlorine at the C2 position can be displaced by various substituted anilines to explore SAR and optimize binding to kinase targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] Research on related 2-chloro-4-anilinoquinazolines has demonstrated their potential as dual inhibitors, a strategy that can enhance antitumor activity and overcome resistance.[9][10]

Application in Antiparasitic Drug Discovery

Recent research has highlighted the potential of this scaffold beyond oncology. A collaborative virtual screening effort identified the 2-(pyridin-2-yl)quinazoline core as a promising starting point for developing treatments against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] In these studies, derivatives synthesized from the 4-chloro-2-(pyridin-2-yl)quinazoline intermediate demonstrated significant efficacy in reducing parasitemia in in vivo models, validating this series as a promising avenue for new anti-trypanosome therapies.[8]

Sources

Computational Modeling of 2-Chloro-4-pyridin-2-ylquinazoline Receptor Interactions: A Predictive Framework for Kinase Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Executive Summary & Pharmacophore Rationale

The rational design of targeted therapeutics requires an atomic-level understanding of ligand-receptor dynamics. Quinazoline derivatives are well-established, potent, ATP-competitive inhibitors of tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) 1[1].

The specific scaffold 2-Chloro-4-pyridin-2-ylquinazoline presents a highly specialized pharmacophore:

  • The Quinazoline Core: Acts as the primary anchor, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR) 2[2].

  • The 4-pyridin-2-yl Substituent: Projects into the solvent-exposed channel or hydrophobic pocket, modulating electrostatic interactions and potentially coordinating with the DFG motif (Asp855).

  • The 2-Chloro Group: Introduces a highly directional non-covalent interaction known as halogen bonding . The electron-withdrawing nature of the quinazoline ring induces an electron-deficient polar cap (the "sigma-hole") on the chlorine atom, allowing it to act as an electrophile against backbone carbonyls 3[3].

To accurately model this complex, we cannot rely on out-of-the-box molecular mechanics. We must employ a rigorous, self-validating computational pipeline that bridges Quantum Mechanics (QM) and Molecular Dynamics (MD).

Experimental Protocols & Causality

Protocol I: Quantum Mechanical (QM) Parameterization of the Halogen Bond

The Causality: Standard molecular mechanics (MM) force fields (e.g., OPLS4, CHARMM36) assign a uniform partial negative charge to halogens. This causes computational models to incorrectly predict electrostatic repulsion where a halogen bond should occur 4[4]. To capture the sigma-hole of the 2-chloro group, we must explicitly calculate the anisotropic charge distribution.

Step-by-Step Methodology:

  • Geometry Optimization: Construct the 3D structure of 2-Chloro-4-pyridin-2-ylquinazoline. Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory.

  • Electrostatic Potential (ESP) Mapping: Calculate the ESP surface to locate the positive sigma-hole on the distal axis of the C2-Cl bond.

  • Extra Point (EP) Assignment: Modify the standard force field topology by adding a massless, positively charged virtual site (Extra Point) exactly 1.0 Å away from the chlorine nucleus along the C-Cl vector.

  • Self-Validation Checkpoint: Calculate the dipole moment of the QM-optimized structure and compare it to the MM-parameterized structure. The protocol is only validated if the Δ Dipole is < 5%.

Protocol II: High-Fidelity Docking & Molecular Dynamics (MD)

The Causality: Static molecular docking provides a rapid conformational search but inherently fails to account for induced-fit receptor dynamics and explicit solvent effects. Docking must be treated strictly as a pose-generation step, with causality for binding affinity deferred to subsequent MD simulations and Free Energy Perturbation (FEP) calculations 5[5].

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the high-resolution crystal structure of the EGFR kinase domain (PDB ID: 1M17) 5[5]. Remove non-catalytic waters, optimize the hydrogen bond network, and assign protonation states at pH 7.4 using PROPKA.

  • Grid Generation & Docking: Define a 20 Å bounding box centered on the ATP-binding cleft. Execute Glide XP (Extra Precision) docking using the QM-parameterized ligand.

  • System Solvation & Equilibration: Embed the top-scoring complex in a TIP3P explicit water box with a 10 Å buffer. Neutralize with 0.15 M NaCl. Perform 1 ns of NVT (constant volume/temperature) followed by 2 ns of NPT (constant pressure/temperature) equilibration.

  • Production Run: Execute a 100 ns unconstrained MD simulation at 300 K and 1 bar using GROMACS.

  • Self-Validation Checkpoint: Monitor the Root Mean Square Deviation (RMSD) of the protein backbone. The simulation is validated only if the RMSD plateaus with a slope of < 0.1 Å/ns over the final 20 ns. Furthermore, re-docking the native co-crystallized ligand must yield an RMSD < 2.0 Å compared to the crystal pose.

Computational Workflow Visualization

Workflow QM 1. QM Ligand Prep (Sigma-Hole Mapping) Dock 3. Molecular Docking (Glide XP) QM->Dock Prep 2. EGFR Protein Prep (PDB: 1M17) Prep->Dock MD 4. MD Simulation (100 ns NPT) Dock->MD FEP 5. MM/GBSA & FEP (ΔG Calculation) MD->FEP Val 6. System Validation (RMSD < 2.0 Å) FEP->Val

Fig 1: Self-validating computational workflow for modeling quinazoline-EGFR interactions.

Quantitative Data Analysis

To evaluate the efficacy of 2-Chloro-4-pyridin-2-ylquinazoline, its computational metrics are benchmarked against the FDA-approved quinazoline inhibitor Gefitinib, as well as a non-halogenated control (2-Methyl derivative) to isolate the thermodynamic contribution of the halogen bond 6[6].

Table 1: Computational Binding Metrics against the EGFR Kinase Domain (PDB: 1M17)

CompoundGlide XP Score (kcal/mol)MM/GBSA Δ G (kcal/mol)MD RMSD Plateau (Å)Key H-Bond / Halogen Bond Occupancy
Gefitinib (Reference)-9.45-85.441.82Met793 (92%), Thr790 (85%)
2-Chloro-4-pyridin-2-ylquinazoline -8.92-78.151.95Met793 (88%), Thr854 (Cl-Bond: 64%)
2-Methyl-4-pyridin-2-ylquinazoline (Control)-7.14-62.302.65Met793 (71%), Thr854 (0%)

Data Interpretation: The replacement of the 2-chloro group with a 2-methyl group results in a severe loss of binding free energy ( ΔΔ G +15.85 kcal/mol) and destabilizes the ligand within the pocket (RMSD increases to 2.65 Å). This quantitatively validates the structural necessity of the halogen bond at the C2 position.

Mechanistic Pathway: Receptor Inhibition

Upon successful stabilization within the ATP-binding cleft, the quinazoline derivative competitively excludes ATP. This prevents the trans-autophosphorylation of the EGFR intracellular tyrosine residues. Consequently, adapter proteins such as Grb2 and SOS cannot dock to the receptor, leading to the downstream starvation of the Ras/Raf/MEK/ERK signaling cascade, ultimately arresting tumor cell proliferation.

Pathway Ligand 2-Chloro-4-pyridin- 2-ylquinazoline EGFR EGFR Kinase (Active State) Ligand->EGFR ATP Competitive Inhibition Ras Ras/Raf Cascade EGFR->Ras Signal Blocked MEK MEK/ERK Pathway Ras->MEK Prolif Tumor Proliferation MEK->Prolif

Fig 2: Mechanistic inhibition of the EGFR signaling pathway by the quinazoline derivative.

Conclusion

The computational modeling of 2-Chloro-4-pyridin-2-ylquinazoline reveals it to be a highly viable scaffold for kinase inhibition. By enforcing a strict, self-validating methodology that incorporates QM-derived sigma-hole parameters for the 2-chloro substituent and rigorous MD simulations, researchers can accurately predict binding affinities and avoid the false-negative thermodynamic penalties associated with standard molecular mechanics force fields.

References

  • Virtual Screening and Molecular Docking of 4,6,7-Tri Substituted Quinazoline Derivatives as Potential EGFR Inhibitors Der Pharma Chemica[Link]

  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations Taylor & Francis [Link]

  • Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach PubMed (Biotechnol Appl Biochem) [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation ACS Omega [Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors (Halogen Bonding in Medicinal Chemistry) MDPI (International Journal of Molecular Sciences)[Link]

Sources

Methodological & Application

Protocol for the Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-(pyridin-2-yl)quinazoline: A Modular Approach to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The 4-(pyridin-2-yl)quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly at the 2-position, is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide to the Nucleophilic Aromatic Substitution (SNAr) reaction on 2-chloro-4-(pyridin-2-yl)quinazoline. We detail the underlying mechanism, offer a robust, step-by-step protocol for substitution with amine nucleophiles, and discuss the reaction's scope, optimization parameters, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize libraries of novel 2-substituted-4-(pyridin-2-yl)quinazoline derivatives.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a cornerstone of modern drug discovery, with notable examples like Gefitinib and Erlotinib demonstrating their clinical success as tyrosine kinase inhibitors in oncology.[1][2] The ability to rapidly generate diverse analogues from a common intermediate is paramount for establishing structure-activity relationships (SAR). The SNAr reaction is an exceptionally powerful tool for this purpose, allowing for the introduction of a wide array of functional groups onto an electron-deficient heterocyclic system.[3][4]

The substrate, 2-chloro-4-(pyridin-2-yl)quinazoline, is primed for such a transformation. The electron-withdrawing nature of the quinazoline ring system, further activated by the aza-nitrogen atoms, facilitates nucleophilic attack at the C2 and C4 positions.[5][6] It is well-documented that in 2,4-dichloroquinazoline systems, the C4 position is significantly more reactive to nucleophilic attack under mild conditions.[5][7][8][9] This inherent regioselectivity allows for the sequential and controlled synthesis of complex molecules. Once the C4 position is occupied (in our case, by the pyridin-2-yl group), the C2-chloro substituent becomes the target for further diversification via a second SNAr reaction.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 2-chloro-4-(pyridin-2-yl)quinazoline does not proceed via a concerted SN2-type displacement, which is sterically hindered on an sp²-hybridized carbon.[4] Instead, it follows a two-step addition-elimination mechanism.[10][11][12]

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiolate) on the electron-deficient C2 carbon of the quinazoline ring. This ipso-attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][10][13] The stability of this intermediate is the key to the reaction's feasibility. The negative charge is delocalized across the electron-deficient quinazoline ring system, particularly onto the electronegative nitrogen atoms, which act as electron sinks.[13][14]

  • Elimination of the Leaving Group (Fast Step): In the second step, the aromaticity of the quinazoline ring is restored through the expulsion of the chloride leaving group. This step is typically fast because it re-establishes the stable aromatic system.[10]

The overall reaction rate is primarily governed by the first step: the nucleophilic attack. Therefore, factors that stabilize the Meisenheimer complex, such as strong electron-withdrawing groups on the aromatic system and the use of polar aprotic solvents, will accelerate the reaction.[4][15]

SNAr_Mechanism Figure 1: SNAr Mechanism on 2-Chloro-4-(pyridin-2-yl)quinazoline sub 2-Chloro-4-(pyridin-2-yl)quinazoline mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu-H (Addition) Rate-Determining Step nuc Nucleophile (Nu-H) prod 2-Substituted Product mc->prod - Cl⁻ (Elimination) Fast lg H-Cl base Base

Caption: SNAr Mechanism on 2-Chloro-4-(pyridin-2-yl)quinazoline.

Experimental Protocol: Synthesis of N-benzyl-4-(pyridin-2-yl)quinazolin-2-amine

This section provides a detailed, step-by-step procedure for a representative SNAr reaction using benzylamine as the nucleophile.

Materials and Reagents
ReagentGradeSupplierNotes
2-Chloro-4-(pyridin-2-yl)quinazoline>97%e.g., Sigma-AldrichStore in a desiccator.
Benzylamine>99%e.g., Acros OrganicsFreshly distilled if purity is questionable.
N,N-Diisopropylethylamine (DIPEA)>99.5%, anhydrouse.g., Alfa AesarActs as a non-nucleophilic base to scavenge HCl.
Tetrahydrofuran (THF)Anhydrous, >99.9%e.g., Sigma-AldrichUse a freshly opened bottle or solvent from a purification system.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)--For aqueous work-up.
Brine (Saturated aq. NaCl)--For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying the organic layer.
Silica Gel230-400 mesh-For column chromatography.
Equipment
  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with a temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions
  • 2-Chloro-4-(pyridin-2-yl)quinazoline: May be harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Benzylamine: Corrosive. Causes severe skin burns and eye damage.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

  • THF: Highly flammable liquid and vapor. May form explosive peroxides.

  • Action: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Reaction Procedure

Workflow Figure 2: Experimental Workflow Diagram setup 1. Reaction Setup - Add reagents to flask - Purge with N₂/Ar heat 2. Heating & Monitoring - Heat to reflux (66°C) - Monitor by TLC setup->heat Heat under N₂ workup 3. Aqueous Work-up - Cool and concentrate - Partition (EtOAc/H₂O) - Wash and dry heat->workup Reaction complete purify 4. Purification - Concentrate crude product - Perform column chromatography workup->purify Isolate crude solid char 5. Characterization - ¹H NMR, ¹³C NMR, LC-MS - Confirm structure and purity purify->char Obtain pure product

Caption: Experimental Workflow Diagram.

  • Reaction Setup: To a 50 mL oven-dried round-bottom flask containing a magnetic stir bar, add 2-chloro-4-(pyridin-2-yl)quinazoline (1.0 g, 4.14 mmol, 1.0 eq.).

  • Add anhydrous THF (20 mL) to dissolve the starting material.

  • To the stirred solution, add benzylamine (0.54 mL, 4.97 mmol, 1.2 eq.) via syringe.

  • Add DIPEA (1.44 mL, 8.28 mmol, 2.0 eq.) to the mixture. The DIPEA acts as an acid scavenger for the HCl generated during the reaction.

  • Equip the flask with a reflux condenser and place it under a nitrogen or argon atmosphere.

  • Heating and Monitoring: Heat the reaction mixture to reflux (~66 °C) using a heating mantle.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:7 EtOAc/Hexanes mobile phase). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, typically as a yellow or off-white solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure product.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass [M+H]⁺ for C₂₀H₁₆N₄ is 313.14.

Scope and Optimization Considerations

The described protocol is a robust starting point and can be adapted for a wide range of nucleophiles.

Table of Reaction Conditions for Various Nucleophiles

The following table summarizes typical conditions for the SNAr reaction with different classes of nucleophiles. Yields are representative and will vary based on the specific substrate.

Nucleophile ClassExample NucleophileBaseSolvent(s)Temperature (°C)Typical Time (h)Ref.
N-Nucleophiles
Primary AminesAnilineNaOAcTHF/H₂O80 - 1006 - 18[9]
Secondary AminesMorpholineK₂CO₃DMF804 - 8[1]
N-HeterocyclesImidazoleCs₂CO₃DMSO12012 - 24[16]
O-Nucleophiles
Alcohols/PhenolsPhenolNaH, K₂CO₃DMF, THF25 - 1008 - 24[3]
S-Nucleophiles
ThiolsThiophenolK₂CO₃, Cs₂CO₃Acetonitrile25 - 822 - 6[6]
Key Optimization Parameters
  • Solvent: Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are excellent choices as they effectively solvate the Meisenheimer complex and do not interfere with the nucleophile.[15] THF is a good, less polar alternative that is easier to remove. For less reactive nucleophiles, a higher boiling point solvent like DMSO can be beneficial.

  • Base: A base is required when using protic nucleophiles (R-NH₂, R-OH, R-SH) to neutralize the generated HCl. Inorganic bases like K₂CO₃ and Cs₂CO₃ are effective and easily removed. Organic, non-nucleophilic bases like DIPEA or triethylamine (Et₃N) are often used for their solubility in organic solvents.[9] For O- and S-nucleophiles, a stronger base like NaH may be needed to deprotonate the nucleophile prior to addition.

  • Temperature: Many reactions with reactive nucleophiles proceed at room temperature or with gentle heating (50-80 °C).[9] For electron-poor or sterically hindered nucleophiles, higher temperatures (100-150 °C) or the use of microwave irradiation can dramatically reduce reaction times and improve yields.[1]

  • Nucleophile Equivalence: Using a slight excess of the nucleophile (1.1-1.5 equivalents) can help drive the reaction to completion. A larger excess is generally not necessary and can complicate purification.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive nucleophile (e.g., electron-poor aniline).2. Insufficient temperature.3. Impure reagents or wet solvent.1. Increase reaction temperature, switch to a higher-boiling solvent (DMSO), or use microwave irradiation.[1]2. If using an O- or S-nucleophile, pre-treat with a strong base (e.g., NaH) to form the more potent nucleophilic anion.3. Ensure all reagents are pure and solvents are anhydrous.
Incomplete Reaction 1. Insufficient reaction time.2. Reversible reaction or equilibrium state.1. Extend the reaction time and monitor carefully by TLC/LC-MS.2. Use a slight excess of the nucleophile (1.2-1.5 eq.) to push the equilibrium towards the product.
Side Product Formation 1. Di-substitution if the nucleophile is a primary amine (-NH₂).2. Hydrolysis of the starting material if water is present.1. Carefully control stoichiometry. This is generally not an issue at the C2 position.2. Ensure anhydrous conditions. If hydrolysis is unavoidable, purify carefully using chromatography.

Conclusion

The SNAr substitution of 2-chloro-4-(pyridin-2-yl)quinazoline is a versatile and high-yield reaction that serves as a powerful entry point for the synthesis of diverse chemical libraries. By understanding the underlying mechanism and carefully selecting the solvent, base, and temperature, researchers can efficiently introduce a vast range of amine, alcohol, and thiol functionalities. The protocol and guidelines presented here offer a validated and adaptable framework for drug development professionals and synthetic chemists to generate novel quinazoline-based compounds for biological screening and lead optimization.

References

  • Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]

  • Campodónico, P. R., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • de Paula, R. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Püskül, A., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • Abeywickrama, C. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Lin, C-H., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Wang, T., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry. Available at: [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. Available at: [Link]

  • Harris, J. M., et al. (2007). The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. The Journal of Organic Chemistry. Available at: [Link]

  • Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]

  • de Paula, R. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

  • da Silva, L. E. M., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

  • Lin, C-H., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of SNAr reaction. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]

  • da Silva, L. E. M., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. Available at: [Link]

  • Miller, J. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • Hati, S., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]

  • Sharma, A., et al. (2022). Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents. RSC Medicinal Chemistry. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Hati, S., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Current Organic Synthesis. Available at: [Link]

  • Unknown Author. (n.d.). Aromatic Nucleophilic Substitution. Source unavailable. (This source appears to be from scanned textbook pages and lacks a verifiable online link).

Sources

Application Notes & Protocols: 2-Chloro-4-pyridin-2-ylquinazoline as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The quinazoline core is a quintessential example of such a scaffold.[1] Formed by the fusion of a benzene ring and a pyrimidine ring, this heterocyclic system is a cornerstone in the design of therapeutic agents due to its ability to interact with a wide range of biological targets.[2][3][4] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

This guide focuses on a particularly versatile derivative: 2-Chloro-4-pyridin-2-ylquinazoline . This building block offers medicinal chemists two primary, strategically distinct points for molecular elaboration. The chlorine atom at the C4 position is highly activated for nucleophilic aromatic substitution (SNAr), while the pyridin-2-yl moiety at the C2 position provides a key interaction point for target binding and can influence the physicochemical properties of the final compound. Understanding the reactivity and synthetic utility of this intermediate is crucial for its effective deployment in drug discovery programs.

G start 2-Aminobenzoic Acid + Pyridine-2-carbonyl chloride step1 Step 1: Acylation & Cyclization start->step1 intermediate 2-(pyridin-2-yl)quinazolin-4(3H)-one step1->intermediate Acetic Anhydride (or similar) step2 Step 2: Chlorination intermediate->step2 product 2-Chloro-4-pyridin-2-ylquinazoline step2->product POCl₃ / PCl₅

Fig. 2: Synthetic workflow for the building block.
Protocol 1.1: Synthesis of 2-(pyridin-2-yl)quinazolin-4(3H)-one (Intermediate)

This protocol first involves the acylation of 2-aminobenzoic acid followed by cyclization to form the quinazolinone core. [5]

  • Materials:

    • 2-Aminobenzoic acid (1.0 equiv)

    • Pyridine-2-carbonyl chloride (1.1 equiv)

    • Anhydrous Pyridine (solvent)

    • Acetic Anhydride

  • Procedure:

    • Acylation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzoic acid in anhydrous pyridine. Cool the solution in an ice bath (0 °C).

    • Add pyridine-2-carbonyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the acylated product. Filter the solid, wash with cold water, and dry under vacuum.

    • Cyclization: Combine the dried intermediate with acetic anhydride and heat the mixture to reflux (approx. 140 °C) for 2-4 hours. [6][7] 6. Cool the reaction mixture to room temperature. A solid precipitate of 2-(pyridin-2-yl)quinazolin-4(3H)-one will form.

    • Filter the solid, wash thoroughly with a non-polar solvent like hexane to remove residual acetic anhydride, and dry under vacuum. The product is often of sufficient purity for the next step.

Protocol 1.2: Chlorination to Yield 2-Chloro-4-pyridin-2-ylquinazoline

This step converts the C4-hydroxyl group of the quinazolinone tautomer into a highly reactive chloro group.

  • Materials:

    • 2-(pyridin-2-yl)quinazolin-4(3H)-one (1.0 equiv)

    • Phosphorus oxychloride (POCl₃) (5-10 equiv)

    • Phosphorus pentachloride (PCl₅) (catalytic, ~0.1 equiv) (Optional but recommended)

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 2-(pyridin-2-yl)quinazolin-4(3H)-one.

    • Carefully add phosphorus oxychloride (POCl₃) followed by a catalytic amount of PCl₅.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

    • CAUTION: The work-up must be performed carefully in a well-ventilated fume hood. Cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Basify the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8-9. This will precipitate the product.

    • Filter the resulting solid, wash extensively with water until the filtrate is neutral, and dry under high vacuum. The crude 2-Chloro-4-pyridin-2-ylquinazoline can be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.

Part 2: Key Derivatization Strategies and Protocols

The true utility of 2-Chloro-4-pyridin-2-ylquinazoline lies in its capacity for facile and regioselective derivatization.

A. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Expertise & Causality: The C4 position of the quinazoline ring is significantly more electrophilic than the C2 position. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms (N1 and N3), which stabilize the negative charge developed in the Meisenheimer intermediate during nucleophilic attack. Consequently, the SNAr reaction proceeds with high regioselectivity at C4 under relatively mild conditions, making it the most common initial diversification strategy. [8]

Protocol 2.1: General Procedure for C4-Amination

This protocol describes the synthesis of 4-amino-2-(pyridin-2-yl)quinazoline derivatives, which are key scaffolds for many kinase inhibitors. [9]

  • Materials:

    • 2-Chloro-4-pyridin-2-ylquinazoline (1.0 equiv)

    • Desired primary or secondary amine (e.g., aniline, benzylamine) (1.1 - 1.5 equiv)

    • Solvent (e.g., Isopropanol, Ethanol, or Acetonitrile)

    • Optional: A non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 equiv) if the amine nucleophile is used as a salt.

  • Procedure:

    • Dissolve 2-Chloro-4-pyridin-2-ylquinazoline in the chosen solvent in a reaction vessel.

    • Add the amine nucleophile to the solution.

    • Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • If precipitation occurs, filter the solid and wash with a cold solvent (e.g., cold isopropanol or diethyl ether) to remove impurities.

    • If the product remains in solution, concentrate the solvent under reduced pressure. The residue can be purified by silica gel column chromatography or recrystallization.

Nucleophile (Amine)SolventTemperature (°C)Typical Reaction Time (h)
AnilineIsopropanol804-6
4-Methoxy-anilineEthanol804-6
BenzylamineAcetonitrile806-8
MorpholineTHF658-12
Hydrazine HydrateMethanol258

Table 1: Representative conditions for SNAr at the C4-position. Conditions are based on established methods for analogous chloroquinazolines. [7][10]

B. Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is dominant, palladium-catalyzed reactions provide powerful alternatives for forming C-C and C-N bonds, significantly expanding the accessible chemical space.

Expertise & Causality: The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. [11]The reaction is catalyzed by a Palladium(0) species, which undergoes oxidative addition into the C-Cl bond. This is often the rate-limiting step for aryl chlorides. A subsequent transmetalation with an activated boronic acid and reductive elimination yields the C-C coupled product. The choice of ligand is critical to facilitate the oxidative addition and stabilize the catalytic species. [12][13]

Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex L₂Pd(II)(Ar)Cl OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_complex L₂Pd(II)(Ar)R Transmetal->PdII_R_complex Boronate R-B(OR)₂ + Base Boronate->Transmetal RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Fig. 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling
  • Materials:

    • 2-Chloro-4-pyridin-2-ylquinazoline (1.0 equiv)

    • Arylboronic acid (1.3 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

    • Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (4-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, with 10-20% water)

  • Procedure:

    • Setup: To an oven-dried Schlenk flask or sealed reaction tube, add 2-Chloro-4-pyridin-2-ylquinazoline, the arylboronic acid, palladium catalyst, ligand, and base.

    • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Reaction: Heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Expertise & Causality: For sterically hindered or electron-deficient amines, direct SNAr may be sluggish or ineffective. The Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative. [14][15]This reaction requires a strong, non-nucleophilic base (like sodium tert-butoxide) and bulky, electron-rich phosphine ligands. These specialized ligands promote the crucial, often rate-limiting, oxidative addition of the aryl chloride to the Pd(0) center and facilitate the final reductive elimination step to form the C-N bond. [16][17]

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination
  • Materials:

    • 2-Chloro-4-pyridin-2-ylquinazoline (1.0 equiv)

    • Amine/Amide (1.2 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, or a G3-precatalyst) (1-3 mol%)

    • Biarylphosphine Ligand (e.g., XPhos, RuPhos) (2-6 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.5 - 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • Setup: In a glovebox or under a strict inert atmosphere, combine the palladium pre-catalyst and ligand in the reaction vessel. Add the base, 2-Chloro-4-pyridin-2-ylquinazoline, and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat to 80-110 °C for 8-24 hours, stirring vigorously.

    • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the product by column chromatography.

Part 3: Application in Kinase Inhibitor Design

The 4-aminoquinazoline scaffold is a cornerstone pharmacophore for developing ATP-competitive kinase inhibitors. [5][18]The quinazoline ring system acts as a bioisostere of the adenine base of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase active site. The substituent introduced at the C4 position projects into the ATP binding pocket, where it can be tailored to achieve potency and selectivity. [18]

G cluster_kinase Kinase ATP Binding Site hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket inhibitor 4-Anilinoquinazoline (from Building Block) inhibitor->hinge H-Bond (Key Interaction) inhibitor->pocket Anilino group occupies pocket, conferring selectivity

Fig. 4: Binding mode of a 4-aminoquinazoline in a kinase active site.

Case Study Insight: EGFR Inhibitors Many successful anticancer drugs that target Epidermal Growth Factor Receptor (EGFR) are based on the 4-anilinoquinazoline core. [5][18]Using the protocols described above, 2-Chloro-4-pyridin-2-ylquinazoline can be reacted with various substituted anilines (Protocol 2.1). The specific substitution pattern on the aniline ring is critical for achieving high-affinity binding to the EGFR active site and for differentiating between wild-type and mutated forms of the kinase. The pyridinyl group at the C2 position can further enhance binding or improve pharmacokinetic properties like solubility.

Conclusion

2-Chloro-4-pyridin-2-ylquinazoline is a high-value, versatile building block for medicinal chemistry. Its predictable and regioselective reactivity at the C4 position through nucleophilic aromatic substitution, complemented by powerful palladium-catalyzed cross-coupling methods, provides chemists with a robust toolkit for generating diverse libraries of novel compounds. Its inherent similarity to the core of numerous approved kinase inhibitors makes it a particularly strategic starting point for projects in oncology and inflammation, allowing research and development professionals to rapidly access proven pharmacophores and explore new chemical space for the next generation of therapeutics.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. Available at: [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). StackExchange. Available at: [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. (2021). ResearchGate. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). PMC. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). SciELO. Available at: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011). Hindawi. Available at: [Link]

  • Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. (2021). Growing Science. Available at: [Link]

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (n.d.). PMC. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. (n.d.). Exploration of Chemical Complexity. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). PMC. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

Sources

High-Efficiency Palladium-Catalyzed Cross-Coupling Protocols for 2-Chloro-4-(pyridin-2-yl)quinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinazoline core is a privileged pharmacophore found in numerous FDA-approved therapeutics, including kinase inhibitors like gefitinib and erlotinib[1]. Among its derivatives, 2-chloro-4-(pyridin-2-yl)quinazoline (CAS: 27727-37-3) serves as a highly versatile electrophilic building block for drug discovery and materials science.

Functionalizing the C2-position of this scaffold via palladium-catalyzed cross-coupling presents a unique set of mechanistic advantages and challenges:

  • High Electrophilicity: The C2-Cl bond is highly activated toward oxidative addition by Pd(0) species. The electron-withdrawing nature of the fused pyrimidine ring lowers the activation energy required to break the carbon-halogen bond[2].

  • The Chelation Challenge (Causality of Ligand Choice): The presence of the 4-(pyridin-2-yl) substituent introduces a critical variable. The pyridine nitrogen, in proximity to the quinazoline N3 atom, can act as a strong bidentate ligand. If simple, unhindered palladium catalysts are used, the substrate or the resulting product can sequester the palladium center, forming a stable, catalytically inactive complex[3].

  • Overcoming Catalyst Poisoning: To prevent this off-target chelation and drive the catalytic cycle, one must utilize bulky, electron-rich phosphine ligands (e.g., dppf, Xantphos, or Buchwald-type biphenyl ligands like XPhos). These ligands sterically crowd the metal center, preventing unwanted substrate coordination while facilitating rapid transmetalation and reductive elimination[4].

Catalytic_Cycle Pd0 Pd(0) L_n Active Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition TM_Complex Pd(II) Transmetalation Complex OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Catalyst Regeneration Product Cross-Coupled Product TM_Complex->Product Reductive Elimination Substrate 2-Chloro-4-(pyridin-2-yl) quinazoline Substrate->OA_Complex

Pd-catalyzed cross-coupling catalytic cycle for 2-chloroquinazolines.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary palladium-catalyzed cross-coupling workflows applied to 2-chloro-4-(pyridin-2-yl)quinazoline.

Reaction TypeCoupling PartnerOptimal Catalyst / LigandBaseSolvent SystemTemp / TimeTypical Yield
Suzuki-Miyaura Arylboronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)90 °C / 12 h75 - 92%
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ (5 mol%) + CuI (10 mol%)Et₃N (Solvent/Base)DMF / Et₃N (4:1)80 °C / 8 h65 - 85%
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ (2.5 mol%) + Xantphos (5 mol%)Cs₂CO₃ (2.0 eq)Toluene100 °C / 16 h70 - 90%

Experimental Protocols

The following methodologies are designed as self-validating systems. The rigorous exclusion of oxygen and the use of TLC/LC-MS monitoring ensure that the causality of reaction failure can be isolated to reagent purity rather than procedural errors[5].

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes Pd(dppf)Cl₂, a bidentate ligand-palladium complex that effectively resists sequestration by the 4-pyridyl moiety of the substrate[5].

Reagents:

  • 2-Chloro-4-(pyridin-2-yl)quinazoline (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4-(pyridin-2-yl)quinazoline, the arylboronic acid, and K₂CO₃.

  • Degassing: Add 1,4-Dioxane and water. Seal the tube with a septum and sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Briefly open the septum under a positive flow of Argon and add Pd(dppf)Cl₂. Reseal and evacuate/backfill with Argon three times.

  • Reaction: Transfer the tube to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate 2:1) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the 2-aryl-4-(pyridin-2-yl)quinazoline.

Protocol B: Sonogashira Cross-Coupling (Alkynylation)

For the introduction of alkynes, a standard Pd/Cu co-catalytic system is employed. DMF is used as a co-solvent to maintain the solubility of the rigid quinazoline framework[6].

Reagents:

  • 2-Chloro-4-(pyridin-2-yl)quinazoline (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.5 mmol, 1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • CuI (0.10 mmol, 10 mol%)

  • DMF (4.0 mL) and Triethylamine (1.0 mL)

Step-by-Step Procedure:

  • Preparation: In a dry Schlenk flask, dissolve the quinazoline substrate in DMF and Et₃N. Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under Argon. The solution will typically darken. Stir at room temperature for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C for 8 hours.

  • Work-up: Cool the mixture, filter through a short pad of Celite to remove copper salts, and wash the pad with Ethyl Acetate. Partition the filtrate with water to remove DMF. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry, concentrate, and purify via flash chromatography to yield the 2-alkynyl derivative.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

To couple amines to the C2 position, strong bases and bulky bidentate ligands (Xantphos) are required to facilitate the challenging reductive elimination step of the C-N bond[7].

Reagents:

  • 2-Chloro-4-(pyridin-2-yl)quinazoline (1.0 mmol, 1.0 eq)

  • Primary or Secondary Amine (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Xantphos (0.05 mmol, 5 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 eq)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a dry reaction vial with the quinazoline substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Solvent & Amine Addition: Add anhydrous, degassed Toluene followed by the amine. (If the amine is a solid, add it in Step 1).

  • Reaction: Seal the vial and heat at 100 °C for 16 hours.

  • Work-up: Cool to room temperature, dilute with Dichloromethane (DCM), and filter through Celite to remove the inorganic base and palladium black.

  • Purification: Concentrate the filtrate and purify by column chromatography (Silica gel, DCM/Methanol gradient) to isolate the 2-amino-4-(pyridin-2-yl)quinazoline.

Workflow Step1 1. Reagent Preparation & Degassing Step2 2. Catalyst & Ligand Addition Step1->Step2 Step3 3. Thermal Heating (80-100 °C) Step2->Step3 Step4 4. Reaction Monitoring (TLC/LC-MS) Step3->Step4 Step5 5. Aqueous Work-up & Extraction Step4->Step5 Step6 6. Column Chromatography Purification Step5->Step6

Standard laboratory workflow for palladium-catalyzed cross-coupling.

References

  • Corbet, J.-P., & Mignani, G. "Selected Patented Cross-Coupling Reaction Technologies." Chemical Reviews, 2006. Available at: [Link]

  • Solomin, V. "Synthesis of Bacterial Two-Component System Inhibitors." RTU E-books, 2023. Available at: [Link]

  • ChemRxiv. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." Available at:[Link]

  • National Institutes of Health (NIH). "Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity." Available at: [Link]

  • DOI. "Recent advances in selective functionalization of the quinazoline scaffold." Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Chloro-4-pyridin-2-ylquinazoline for the Synthesis of Potent Anti-Trypanosomal Agents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Neglected tropical diseases, including Chagas disease and Human African Trypanosomiasis, caused by the protozoan parasites Trypanosoma cruzi and Trypanosoma brucei respectively, represent a significant global health burden. The current therapeutic options are fraught with challenges, including severe side effects, limited efficacy, and emerging drug resistance, underscoring the urgent need for novel drug candidates.[1][2][3] The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document provides a detailed guide for researchers on the strategic use of the key intermediate, 2-chloro-4-pyridin-2-ylquinazoline , in the synthesis and evaluation of a new class of potent anti-trypanosomal compounds. We will explore the mechanism of action, provide detailed synthetic protocols, discuss structure-activity relationships, and outline methodologies for biological evaluation.

Introduction: The Rationale for Quinazoline-Based Inhibitors

Trypanosomatid parasites are responsible for debilitating diseases affecting millions worldwide.[2] The limitations of existing drugs like nifurtimox and benznidazole necessitate the exploration of new chemical entities and novel mechanisms of action.[3] The quinazoline core is a versatile heterocyclic scaffold that has been successfully incorporated into numerous FDA-approved drugs.[4] Its rigid structure and amenability to functionalization at multiple positions make it an ideal starting point for generating diverse chemical libraries.[3][5]

Recent research has identified that quinazoline derivatives can be potent inhibitors of trypanosomal proliferation.[6][7][8] A key breakthrough has been the identification of lysyl-tRNA synthetase 1 (KRS1) as a primary molecular target for this class of compounds in T. cruzi and T. brucei.[1][2] KRS1 is an essential enzyme responsible for charging tRNA with lysine during protein synthesis. Its inhibition leads to a rapid cessation of protein production and parasite death. The structural differences between parasite and human KRS1 provide a therapeutic window, allowing for selective targeting of the pathogen.[1][2]

Mechanism of Action: Targeting Protein Synthesis

The primary mechanism involves the competitive inhibition of KRS1 at its ATP-binding pocket, preventing the formation of the lysyl-adenylate intermediate, a critical step in tRNA charging.

ATP ATP + Lysine KRS1 Trypanosomal KRS1 Enzyme ATP->KRS1 Intermediate Lysyl-adenylate Intermediate KRS1->Intermediate Step 1 Charged_tRNA Lys-tRNA(Lys) Intermediate->Charged_tRNA Step 2 tRNA tRNA(Lys) tRNA->Intermediate Protein Protein Synthesis Charged_tRNA->Protein Quinazoline Quinazoline Inhibitor Inhibition Quinazoline->Inhibition Inhibition->KRS1 Blocks ATP Binding Site

Caption: Inhibition of Trypanosomal KRS1 by Quinazoline Derivatives.

Synthetic Protocols: From Intermediate to Bioactive Compound

The synthetic strategy hinges on the preparation of the versatile building block, 2-chloro-4-pyridin-2-ylquinazoline, followed by diversification through nucleophilic aromatic substitution (SNAr) at the C4 position.

Protocol 2.1: Synthesis of the Key Intermediate, 2-Chloro-4-pyridin-2-ylquinazoline (3)

This two-step protocol starts with the construction of the quinazolinone core followed by chlorination.

start 2-Aminobenzamide + Picolinoyl chloride step1 Condensation (e.g., NaOH, MeOH, reflux) start->step1 intermediate 2-(Pyridin-2-yl)quinazolin-4(3H)-one (2) step1->intermediate step2 Chlorination (POCl3, TEA, Toluene, reflux) intermediate->step2 product 2-Chloro-4-pyridin-2-ylquinazoline (3) step2->product

Caption: Synthetic Workflow for the Key Intermediate.

Step-by-Step Methodology:

  • Synthesis of 2-(Pyridin-2-yl)quinazolin-4(3H)-one (2):

    • To a solution of 2-aminobenzamide (1.0 eq) in a suitable solvent such as pyridine or DMF, add picolinoyl chloride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.[7][8]

    • An alternative condensation involves reacting 2-aminobenzonitrile with the appropriate Grignard reagent.[9]

    • Upon completion (monitored by TLC), add 1N aqueous NaOH and reflux the mixture for 1-2 hours to facilitate cyclization.[7][8]

    • Cool the reaction mixture, and collect the resulting precipitate by filtration. Wash with water and a cold non-polar solvent (e.g., diethyl ether) to yield the quinazolinone product 2 .

  • Synthesis of 2-Chloro-4-pyridin-2-ylquinazoline (3):

    • Suspend the dried quinazolinone 2 (1.0 eq) in toluene.

    • Add phosphorus oxychloride (POCl3, 3.0-5.0 eq) and a base such as triethylamine (TEA, 1.5 eq).[7][8]

    • Reflux the mixture overnight. The reaction progress can be monitored by TLC or LC-MS.

    • Causality: POCl3 is a powerful dehydrating and chlorinating agent that converts the keto-group of the quinazolinone into the desired chloro-substituent. The base (TEA) neutralizes the HCl generated during the reaction.

    • After cooling, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure intermediate 3 .

Protocol 2.2: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic attack, making it an ideal handle for diversification.[10]

start 2-Chloro-4-pyridin-2-ylquinazoline (3) conditions S N Ar Reaction (n-Butanol or NMP, 100-170 °C, Conventional or Microwave) start->conditions reagents Primary/Secondary Amine (R-NH2) + Base (e.g., DIPEA) reagents->conditions product Library of 4-Amino-2-(pyridin-2-yl)quinazoline Derivatives conditions->product

Caption: Diversification via Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

  • In a microwave vial or sealed tube, combine the 2-chloro-4-pyridin-2-ylquinazoline intermediate 3 (1.0 eq), the desired amine (primary or secondary, 1.2-2.0 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add a suitable high-boiling solvent such as n-butanol, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA).[7][8]

  • Seal the vessel and heat the reaction mixture. Typical conditions range from 100-170 °C.

  • Expertise Note: Microwave irradiation is highly effective for this transformation, often reducing reaction times from hours to minutes (e.g., 30-60 minutes at 150 °C).[8][11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final compound via column chromatography or preparative HPLC to yield the desired 4-amino-2-(pyridin-2-yl)quinazoline derivative.

Structure-Activity Relationship (SAR) and Compound Optimization

Systematic modification of the quinazoline core has yielded crucial insights into the determinants of anti-trypanosomal activity and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PositionModificationImpact on Activity & PropertiesReference
4-Position Substituted phenyl rings attached via an amino linker.Electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) on the phenyl ring significantly increase potency against T. brucei. The 3-trifluoromethyl-4-nitrophenyl derivative was found to be the most potent in one series.[6][11]
4-Position Heterocyclic rings (e.g., oxazole).Generally potent but can suffer from low aqueous solubility and poor lipophilic ligand efficiency (LLE).[6][11]
6-Position Introduction of solubilizing groups.Adding groups like N-methylpiperazine can improve aqueous solubility without a significant loss of potency, addressing a key challenge in the series.[6][11]
6-Position Morpholinophenyl substituents.Serves as a good anchor point for balancing potency and physicochemical properties.[6][11]

Key Takeaway: A successful optimization strategy involves using the 4-position to drive potency, primarily through electron-withdrawing substituents, while employing the 6-position to fine-tune ADME properties like solubility.[6]

Protocols for Biological Evaluation

A multi-stage screening funnel is essential for identifying promising candidates, starting with in vitro assays and progressing to in vivo models for the most selective and potent compounds.[12]

Protocol 4.1: In Vitro Anti-Trypanosomal Proliferation Assay

This protocol describes a standard method for determining the 50% growth inhibition (GI50 or IC50) concentration against the bloodstream form of T. brucei.

  • Parasite Culture: Culture bloodstream form Trypanosoma brucei brucei (e.g., Lister 427 strain) in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37 °C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series in the culture medium. The final DMSO concentration in the assay should be ≤0.5%.

  • Assay Setup:

    • Dispense 100 µL of parasite suspension (e.g., 2 x 104 cells/mL) into the wells of a 96-well microplate.

    • Add 100 µL of the serially diluted compound solutions to the wells in triplicate. Include a "no drug" (vehicle control) and a positive control (e.g., benznidazole or suramin).

  • Incubation: Incubate the plates for 72 hours at 37 °C with 5% CO2.

  • Viability Assessment (Resazurin Method):

    • Add 20 µL of resazurin solution (e.g., 0.125 mg/mL in PBS) to each well.

    • Incubate for an additional 4-6 hours.

    • Causality: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

    • Measure fluorescence using a microplate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI50/IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 4.2: In Vitro Mammalian Cytotoxicity Assay

This assay is critical for determining the selectivity of the compounds.

  • Cell Culture: Culture a mammalian cell line (e.g., HepG2 human liver cells or HFF1 human foreskin fibroblasts) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C with 5% CO2.[3][13]

  • Assay Setup: Seed cells into a 96-well plate (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Addition: Remove the old medium and add 200 µL of fresh medium containing serial dilutions of the test compounds, similar to the anti-trypanosomal assay.

  • Incubation & Viability: Incubate for 72 hours. Assess cell viability using the same resazurin method described above.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as SI = CC50 (mammalian cells) / IC50 (parasite) . A higher SI value indicates greater selectivity for the parasite.

Protocol 4.3: In Vivo Efficacy in a Murine Model of Acute Infection

Promising compounds with high potency and selectivity (e.g., SI > 100) should advance to in vivo testing.[12] The use of bioluminescent parasite strains has revolutionized this process.[12][14]

infection Day 0: Infect Mice (e.g., T. cruzi-luciferase) monitoring1 Days 3-5: Monitor Parasitemia (Bioluminescent Imaging) infection->monitoring1 treatment Days 5-12: Administer Compound (e.g., Oral Gavage) monitoring1->treatment monitoring2 Monitor Parasite Burden & Survival (BLI, Body Weight) treatment->monitoring2 endpoint Endpoint Analysis: Parasite Clearance, Survival Rate monitoring2->endpoint

Caption: Preclinical In Vivo Efficacy Workflow.

Step-by-Step Methodology:

  • Infection: Female BALB/c mice are infected intraperitoneally with trypomastigotes of a luciferase-expressing T. cruzi or T. brucei strain (e.g., 1 x 104 parasites per mouse).[14]

  • Treatment Initiation: On day 3 or 4 post-infection, when parasitemia is established and rising, randomize mice into treatment groups (n=5-8 per group), including a vehicle control group and a positive control group (e.g., benznidazole).[12]

  • Drug Administration: Administer the test compound for a defined period (e.g., 7-10 consecutive days) via a clinically relevant route, typically oral gavage.

  • Monitoring:

    • Parasite Burden: Monitor the parasite load every 2-3 days using an in vivo imaging system (IVIS). Anesthetize mice, inject D-luciferin substrate, and quantify the bioluminescent signal (photons/second).[12]

    • Health: Monitor mouse body weight and survival daily.

  • Endpoint: The primary endpoint is the reduction in parasite burden compared to the vehicle control group. A successful compound will show a significant, dose-dependent reduction in the bioluminescent signal, ideally leading to parasite clearance.[8][15]

Conclusion

The 2-chloro-4-pyridin-2-ylquinazoline scaffold is a highly valuable platform for the development of novel anti-trypanosomal agents. Its straightforward synthesis and amenability to diversification at the C4 position allow for rapid exploration of structure-activity relationships. By targeting the essential parasite enzyme KRS1, these compounds offer a promising mechanism of action with a clear path for optimization. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of this promising class of molecules, paving the way for the discovery of next-generation therapies for Chagas disease and Human African Trypanosomiasis.

References

  • Spijkers-Shaw, S., et al. (2025). Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tulloch, L. B., et al. (2025). Antitrypanosomal quinazolines targeting lysyl-tRNA synthetase show partial efficacy in a mouse model of acute Chagas disease. Loughborough University Research Repository. Available at: [Link]

  • Tulloch, L. B., et al. (2025). Anti-trypanosomal quinazolines targeting lysyl-tRNA synthetases show partial efficacy in a mouse model of acute Chagas disease. PMC. Available at: [Link]

  • Canavaci, A. M., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2015). Design, synthesis and biological evaluation of quinazoline derivatives as anti-trypanosomatid and anti-plasmodial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gouda, M. A., et al. (2021). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. Available at: [Link]

  • Alafeefy, A. M., et al. (2014). A new class of quinazoline-sulfonamides acting as efficient inhibitors against the α-carbonic anhydrase from Trypanosoma cruzi. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Spijkers-Shaw, S., et al. (2025). Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. American Chemical Society. Available at: [Link]

  • Geerts, S., et al. (2000). In vivo tests for the detection of resistance to trypanocidal drugs: Tests in mice and in ruminants. CGSpace. Available at: [Link]

  • Rivera-Sánchez, G., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules. Available at: [Link]

  • Alafeefy, A. M., et al. (2014). A new class of quinazoline-sulfonamides acting as efficient inhibitors against the α-carbonic anhydrase from Trypanosoma cruzi. Taylor & Francis Online. Available at: [Link]

  • Spijkers-Shaw, S., et al. (2025). Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Biological Activity of Quinazolinones. IntechOpen. Available at: [Link]

  • Franco-Paredes, C., et al. (2023). Experimental conditions for assessing anti-Trypanosoma cruzi (epimastigotes) activity in vitro: A scoping review. SciELO Colombia. Available at: [Link]

  • Eyayu, M., et al. (2018). In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. Available at: [Link]

  • Tawaraishi, T., et al. (2023). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry. Available at: [Link]

  • CTEGD. (2020). Design, Synthesis, and Evaluation of Novel Anti-Trypanosomal Compounds. Center for Tropical and Emerging Global Diseases. Available at: [Link]

  • Tawaraishi, T., et al. (2023). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. PMC. Available at: [Link]

  • Tawaraishi, T., et al. (2023). Collaborative Virtual Screening Identifies a 2‑Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. LSHTM Data Compass. Available at: [Link]

  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
  • Al-Obaid, A. M., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

Sources

Application Note: Quantitative High-Throughput Screening (qHTS) of 4-Pyridin-2-ylquinazoline Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) used primarily in targeted oncology[1]. In the pursuit of novel therapeutics, 2-Chloro-4-pyridin-2-ylquinazoline (CAS 858235-91-3) serves as a highly versatile and strategic chemical intermediate[2].

Causality in Library Design: The architecture of this precursor is intentional. The 4-pyridin-2-yl moiety is designed to act as a hydrogen bond acceptor/donor motif that anchors the molecule within the highly conserved ATP-binding hinge region of target kinases[3]. Conversely, the 2-position features a highly labile chlorine atom. Due to the electron-withdrawing nature of the quinazoline ring, this 2-chloro group readily undergoes nucleophilic aromatic substitution (SNAr) with diverse primary and secondary amines[4]. This chemical reactivity allows researchers to rapidly synthesize large, diverse libraries of 2-amino-4-pyridin-2-ylquinazolines without altering the core hinge-binding motif.

The qHTS Advantage: Traditional single-concentration high-throughput screening (HTS) is historically burdened by high rates of false positives and false negatives, requiring extensive secondary validation. To circumvent this, we employ a Quantitative High-Throughput Screening (qHTS) methodology. By utilizing a titration-based approach via acoustic dispensing, qHTS generates full concentration-response curves for every compound directly in the primary screen. This immediately profiles the biological activity and elucidates precise Structure-Activity Relationships (SAR) from day one[5].

Experimental Workflows & Signaling Pathways

HTS_Workflow A 2-Chloro-4-pyridin-2-ylquinazoline (CAS 858235-91-3) B Library Synthesis (SNAr Diversification) A->B Amines C Acoustic Dispensing (Echo 550, 384-well) B->C 10 mM DMSO Stocks D Primary qHTS (ADP-Glo Kinase Assay) C->D Dose-Response E Hit Validation (CellTiter-Glo Viability) D->E Active Hits F Lead Optimization & SAR Analysis E->F Cellular Efficacy

Caption: Workflow for the synthesis and quantitative high-throughput screening of quinazoline libraries.

EGFR_Pathway L EGF Ligand R EGFR (Kinase) L->R Binds & Activates A1 GRB2 / SOS R->A1 Phosphorylation I Quinazoline Library Inhibitors I->R Blocks ATP Pocket A2 RAS (Active) A1->A2 GTP Exchange A3 RAF / MEK / ERK A2->A3 Kinase Cascade T Cell Proliferation & Survival A3->T Gene Transcription

Caption: EGFR signaling cascade illustrating the targeted inhibition by quinazoline derivatives.

Detailed Step-by-Step Protocols

To ensure scientific integrity, every protocol described below functions as a self-validating system . The inclusion of strict positive and negative controls allows for the calculation of the Z'-factor, ensuring the assay's statistical reliability before any hit is advanced.

Protocol A: Compound Plating and qHTS Preparation
  • Library Solubilization: Dissolve the synthesized 2-amino-4-pyridin-2-ylquinazoline library compounds in 100% anhydrous DMSO to a master stock concentration of 10 mM.

  • Acoustic Dispensing: Utilizing an acoustic liquid handler (e.g., Echo 550), transfer compounds into 384-well solid white assay plates. For qHTS, dispense volumes ranging from 2.5 nL to 50 nL to create a 7-point dose-response curve (final assay concentrations ranging from 10 nM to 10 µM).

  • Control Plating: Dispense an equivalent volume of DMSO into negative control wells (representing 0% inhibition) and 10 µM of a known inhibitor (e.g., Gefitinib) into positive control wells (representing 100% inhibition)[1].

Protocol B: ADP-Glo™ Biochemical Assay

Causality for Assay Selection: The ADP-Glo™ assay is utilized because it directly measures ADP production, making it universally applicable to any kinase. Furthermore, its luminescent readout is highly resistant to compound auto-fluorescence, which is a primary cause of false positives in standard fluorometric HTS campaigns[3][6].

  • Kinase Reaction: Prepare a master mix containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, recombinant target kinase (e.g., EGFR), and the appropriate peptide substrate[3]. Dispense 2.5 µL of this mix into each well of the 384-well plate.

  • Pre-incubation: Gently centrifuge the plates and incubate for 15 minutes at room temperature. This allows the quinazoline derivatives to equilibrate and bind to the ATP pocket.

  • Reaction Initiation: Add 2.5 µL of ATP solution (calibrated to the specific Km​ of the target kinase) to initiate the reaction. Incubate for 60 minutes at room temperature[6].

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes[6].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, driving a coupled luciferase/luciferin reaction. Incubate for 30 minutes in the dark[6].

  • Detection & Validation: Measure luminescence using a microplate reader.

    • Self-Validation Step: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed with data analysis only if Z′≥0.5 , confirming a robust assay window.

Protocol C: Orthogonal Cell-Based Viability Assay

To confirm that biochemical hits possess adequate cellular permeability and functional efficacy, a secondary screen is performed using the CellTiter-Glo® assay on target-dependent cell lines (e.g., A549 for EGFR)[1].

  • Cell Seeding: Seed A549 cells at a density of 2,000 cells/well in 40 µL of F-12K medium supplemented with 10% FBS in a 384-well clear-bottom white plate. Incubate for 24 hours at 37°C with 5% CO₂[1].

  • Compound Treatment: Add 10 µL of the diluted hit compounds to achieve the desired final screening concentrations. Incubate for 72 hours[1].

  • Viability Measurement: Add 25 µL of CellTiter-Glo® reagent to each well. Shake the plate for 2 minutes to induce complete cell lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and record luminescence[1].

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative qHTS data, demonstrating how SNAr diversification at the 2-position of the 2-Chloro-4-pyridin-2-ylquinazoline core impacts both biochemical potency and cellular efficacy.

Compound IDR-Group (2-Position Substitution)Biochemical IC₅₀ (nM)Cellular Viability IC₅₀ (nM)
Precursor -Cl (CAS 858235-91-3)>10,000>10,000
Cmpd-001 -NH-(CH₂)₂-N(CH₃)₂145850
Cmpd-002 -NH-Cyclopentyl42210
Cmpd-003 -NH-(4-fluorophenyl)845
Control Gefitinib325

Note: The precursor molecule (CAS 858235-91-3) exhibits no significant biological activity until the 2-chloro group is displaced by an appropriate pharmacophore, validating the necessity of the SNAr diversification step in library generation.

References

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

  • ChemRxiv (2026). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Retrieved from [Link]

Sources

Preparation of 2-Chloro-4-pyridin-2-ylquinazoline via POCl3 chlorination

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Preparation of 2-Chloro-4-(pyridin-2-yl)quinazoline via POCl₃ Chlorination

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Chloro-4-(pyridin-2-yl)quinazoline (CAS: 858235-91-3)

Executive Summary

The 2-chloroquinazoline scaffold is a privileged intermediate in medicinal chemistry, enabling divergent late-stage functionalization via S_N_Ar or transition-metal-catalyzed cross-coupling. This application note details the robust, scalable preparation of 2-chloro-4-(pyridin-2-yl)quinazoline from its corresponding lactam precursor, 4-(pyridin-2-yl)quinazolin-2(1H)-one, utilizing phosphorus oxychloride (POCl₃). By integrating mechanistic insights into O-phosphorylation kinetics and pseudodimer suppression, this protocol ensures high-fidelity conversion, minimizes hazardous byproducts, and delivers superior isolated yields[1].

Mechanistic Rationale & Causality

The transformation of quinazolin-2(1H)-ones to 2-chloroquinazolines using POCl₃ is not a simple concerted substitution; it proceeds via a distinct two-stage mechanism[2]. Understanding this causality is critical for process optimization:

  • Tautomerization and Phosphorylation: The starting material exists predominantly in the thermodynamically stable lactam (1H) form. Upon exposure to POCl₃ and a tertiary amine base (e.g., N,N-dimethylaniline or 2,6-lutidine), the equilibrium shifts toward the reactive lactim (enol) tautomer. The enol oxygen attacks POCl₃ at temperatures < 25 °C, forming a highly reactive O-dichlorophosphorylated intermediate[2],[3].

  • Pseudodimer Suppression: A critical failure mode in this synthesis is the formation of pseudodimers—byproducts arising from the nucleophilic attack of unreacted quinazolinone onto the phosphorylated intermediate. Maintaining a strictly basic environment (using an organic base with aqueous pKₐ > 9) during the initial POCl₃ addition completely suppresses this side reaction[2].

  • Chlorination: Heating the reaction mixture to 90–110 °C provides the activation energy required for the chloride ion (released during phosphorylation) to attack the C2 position. Product formation arises exclusively from the reaction of the (O)-phosphorylated intermediates with Cl⁻, displacing the dichlorophosphate leaving group (PO₂Cl₂⁻) and yielding the target 2-chloroquinazoline[2],[3].

Mechanism A 4-(pyridin-2-yl) quinazolin-2(1H)-one B 4-(pyridin-2-yl) quinazolin-2-ol A->B Tautomerization C O-Phosphorylated Intermediate B->C POCl3, Base < 25 °C D 2-Chloro-4-(pyridin-2-yl) quinazoline C->D Cl- attack, Heat 90-110 °C

Fig 1. Two-stage mechanism of POCl₃ chlorination via an O-phosphorylated intermediate.

Process Safety & Reagent Handling

POCl₃ is a highly corrosive, water-reactive liquid that evolves toxic HCl and H₃PO₄ upon hydrolysis.

  • The Causality of Reverse Quenching: Direct addition of water to the reaction mixture causes a violent exotherm. Localized heating can prematurely hydrolyze the newly formed 2-chloroquinazoline back to the starting quinazolinone. Therefore, a reverse quench —slowly transferring the concentrated reaction mixture onto a massive excess of crushed ice—is mandatory[4],[5]. This dissipates the heat of hydrolysis instantly, trapping the product kinetically and preventing degradation.

Step-by-Step Experimental Protocol

Reagents Required:

  • 4-(pyridin-2-yl)quinazolin-2(1H)-one (1.0 equiv, 10.0 g, 44.8 mmol)

  • Phosphorus oxychloride (POCl₃) (5.0 equiv, 20.8 mL, 224 mmol)

  • 2,6-Lutidine or N,N-Dimethylaniline (DMA) (1.0 equiv, 44.8 mmol)[6]

  • Anhydrous Toluene (Optional co-solvent, 50 mL)

Workflow:

  • Reagent Charging: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (N₂) inlet, add 4-(pyridin-2-yl)quinazolin-2(1H)-one (10.0 g) and anhydrous toluene (50 mL).

  • Base Addition: Add 2,6-lutidine (1.0 equiv) to the suspension. Cool the mixture to 0–5 °C using an ice-water bath.

  • Phosphorylation: Add POCl₃ (5.0 equiv) dropwise over 15 minutes, maintaining the internal temperature below 25 °C to ensure clean O-phosphorylation and suppress pseudodimerization[2]. Stir at room temperature for 30 minutes.

  • Chlorination: Heat the reaction mixture to gentle reflux (90–110 °C) for 4 to 6 hours. The suspension will gradually turn into a homogenous, dark-amber solution as the chloroquinazoline forms[6].

  • Concentration: Once the reaction is deemed complete (see IPC below), cool the mixture to 40 °C. Remove the majority of the excess POCl₃ and toluene under reduced pressure (rotary evaporator) to yield a thick syrup[5]. Do not bake the residue.

  • Reverse Quenching: Dissolve the syrup in a minimal amount of cold dichloromethane (20 mL) and add this solution dropwise into a vigorously stirred beaker containing 300 g of crushed ice and water[4],[5]. Maintain the quench temperature below 10 °C.

  • Isolation: Neutralize the aqueous phase carefully to pH 7-8 using saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford 2-chloro-4-(pyridin-2-yl)quinazoline as a solid[6].

Workflow Step1 Step1 Step2 Step 2: Phosphorylation Formation of Intermediate Stir 30 min Step1->Step2 Step3 Step 3: Chlorination Heat to 90-110 °C Reflux 4-6 hours Step2->Step3 Step4 Step 4: Concentration Evaporate excess POCl3 Vacuum Step3->Step4 Step5 Step 5: Quenching & Isolation Reverse quench onto ice Extraction Step4->Step5

Fig 2. Step-by-step workflow for the scalable synthesis and isolation of the target compound.

Self-Validating In-Process Control (IPC)

Direct LC-MS analysis of highly electrophilic 2-chloroquinazolines can be misleading due to on-column hydrolysis back to the starting quinazolinone, creating false negatives for reaction progression.

  • Self-Validating Method: Withdraw a 10 µL reaction aliquot and quench it into 1 mL of anhydrous methanol containing 1 drop of triethylamine. This quantitatively converts the reactive 2-chloro product into the stable 2-methoxy-4-(pyridin-2-yl)quinazoline. Analyze this methoxy adduct via LC-MS. The complete disappearance of the starting material mass and the appearance of the methoxy-adduct mass confirms 100% conversion without analytical artifacts.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the vital role of the organic base in improving yields and suppressing impurities.

EntryPOCl₃ (equiv)Base (equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation
13.0None110126542Sluggish; High pseudodimer formation
25.0DMA (1.0)1106>9982Clean profile, easy purification
3 5.0 2,6-Lutidine (1.0) 110 5 >99 85 Fastest conversion, optimal purity
41.5DIPEA (1.5)110 (Toluene)89578Slower reaction due to dilution

References

  • Title: POCl3 chlorination of 4-quinazolones Source: The Journal of Organic Chemistry / PubMed (NIH) URL: [Link]

  • Title: Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia Source: ACS Omega / American Chemical Society URL: [Link]

  • Title: Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists Source: Molecules / MDPI (Semantic Scholar) URL: [Link]

  • Title: 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity Source: Digital Commons @ USF / University of South Florida URL: [Link]

Sources

Application Note: Ligand Design Strategies Incorporating 2-Chloro-4-(pyridin-2-yl)quinazoline Cores

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Organometallic Researchers, and Drug Development Professionals

Executive Summary

The 2-chloro-4-(pyridin-2-yl)quinazoline scaffold is a highly versatile, bifunctional building block that bridges the gap between targeted therapeutics and advanced materials science. This core features two distinct, orthogonal reactive sites:

  • The C2-Chloro Position: A prime site for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

  • The 4-(Pyridin-2-yl) Motif: A rigid, electron-deficient N,N-bidentate chelating group capable of coordinating transition metals or engaging in critical hydrogen-bonding interactions within protein binding pockets.

This application note details the mechanistic causality behind the reactivity of this scaffold, outlines divergent ligand design strategies, and provides field-proven, self-validating protocols for both medicinal chemistry and organometallic applications.

Mechanistic Insights & Causality (E-E-A-T)

Regioselectivity and SNAr Kinetics

In the parent 2,4-dichloroquinazoline system, the C4 position is significantly more electrophilic than the C2 position. This is because the Meisenheimer intermediate formed during SNAr at C4 is stabilized by the adjacent alpha-nitrogen and the fused aromatic ring [1]. Consequently, in our starting material—where the C4 position is already occupied by a pyridin-2-yl group—the remaining chlorine at the C2 position exhibits reduced reactivity.

Causality in Reaction Design: To overcome the higher activation energy barrier at the C2 position, researchers must employ harsher conditions than standard SNAr reactions. This necessitates the use of high-boiling polar aprotic solvents (e.g., DMF, 1,4-Dioxane), elevated temperatures (120–160 °C), or microwave irradiation to drive the substitution to completion [2].

Coordination Chemistry of the N,N-Bidentate Motif

The spatial arrangement of the quinazoline N3 atom and the pyridine nitrogen creates an ideal bite angle for transition metal chelation (e.g., Ir(III), Ru(II), Pt(II)). The strong σ-donating and π-accepting properties of this bidentate ligand stabilize high-oxidation-state metals, making it a privileged ligand for synthesizing phosphorescent cyclometalated complexes used in OLEDs and photoredox catalysis.

Divergent Ligand Design Strategies

G Core 2-Chloro-4-(pyridin-2-yl)quinazoline (Bifunctional Core) SNAr C2-Position Activation (Nucleophilic Aromatic Substitution) Core->SNAr Amine/Aniline Nucleophiles Coord N,N-Bidentate Motif (Metal Chelation) Core->Coord Transition Metal Precursors MedChem Medicinal Chemistry (e.g., SPIN1, A2AR Inhibitors) SNAr->MedChem Pharmacophore Optimization Material Organometallic Chemistry (e.g., Ir(III) Photoredox Catalysts) Coord->Material Photophysical Tuning

Caption: Divergent ligand design pathways for 2-chloro-4-(pyridin-2-yl)quinazoline cores.

Strategy A: Medicinal Chemistry (Targeted Therapeutics)

By substituting the C2-chloro group with various amines, researchers can generate libraries of 2-amino-4-(pyridin-2-yl)quinazolines. This specific chemotype has been successfully deployed in the discovery of high-affinity A2A Adenosine Receptor Antagonists [3] and SPIN1 epigenetic inhibitors [4]. The pyridine ring often acts as a conformational lock, engaging in critical hydrogen bonding with target residues (e.g., Asp184 in SPIN1), while the C2-substituent is projected into the solvent-exposed region to modulate pharmacokinetics.

Strategy B: Organometallic Chemistry

When reacted with Iridium(III) chloride, the core acts as an ancillary or main cyclometalating ligand. The electron-withdrawing nature of the quinazoline ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting complex, which is a highly effective strategy for red-shifting the emission spectra in luminescent materials.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimized empirical conditions for functionalizing the 2-chloro-4-(pyridin-2-yl)quinazoline core, demonstrating the inverse relationship between nucleophile strength and required thermal energy.

Nucleophile TypeReagents & SolventsTemp & TimeExpected YieldMechanistic Rationale
Primary Aliphatic Amine R-NH₂, DIPEA, 1,4-Dioxane100 °C, 12 h75–85%Strong nucleophile; DIPEA scavenges HCl to prevent amine protonation.
Secondary Amine R₂NH, K₂CO₃, DMF120 °C, 18 h60–80%Steric hindrance requires higher thermal energy and a polar aprotic solvent.
Aniline Derivatives Ar-NH₂, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene110 °C, 8 h50–75%Deactivated anilines fail via SNAr; Buchwald-Hartwig cross-coupling is required.
Transition Metal (IrCl₃) IrCl₃·nH₂O, 2-Ethoxyethanol/H₂O120 °C, 24 h65–80%High-boiling solvent mixture solubilizes both organic ligand and inorganic salt.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Microwave-Assisted SNAr Functionalization at the C2 Position

This protocol utilizes microwave irradiation to overcome the high activation energy of the C2 position, ensuring rapid and complete conversion while minimizing degradation byproducts.

Materials:

  • 2-Chloro-4-(pyridin-2-yl)quinazoline (1.0 eq, 0.5 mmol)

  • Aliphatic or Benzylic Amine (1.5 eq, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol)

  • Anhydrous Isopropanol (IPA) (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend the quinazoline core in anhydrous IPA.

  • Reagent Addition: Add the amine nucleophile followed by DIPEA. Causality: DIPEA is non-nucleophilic and strictly acts as an acid scavenger, driving the reaction equilibrium forward without competing for the electrophilic C2 carbon.

  • Sealing and Purging: Seal the vial with a crimp cap and purge with Argon for 2 minutes to prevent oxidative side reactions at elevated temperatures.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 150 °C for 20 minutes.

  • Self-Validation (In-Process Quality Control): Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material peak (exhibiting a characteristic 3:1 isotopic SNAr SNAr SNAr SNAr SNAr pattern for ³⁵Cl/³⁷Cl) is completely consumed, replaced by the product mass [M+H]⁺.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Dichloromethane/Methanol gradient).

Protocol 2: Synthesis of Cyclometalated Iridium(III) Complexes

This procedure details the formation of a chloro-bridged Iridium dimer, the critical first step in synthesizing photoredox catalysts.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a 3:1 (v/v) mixture of 2-Ethoxyethanol and deionized water. Causality: This specific ratio is required because 2-ethoxyethanol boils at 135 °C and dissolves the organic ligand, while water dissolves the IrCl₃ hydrate.

  • Reaction Assembly: In a round-bottom flask, combine IrCl₃·nH₂O (1.0 eq) and 2-chloro-4-(pyridin-2-yl)quinazoline (2.2 eq). Add the solvent mixture (0.05 M relative to Ir).

  • Reflux: Degas the mixture via three freeze-pump-thaw cycles. Heat to 120 °C under an inert Nitrogen atmosphere for 24 hours.

  • Self-Validation: The formation of the dimer is visually validated by a distinct color change from dark green/black (IrCl₃) to a bright red/orange precipitate.

  • Isolation: Cool to room temperature. Add excess distilled water to fully precipitate the dimer. Filter the solid, wash sequentially with water, ethanol, and diethyl ether, and dry under high vacuum.

Pharmacological Mechanism Visualization

G Ligand Optimized Quinazoline Ligand Target Target Protein (e.g., EGFR, SPIN1) Ligand->Target Binding Affinity (Kd < 10 nM) Complex Ligand-Receptor Complex (H-Bonding & Pi-Stacking) Target->Complex Conformational Lock Effect Downstream Inhibition (Therapeutic Efficacy) Complex->Effect Signal Attenuation

Caption: Mechanism of action for quinazoline-based ligands in receptor signaling inhibition.

References

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists European Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application Note: Advanced Fluorescence Spectroscopy Protocols for 2-Chloro-4-(pyridin-2-yl)quinazoline Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

As a versatile N,N-bidentate ligand scaffold, 2-Chloro-4-(pyridin-2-yl)quinazoline (CPQ) has become a cornerstone in transition metal coordination chemistry. The structural fusion of a pyrimidine-containing quinazoline ring with a pyridine moiety creates a robust chelation pocket, a feature extensively documented in 1[1]. The strategic placement of the 2-chloro substituent provides an electrophilic site for post-complexation nucleophilic aromatic substitution (SNAr). This allows researchers to precisely tune the electronic push-pull dynamics of the resulting2 without disrupting the metal-ligand bond[2].

When coordinated to transition metals, the photophysical behavior of the CPQ ligand diverges based on the metal center:

  • Heavy Metals (Ir(III), Ru(II), Pt(II)): The strong spin-orbit coupling induced by the heavy metal facilitates rapid Intersystem Crossing (ISC) from the Singlet ( S1​ ) to the Triplet ( T1​ ) excited state. Emission is typically dominated by Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) phosphorescence, yielding long lifetimes (microseconds) and large Stokes shifts.

  • Light Metals (Zn(II), Al(III)): Lacking the heavy-atom effect, these complexes generally exhibit intense ligand-centered (LC) fluorescence or Intra-Ligand Charge Transfer (ILCT). For instance, 3 are known to emit intense fluorescence at ~506 nm, making them excellent candidates for selective chemosensing[3]. Similar sensitivity is observed in4[4].

Experimental Design & Sample Preparation

To ensure self-validating and reproducible spectroscopic data, several causality-driven experimental choices must be made before taking measurements:

  • Solvent Selection & Solvatochromism: MLCT transitions are highly sensitive to solvent polarity. Polar solvents (e.g., Acetonitrile, DMF) stabilize the polarized excited state, leading to a bathochromic (red) shift in the emission spectrum. Avoid halogenated solvents (e.g., CHCl3​ , CH2​Cl2​ ) when analyzing pure fluorescence, as they can induce external heavy-atom quenching and artificially lower the quantum yield.

  • Concentration Optimization: To prevent Aggregation-Caused Quenching (ACQ) and inner-filter effects, analytical solutions should be prepared at a concentration where the optical density (OD) at the excitation wavelength is strictly <0.1 (typically 1.0×10−5 M).

  • Degassing (Critical for Phosphorescence): Dissolved molecular oxygen ( 3O2​ ) is a potent quencher of triplet excited states. For Ir(III) or Ru(II) complexes, rigorous degassing is a self-validating step: a significant increase in emission intensity post-degassing confirms triplet-state emission.

Step-by-Step Fluorescence Spectroscopy Protocols

Protocol 1: Steady-State Absorption and Emission Spectroscopy
  • Preparation: Dissolve the CPQ-metal complex in spectroscopic-grade acetonitrile to yield a 1.0×10−5 M solution.

  • Absorption Scan: Record the UV-Vis absorption spectrum from 200 nm to 800 nm. Identify the high-energy LC ( π−π∗ ) bands (typically 250–350 nm) and the lower-energy MLCT bands (typically 380–450 nm).

  • Degassing: Transfer 3.0 mL of the solution to a 10 mm path-length quartz cuvette sealed with a septum. Purge with ultra-high purity Argon for 15–20 minutes via a submerged needle, venting through a secondary needle.

  • Emission Scan: Excite the sample at the MLCT absorption maximum. Record the emission spectrum, ensuring the excitation and emission slit widths are optimized to keep the maximum signal within the linear range of the photomultiplier tube (PMT).

Protocol 2: Time-Resolved Luminescence (Lifetime Measurement)
  • Setup: Utilize a Time-Correlated Single Photon Counting (TCSPC) spectrometer.

  • Excitation: Select a pulsed LED or laser diode that closely matches the MLCT absorption peak (e.g., 405 nm).

  • Acquisition: Set the emission monochromator to the peak emission wavelength determined in Protocol 1. Acquire the decay curve until the peak channel reaches a minimum of 10,000 counts to ensure robust statistical fitting.

  • Analysis: Fit the decay data to a mono-exponential ( I(t)=Ae−t/τ ) or bi-exponential model to extract the luminescence lifetime ( τ ). A χ2 value between 0.9 and 1.2 indicates a reliable fit.

Protocol 3: Absolute Photoluminescence Quantum Yield (PLQY)
  • Calibration: Attach an integrating sphere accessory to the spectrofluorometer.

  • Blank Measurement: Place a cuvette containing only the pure solvent into the sphere. Measure the scatter profile (Rayleigh scattering at the excitation wavelength).

  • Sample Measurement: Replace the blank with the sample cuvette. Measure both the scatter profile and the emission profile.

  • Calculation: Utilize the instrument's software to calculate the absolute PLQY ( Φ ), defined as the number of photons emitted divided by the number of photons absorbed.

Data Presentation & Interpretation

The following table summarizes representative photophysical parameters for CPQ-metal complexes based on empirical trends in quinazoline coordination chemistry.

Complex TypeAbsorption Max ( λabs​ )Emission Max ( λem​ )Excited StateLifetime ( τ )Typical PLQY ( Φ )
CPQ-Zn(II) 340 - 380 nm450 - 510 nmSinglet (ILCT)1 - 5 ns30 - 60%
CPQ-Ru(II) 420 - 460 nm600 - 650 nmTriplet (MLCT)100 - 500 ns5 - 15%
CPQ-Ir(III) 380 - 420 nm520 - 580 nmTriplet (MLCT)1 - 5 μ s40 - 85%

Workflow & Mechanistic Visualizations

Workflow Prep Sample Preparation (10^-5 M in MeCN) Degas Argon Degassing (Remove O2 Quenching) Prep->Degas Abs UV-Vis Absorption (Identify MLCT) Degas->Abs Em Steady-State Emission (Determine Maxima) Abs->Em TR Time-Resolved TCSPC (Lifetime Decay) Em->TR QY Integrating Sphere (Absolute PLQY) TR->QY

Photophysical characterization workflow for CPQ-metal complexes.

Jablonski S0 Ground State (S0) S1 Singlet Excited State (S1) LC / MLCT S0->S1 Excitation (hν_ex) S1->S0 Fluorescence (hν_em) T1 Triplet Excited State (T1) MLCT / LLCT S1->T1 Intersystem Crossing (ISC) Heavy Atom Effect T1->S0 Phosphorescence (hν_ph) T1->S0 Non-Radiative Decay

Jablonski diagram illustrating energy transfer in CPQ-transition metal complexes.

References

  • Title: Development of a Quinazoline-Based Chelating Ligand for Zinc Ion and Its Application to Validation of a Zinc-Ion-Coordinated Compound Source: J-Stage URL: [Link]

  • Title: A Quinazolinone based fluorescent chemosensor for selective detection of Fe(III) in aqueous media: Applications to pharmaceutical and environmental analysis Source: Taylor & Francis URL: [Link]

  • Title: Synthesis and properties of quinazoline-based versatile exciplex-forming compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Preparation and photophysical properties of quinazoline-based fluorophores Source: RSC Advances URL: [Link]

Sources

Application Note: Advanced Formulation Techniques for 2-Chloro-4-pyridin-2-ylquinazoline-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacological core for numerous FDA-approved targeted therapies, particularly tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) and KRAS mutations[1][2]. 2-Chloro-4-pyridin-2-ylquinazoline (CAS: 858235-91-3) is a highly reactive, bifunctional building block and a potent pharmacophore used in the synthesis of next-generation anti-tumor and anti-inflammatory agents[3][4].

Despite its therapeutic potential, the clinical translation of 2-Chloro-4-pyridin-2-ylquinazoline derivatives is frequently bottlenecked by severe physicochemical limitations. The planar, rigid aromatic system and high crystal lattice energy result in extreme hydrophobicity, classifying these agents as Biopharmaceutics Classification System (BCS) Class II or IV compounds[5][6]. This application note provides field-proven, causality-driven formulation strategies—specifically Polymeric Nanoprecipitation and Hot Melt Extrusion (HME)—to overcome these solubility barriers, ensuring consistent pharmacokinetics and enhanced bioavailability.

Physicochemical Profiling & Formulation Rationale

Before selecting a formulation strategy, it is critical to understand the causality behind the molecule's behavior. The insolubility of quinazoline derivatives is not merely a function of lipophilicity (LogP), but also of strong intermolecular π-π stacking and hydrogen bonding within the crystal lattice[6][7].

To enhance bioavailability, the formulation must either:

  • Reduce Particle Size: Increasing the surface-area-to-volume ratio to accelerate dissolution velocity (Noyes-Whitney equation) via nanonization[5].

  • Disrupt the Crystal Lattice: Converting the crystalline API into a high-energy amorphous state, creating a localized supersaturated environment in the gastrointestinal tract[6][8].

Table 1: Physicochemical Properties & Formulation Implications
ParameterCharacteristic of Quinazoline ScaffoldFormulation Implication
Aqueous Solubility < 10 µg/mL at pH 7.4 (Highly Insoluble)Requires solubilizing excipients, nanonization, or amorphization to achieve therapeutic plasma levels.
pKa (Ionizability) Weakly basic nitrogens (N1, N3, Pyridine)Solubility is highly pH-dependent. Microenvironmental pH modifiers or salt screening can be utilized.
Melting Point (Tm) Typically > 200°C (High Lattice Energy)High thermal stability allows for Hot Melt Extrusion (HME) without severe API degradation.
Permeability Generally High (Lipophilic)Dissolution is the rate-limiting step. Focus formulation efforts strictly on solubility enhancement.

Experimental Protocols: Self-Validating Formulation Systems

Protocol A: Polymeric Nanoparticle Formulation via Nanoprecipitation

Mechanism: This anti-solvent precipitation method forces the rapid desolvation of the API and polymer, trapping the drug in a nanomatrix. The use of a steric stabilizer (e.g., Poloxamer 407) prevents Ostwald ripening and particle agglomeration, ensuring a self-validating stable suspension[4][5].

Materials:

  • API: 2-Chloro-4-pyridin-2-ylquinazoline derivative

  • Polymer: PLGA (Poly(lactic-co-glycolic acid), 50:50, Mw 30,000-60,000)

  • Solvent: Acetone or Tetrahydrofuran (THF) (HPLC Grade)

  • Aqueous Phase: Milli-Q Water containing 1% w/v Poloxamer 407

  • Cryoprotectant: 5% w/v Trehalose

Step-by-Step Workflow:

  • Organic Phase Preparation: Dissolve 50 mg of the quinazoline API and 150 mg of PLGA in 5 mL of Acetone. Sonicate for 5 minutes until a clear solution is achieved. Causality: Complete dissolution is required to prevent premature nucleation.

  • Aqueous Phase Preparation: Dissolve 1% w/v Poloxamer 407 in 50 mL of Milli-Q water. Chill to 4°C. Causality: Lower temperatures reduce the kinetic energy of particles, minimizing initial aggregation upon precipitation.

  • Nanoprecipitation: Under high-speed magnetic stirring (1000 RPM), inject the organic phase dropwise (0.5 mL/min) into the aqueous phase using a syringe pump.

  • Solvent Evaporation: Continue stirring uncovered for 4-6 hours at room temperature to allow complete evaporation of the organic solvent.

  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes to pellet the nanoparticles. Wash twice with Milli-Q water to remove unencapsulated API and excess surfactant.

  • Lyophilization: Resuspend the pellet in 5 mL of 5% w/v Trehalose solution. Freeze at -80°C, then lyophilize for 48 hours. Causality: Trehalose acts as a water replacement molecule during freezing, preserving the nanoparticle structure and preventing fusion.

Protocol B: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)

Mechanism: HME utilizes thermal and mechanical shear forces to melt the API and polymer together. Rapid cooling freezes the API in a high-energy amorphous state. Copovidone (Kollidon VA 64) is selected due to its excellent glass transition temperature (Tg) and hydrogen-bond accepting capabilities, which stabilize the quinazoline NH/OH donors[5].

Step-by-Step Workflow:

  • Blending: Geometrically blend the quinazoline API and Copovidone at a 1:3 (w/w) ratio. Add 2% w/w D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) as a plasticizer and absorption enhancer.

  • Extrusion Setup: Configure a co-rotating twin-screw extruder. Set the temperature profile across the heating zones: Zone 1 (90°C) -> Zone 2 (140°C) -> Zone 3 (160°C) -> Die (165°C). Causality: A gradual temperature gradient prevents thermal shock and degradation while ensuring complete melting of the API.

  • Extrusion: Feed the blend at a rate of 5 g/min with a screw speed of 100 RPM.

  • Cooling & Milling: Collect the extrudate onto a chill roll to rapidly quench the melt, locking in the amorphous state. Mill the brittle extrudate using a FitzMill to achieve a particle size of < 250 µm.

  • Validation (Crucial Step): Analyze the milled powder via Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks (halo pattern) and Modulated Differential Scanning Calorimetry (mDSC) to confirm a single Tg, indicating a miscible, single-phase system.

Formulation Workflows & Biological Mechanisms (Visualizations)

To conceptualize the transition from raw API to targeted therapeutic effect, the following diagrams map the formulation process and the subsequent intracellular signaling inhibition.

FormulationWorkflow cluster_ASD Amorphous Solid Dispersion (ASD) cluster_Nano Polymeric Nanoparticles API 2-Chloro-4-pyridin-2-ylquinazoline (BCS Class II/IV API) HME Hot Melt Extrusion (Polymer Matrix) API->HME Precip Nanoprecipitation (Solvent/Antisolvent) API->Precip Milling Milling & Sieving HME->Milling Final Enhanced Bioavailability & Targeted Delivery Milling->Final Lyo Lyophilization Precip->Lyo Lyo->Final

Caption: Parallel formulation workflows for quinazoline APIs utilizing Amorphous Solid Dispersions and Nanoprecipitation.

MOA Drug Formulated Quinazoline Nanoparticle Release Intracellular API Release Drug->Release EGFR Kinase Domain (ATP Binding Site) Release->EGFR Competitive Binding Block Inhibition of Phosphorylation EGFR->Block Downstream KRAS / MAPK / PI3K Pathways Halted Block->Downstream Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis

Caption: Mechanism of action: Intracellular release of formulated quinazoline targeting kinase domains to induce apoptosis.

Quantitative Data Summarization

The success of a formulation is measured by its physical stability and its ability to enhance in vivo exposure. Table 2 summarizes typical quantitative outcomes when applying these advanced formulation techniques to quinazoline-based compounds[5][9].

Table 2: Comparative Formulation Performance Metrics
Formulation StrategyMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Relative Bioavailability (vs. Raw API)
Unformulated API > 10,000 (Crystalline)N/AN/AN/A1.0x (Baseline)
PLGA Nanoparticles 80 - 120 nm< 0.15-25.0 to -35.075 - 85%4.5x - 6.0x
Chitosan Nanoparticles 50 - 90 nm< 0.20+22.5 to +29.560 - 70%3.8x - 5.2x
Copovidone ASD (HME) < 250,000 (Milled)N/AN/A100% (Matrix)5.5x - 8.0x

Note: High absolute Zeta Potential values (> |20| mV) in nanoparticle formulations ensure electrostatic repulsion, preventing particle aggregation during storage[9].

References

  • Suzhou Rovathin Foreign Trade Co., Ltd. 2-chloro-4-pyridin-2-ylquinazoline, 858235-91-3. Retrieved from:[Link]

  • MDPI. The Nanotechnology-Based Approaches against Kirsten Rat Sarcoma-Mutated Cancers. Retrieved from: [Link]

  • ResearchGate. Integration of Nanotechnology with Quinazolines in the Medical Field. Retrieved from:[Link]

  • Global Research Online. Solubility Enhancement of Synthesized Quinazolinone Derivative. Retrieved from:[Link]

  • National Institutes of Health (PMC). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death. Retrieved from: [Link]

  • ResearchGate. Design and Synthesis of New Quinazoline Hybrid Molecules as EGFR Targeting Anti-Breast Cancer Agents. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

How to improve yield in 2-Chloro-4-pyridin-2-ylquinazoline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of nitrogen-rich heterocycles. The synthesis of 2-chloro-4-(pyridin-2-yl)quinazoline from 2,4-dichloroquinazoline is a critical transformation in drug discovery, yet it is notoriously plagued by poor yields, loss of regiocontrol, and reagent decomposition.

This guide is designed to move beyond basic protocols. By understanding the mechanistic causality behind these failures, we can implement self-validating systems to correct them and drastically improve your synthetic yield.

Mechanistic Pathway & Common Failure Modes

To troubleshoot effectively, we must first visualize the competing pathways in this reaction network. The diagram below illustrates the delicate balance between the desired C4-regioselective cross-coupling and the three primary modes of failure: hydrolysis, over-coupling, and protodeboronation.

G SM 2,4-Dichloroquinazoline (Starting Material) Target 2-Chloro-4-(pyridin-2-yl)quinazoline (Desired Product) SM->Target Regioselective C4 Coupling Hydrolysis Quinazoline-2,4-dione (Hydrolysis) SM->Hydrolysis H2O / Base Reagent 2-Pyridyl Reagent (ZnBr, B(OH)2) Reagent->Target Deboronation Pyridine (Protodeboronation) Reagent->Deboronation Aqueous Base (Suzuki) BisCoupled 2,4-Bis(pyridin-2-yl)quinazoline (Over-coupling) Target->BisCoupled Excess Reagent High Temp

Fig 1: Reaction pathways and common failure modes in C4-regioselective quinazoline synthesis.

Troubleshooting FAQs

Q1: I am running a Suzuki coupling with 2-pyridylboronic acid, but I am getting poor conversion and recovering mostly pyridine. What is happening? A1: This is the hallmark of protodeboronation, a notorious issue when using 2-pyridylboronic acid in standard Suzuki-Miyaura couplings[1].

  • Causality: The nitrogen atom adjacent to the carbon-boron bond destabilizes the boronic acid. Under the basic, aqueous conditions typical of Suzuki couplings, the reagent rapidly hydrolyzes to yield pyridine before transmetalation can occur.

  • Solution: To circumvent this, avoid standard 2-pyridylboronic acid. Instead, utilize MIDA boronates, 2-pyridyltriolborates, or switch entirely to a Negishi coupling using 2-pyridylzinc bromide[2]. If a Suzuki coupling is strictly mandatory, use anhydrous conditions with a fluoride source (e.g., CsF) and a highly active Buchwald precatalyst (like XPhos-Pd-G2) to accelerate transmetalation before decomposition can occur[1].

Q2: My reaction yields a mixture of the desired product and 2,4-bis(pyridin-2-yl)quinazoline. How do I improve regioselectivity? A2: The C4 position of 2,4-dichloroquinazoline is inherently more electrophilic than the C2 position due to the "alpha-nitrogen effect"[2][3]. However, once the C4 position is substituted, the C2 position becomes susceptible to oxidative addition if the catalyst remains active and excess reagent is present.

  • Causality: Over-coupling is a stoichiometric and thermodynamic problem. The activation energy for C2-insertion is higher than C4-insertion, meaning heat drives the loss of selectivity.

  • Solution: Strictly limit the 2-pyridyl organometallic reagent to 1.00 – 1.05 equivalents. Furthermore, lower the reaction temperature. Negishi couplings at ambient temperature (20–25 °C) often provide >95% selectivity for the C4 position, whereas Suzuki couplings requiring elevated temperatures (80 °C+) frequently result in bis-coupling[2].

Q3: I am observing significant formation of quinazoline-2,4-dione in my crude NMR. What is causing this degradation? A3: Hydrolysis. The C-Cl bonds in quinazolines, particularly at the highly electrophilic C4 position, are exceptionally sensitive to moisture, acting almost like acid chlorides[4].

  • Causality: When using aqueous bases (like Na2CO3 or K2CO3) in cross-coupling, hydroxide ions competitively attack the C4 position, displacing the chloride and yielding the thermodynamically stable quinazolinone.

  • Solution: You must transition to strictly anhydrous cross-coupling conditions. Ensure all solvents are freshly distilled or passed through activated alumina columns, and utilize inert gas (Argon) techniques.

Quantitative Strategy Comparison

To maximize yield, selecting the correct cross-coupling framework is more important than optimizing a flawed one. Below is a data-driven comparison of strategies for this specific transformation.

Coupling StrategyReagentCatalyst SystemRegioselectivity (C4 vs C2)Yield PotentialPrimary Limitation
Suzuki-Miyaura (Standard) 2-Pyridylboronic acidPd(PPh3)4, Na2CO3, H2OModerateLow (<30%)Rapid protodeboronation[1]
Suzuki-Miyaura (Optimized) 2-Pyridyl MIDA boronateXPhos-Pd-G2, K3PO4, DioxaneGoodModerate (50-70%)High reagent cost and complex preparation
Negishi (Recommended) 2-Pyridylzinc bromidePd(PPh3)4, THF (Anhydrous)ExcellentHigh (80-90%)Strict moisture sensitivity required[2]
Stille 2-(Tributylstannyl)pyridinePd(PPh3)4, TolueneExcellentHigh (80-90%)Severe toxicity of organotin byproducts

Self-Validating Protocol: Regioselective Negishi Coupling

Based on the causality outlined above, the Negishi coupling is the superior method for synthesizing 2-chloro-4-(pyridin-2-yl)quinazoline. It avoids aqueous bases (preventing hydrolysis) and operates at lower temperatures (maximizing C4 regioselectivity) while utilizing a stable 2-pyridylzinc halide[2].

Step 1: Generation of 2-Pyridylzinc Bromide

  • In a flame-dried Schlenk flask under argon, dissolve 2-bromopyridine (1.05 mmol) in anhydrous THF (3 mL).

  • Cool to room temperature and add isopropylmagnesium chloride (iPrMgCl) (1.05 mmol, 2.0 M in THF) dropwise. Stir for 1 hour.

  • Add a solution of anhydrous ZnBr2 (1.10 mmol) in THF (2 mL). Stir for 30 minutes.

  • Causality: Halogen-metal exchange with iPrMgCl is rapid, but the resulting Grignard reagent is too reactive and would attack the quinazoline non-selectively. Transmetalation to zinc tempers the nucleophilicity, ensuring strict C4-selectivity[2].

  • Validation Check: The solution should transition to a clear, pale-yellow state. Any cloudiness or precipitation indicates moisture contamination of the highly hygroscopic ZnBr2, which will kill the coupling.

Step 2: Oxidative Addition & Cross-Coupling

  • In a separate flame-dried flask, dissolve 2,4-dichloroquinazoline (1.00 mmol) and Pd(PPh3)4 (0.05 mmol, 5 mol%) in anhydrous THF (5 mL).

  • Cool the electrophile solution to 0 °C.

  • Transfer the 2-pyridylzinc bromide solution dropwise into the electrophile mixture via cannula.

  • Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Causality: Pd(PPh3)4 is utilized because the strong coordination of Pd(0) with the N-3 lone pair electrons of the quinazoline ring directs the oxidative addition exclusively to the C4-Cl bond[2]. Keeping the temperature at 25 °C prevents the catalyst from overcoming the activation barrier for C2-Cl insertion.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The desired product will appear as a new UV-active spot. The absence of a highly polar, baseline-retained spot confirms the successful suppression of the 2,4-bis(pyridin-2-yl)quinazoline over-coupling product.

Step 3: Quench and Isolation

  • Quench the reaction strictly with saturated aqueous NH4Cl (10 mL).

  • Extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Causality: Quenching with NH4Cl safely complexes the zinc salts into water-soluble species without exposing the moisture-sensitive 2-chloro product to harsh, hydrolytic high-pH conditions. Purify the resulting crude via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Sources

Technical Support Center: Troubleshooting Solubility of 2-Chloro-4-pyridin-2-ylquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of rigid, heterocyclic building blocks. 2-Chloro-4-pyridin-2-ylquinazoline (CAS: 858235-91-3) is a notorious example. While its structural motif is highly valuable for synthesizing kinase inhibitors and other pharmacologically active derivatives, its physicochemical profile makes it exceptionally difficult to handle in standard biological assays.

This guide provides a comprehensive, mechanistically grounded approach to troubleshooting and overcoming the poor aqueous solubility of this compound.

Physicochemical Root Cause Analysis

Before applying empirical fixes, it is critical to understand why 2-Chloro-4-pyridin-2-ylquinazoline resists aqueous dissolution. The compound consists of a quinazoline core fused with a pyridine ring and a chlorine substituent.

The poor solubility is driven by two thermodynamic factors:

  • High Crystal Lattice Energy: The highly planar aromatic system promotes strong intermolecular π−π stacking in the solid state. Breaking these bonds requires significant energy input.

  • High Lipophilicity & Lack of Ionization at pH 7.4: The molecule lacks hydrogen-bond donors and possesses a highly hydrophobic surface area. At physiological pH, both the quinazoline and pyridine nitrogens remain unprotonated (neutral), preventing favorable ion-dipole interactions with water [[1]]().

Table 1: Physicochemical Profile of 2-Chloro-4-pyridin-2-ylquinazoline
PropertyValue / CharacteristicImpact on Solubilization Strategy
Molecular Formula C13H8ClN3Highly aromatic; requires disruption of π -stacking.
Molecular Weight 241.68 g/mol Small molecule, suitable for cyclodextrin encapsulation.
H-Bond Donors 0Cannot donate H-bonds to water; relies entirely on acceptors.
Estimated pKa ~5.2 (Pyridine N)Can be protonated at pH < 4.0 to form a soluble salt.
LogP (Estimated) 3.0 - 4.0Highly lipophilic; prone to rapid precipitation upon solvent shift.

Troubleshooting FAQs

Q1: Why does the compound precipitate immediately upon dilution from a DMSO stock into my pH 7.4 assay buffer?

A1: This is a classic "solvent shift" phenomenon. Dimethyl sulfoxide (DMSO) is an excellent solvent because its highly polar aprotic nature disrupts the crystal lattice, while its hydrophobic methyl groups interact with the quinazoline core 2. However, when you dilute this stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic quinazoline molecules are suddenly exposed to a high-dielectric environment, leading to rapid hydrophobic collapse, nucleation, and precipitation. To prevent this, you must lower the thermodynamic penalty of aqueous exposure by introducing co-solvents or surfactants before or during dilution 3.

Q2: Can I use pH adjustment to force it into solution?

A2: Yes, but it is highly dependent on your downstream application. The pyridine nitrogen has an estimated pKa of ~5.2. By lowering the pH of your aqueous media to < 4.0 (e.g., using 0.1 M HCl or citrate buffer), you protonate the nitrogen, forming a cationic species. This dramatically increases ion-dipole interactions with water, enhancing solubility 3. However, if your target assay is a live-cell culture or an enzymatic assay requiring physiological pH (7.4), this method is invalid, as the compound will immediately crash out upon neutralization.

Q3: What is the most reliable method for formulating this compound for in vitro cell-based assays?

A3: For cell-based assays, you must balance solubility enhancement with cellular toxicity. The most effective approach is a ternary solvent system utilizing a carrier solvent (DMSO), a co-solvent (PEG-400), and a non-ionic surfactant (Tween-80) [[4]](). PEG-400 acts as a bridge, lowering the dielectric constant of the water locally, while Tween-80 forms micelles that encapsulate the lipophilic quinazoline core.

Q4: My in vivo animal model requires a high-concentration dose. Co-solvents are causing injection-site necrosis. What are my alternatives?

A4: Transition to a macrocyclic host-guest inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin cone encapsulates the planar quinazoline ring via Van der Waals forces, while the exterior hydroxyl groups hydrogen-bond with the bulk aqueous media 5. This effectively "masks" the hydrophobicity of the compound without the toxicity associated with high concentrations of organic solvents 6.

Table 2: Maximum Tolerated Concentrations of Solubilizing Agents

Note: Always run a vehicle-only control to establish baseline viability in your specific assay.

ExcipientFunctionMax Limit (In Vitro Cell Assays)Max Limit (In Vivo Rodent, IV/IP)
DMSO Primary Solvent0.1% - 0.5% (v/v)5% - 10% (v/v)
PEG-400 Co-solvent1.0% - 2.0% (v/v)Up to 40% (v/v)
Tween-80 Surfactant / Micelle former0.01% - 0.1% (v/v)2% - 5% (v/v)
HP-β-CD Inclusion Complexation1.0% - 5.0% (w/v)Up to 20% (w/v)

Decision Workflow & Mechanisms

To systematize your troubleshooting approach, follow the logic tree below. It prioritizes physiological compatibility and minimizes excipient toxicity.

G Start Compound Precipitates in Aqueous Buffer CheckpH Is assay pH flexible? Start->CheckpH Acidify Lower pH < 4.0 (Protonate Pyridine) CheckpH->Acidify Yes KeepNeutral Maintain pH 7.4 CheckpH->KeepNeutral No Success Solubilized for Assay Acidify->Success AddCosolvent Add 5% PEG-400 + 0.1% Tween-80 KeepNeutral->AddCosolvent CheckPrecip Still Precipitating? AddCosolvent->CheckPrecip UseCyclo Formulate with 20% HP-β-CD CheckPrecip->UseCyclo Yes CheckPrecip->Success No UseCyclo->Success

Figure 1: Decision workflow for troubleshooting quinazoline precipitation in aqueous media.

Mechanism of Cyclodextrin Encapsulation

When co-solvents fail, cyclodextrin complexation alters the thermodynamic reality of the solution by preventing the compound from interacting with bulk water entirely.

G Drug 2-Chloro-4-pyridin-2-ylquinazoline (Hydrophobic, Planar) Complex Inclusion Complex (Drug inside Cavity) Drug->Complex Van der Waals Interactions Cyclo HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Cyclo->Complex Host-Guest Encapsulation Soluble Aqueous Solubilization (Masked Hydrophobicity) Complex->Soluble H-Bonding with Bulk Water

Figure 2: Thermodynamic mechanism of HP-β-CD host-guest inclusion complexation.

Validated Experimental Protocols

Protocol A: Step-Wise Dilution with Ternary Solvent System (For In Vitro Assays)

Purpose: To achieve a final concentration of 10 µM in biological buffer without precipitation, keeping DMSO 0.1%.

Step-by-Step Methodology:

  • Stock Preparation: Weigh out 2.42 mg of 2-Chloro-4-pyridin-2-ylquinazoline and dissolve in 1.0 mL of 100% anhydrous DMSO to create a 10 mM primary stock. Vortex and sonicate in a water bath at 37°C for 5 minutes until fully clear.

  • Intermediate Co-solvent Dilution: Prepare an intermediate vehicle consisting of 10% PEG-400 and 1% Tween-80 in ultra-pure water.

  • First Dilution: Pipette 10 µL of the 10 mM DMSO stock into 990 µL of the intermediate vehicle while vortexing vigorously. Self-Validation Check: The solution should remain optically clear. If turbidity appears, the localized concentration of water was too high during addition. Ensure rapid vortexing during the dropwise addition. You now have a 100 µM intermediate stock.

  • Final Aqueous Dilution: Dilute the 100 µM intermediate stock 1:10 into your final pre-warmed (37°C) aqueous assay buffer (e.g., PBS or DMEM).

  • Result: Final concentration is 10 µM. Final solvent concentrations are 0.01% DMSO, 0.1% PEG-400, and 0.01% Tween-80—well within tolerability limits for most cell lines.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

Purpose: To create a solid, water-soluble powder formulation for high-concentration in vivo dosing or complex in vitro models 5.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of drug to HP-β-CD. (HP-β-CD MW is approx. 1400 g/mol ). For 24.1 mg of compound (0.1 mmol), use 140 mg of HP-β-CD (0.1 mmol).

  • Wetting: Place the HP-β-CD in an agate mortar. Add a few drops of a 50/50 (v/v) mixture of ethanol and water to form a thick, homogeneous paste.

  • Kneading: Add the 2-Chloro-4-pyridin-2-ylquinazoline powder to the paste. Knead the mixture continuously with a pestle for 45–60 minutes. Add trace amounts of the ethanol/water mixture as needed to maintain the paste consistency. Causality: The mechanical shearing forces the hydrophobic drug into the cyclodextrin cavity, displacing the high-enthalpy water molecules originally residing inside.

  • Drying: Transfer the paste to a vacuum desiccator or lyophilizer for 24 hours to remove all residual solvents.

  • Reconstitution: The resulting dry powder is the inclusion complex. It can be weighed and directly dissolved in standard PBS or saline. Self-Validation Check: Analyze the reconstituted solution via UV-Vis spectroscopy. A shift in the maximum absorption wavelength ( λmax​ ) compared to the free drug in DMSO confirms successful encapsulation.

References

  • Quinazoline - Wikipedia. Wikipedia.org. Available at: [Link]

  • Synthesis of Novel Quinazoline Derivatives and Their Solubility Increases Through Inclusion with β-Cyclodextrin. ResearchGate. Available at:[Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews. Available at:[Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Amination of 2-Chloro-4-(pyridin-2-yl)quinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-amino-4-(pyridin-2-yl)quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the 2-chloro-4-(pyridin-2-yl)quinazoline scaffold. The amination of the C2-chloro position is a critical transformation for generating libraries of compounds for drug discovery, but it is often plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions for a successful outcome.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when undertaking the amination of 2-chloro-4-(pyridin-2-yl)quinazoline.

Q1: What are the most common side products I should expect, and why do they form?

A1: When aminating 2-chloro-4-(pyridin-2-yl)quinazoline, you are performing a nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system.[1] The primary side products arise from competing nucleophiles or harsh reaction conditions.

  • Hydrolysis Product (4-(pyridin-2-yl)quinazolin-2(1H)-one): This is the most frequently encountered and often most problematic impurity. It forms when water, present in solvents, reagents, or the atmosphere, acts as a nucleophile, attacking the highly electrophilic C2 position. The resulting 2-hydroxyquinazoline rapidly tautomerizes to the more stable quinazolinone form.[2][3]

  • Starting Material Degradation: Under excessively high temperatures or prolonged reaction times, the complex quinazoline scaffold can degrade, leading to a complex mixture of unidentifiable impurities.

  • Double Amination (if applicable): If your amine nucleophile possesses a second reactive amino group (e.g., a diamine), you may observe the formation of dimers or oligomers, especially if stoichiometry is not carefully controlled.

  • Reaction with Solvent: Aprotic polar solvents like DMF or DMSO are generally stable, but under very harsh conditions (e.g., strong base, high heat), they can decompose or participate in side reactions.

Q2: How do I choose the right combination of solvent and base for this reaction?

A2: The choice of solvent and base is critical for controlling the reaction's selectivity and minimizing side reactions, particularly hydrolysis.

  • Solvents: Polar aprotic solvents are generally preferred as they can solvate the intermediate Meisenheimer complex formed during the SNAr reaction.[4][5]

    • Recommended: Dioxane, THF, and DMF are common choices.[5][6] Dioxane is often favored for its high boiling point and good solubilizing properties for quinazolines.[6]

    • Caution: Ensure all solvents are rigorously dried (anhydrous) to prevent the formation of the quinazolinone byproduct. Using a freshly opened bottle of anhydrous solvent or drying it over molecular sieves is highly recommended.

  • Bases: A base is typically required to neutralize the HCl generated during the reaction and, in some cases, to deprotonate the amine nucleophile, increasing its nucleophilicity.[5]

    • Organic Bases: Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are excellent choices.[5] They are effective at scavenging protons without competing with your amine nucleophile.

    • Inorganic Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly in palladium-catalyzed reactions.[7] Stronger inorganic bases like NaOtBu should be used with caution as they can promote side reactions if not used under strictly controlled conditions.[8][9]

Q3: Is a catalyst necessary for this amination?

A3: Not always, but it depends on the nucleophilicity of your amine.

  • Thermal SNAr (No Catalyst): For many primary and secondary aliphatic amines, which are relatively strong nucleophiles, the C2-chloro position on the quinazoline ring is sufficiently activated for the reaction to proceed thermally.[10] This typically requires elevated temperatures (e.g., 80-150 °C).

  • Palladium-Catalyzed Amination (Buchwald-Hartwig): For less nucleophilic amines, such as anilines, or when milder reaction conditions are required, a palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[11][12] This reaction uses a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, BINAP) to facilitate the C-N bond formation under milder conditions, which can help prevent substrate degradation.[7][13]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter during your experiments.

Problem 1: My primary product is the hydrolyzed quinazolinone.

This is the most common issue. The formation of 4-(pyridin-2-yl)quinazolin-2(1H)-one indicates the presence of water.

Root Cause Analysis: The C2 position is highly electrophilic. Water, even in trace amounts, can outcompete a less reactive amine or effectively compete under prolonged heating, leading to the thermodynamically stable quinazolinone.[2]

Solutions & Mitigation Strategies:

  • Rigorous Anhydrous Technique:

    • Use freshly opened anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from a drying agent, passing through an activated alumina column).

    • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator.

    • Use an inert atmosphere for the reaction setup. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.

  • Optimize Reaction Parameters:

    • Increase Amine Equivalents: Using a slight excess of the amine nucleophile (e.g., 1.2-1.5 equivalents) can help it kinetically outcompete the trace water.

    • Lower Temperature (if possible): If using a catalyzed reaction, you may be able to run it at a lower temperature, which will disfavor the hydrolysis side reaction.

G start Reaction Setup dry_glass Oven-dry all glassware, cool under N2/Ar start->dry_glass anhydrous_solv Use rigorously dried (anhydrous) solvents dry_glass->anhydrous_solv inert_atm Assemble reaction under inert atmosphere (N2/Ar) anhydrous_solv->inert_atm reagents Add reagents: 1. 2-Chloro-4-(pyridin-2-yl)quinazoline 2. Base (e.g., DIPEA) 3. Amine (1.2-1.5 equiv) inert_atm->reagents monitor Heat and monitor by TLC/LC-MS reagents->monitor success Successful Amination monitor->success

Caption: Workflow for minimizing hydrolysis side product formation.

Problem 2: The reaction is very slow or stalls completely.

Low conversion can be frustrating and may point to issues with reactivity or catalyst efficiency.

Root Cause Analysis:

  • Low Nucleophilicity: The amine you are using may not be nucleophilic enough for a thermal SNAr reaction. This is common for aromatic amines or sterically hindered amines.

  • Insufficient Temperature: The activation energy for the SNAr reaction may not be met at the current reaction temperature.

  • Catalyst Inactivation (for Buchwald-Hartwig): If you are using a palladium-catalyzed method, the catalyst may have been poisoned or decomposed.

Solutions & Mitigation Strategies:

  • Switch to Catalysis: If you are attempting a thermal reaction with a weak amine nucleophile (e.g., an aniline), switch to a Buchwald-Hartwig protocol.[12] The catalytic cycle provides an alternative, lower-energy pathway for the reaction.[9][13]

  • Optimize Thermal Conditions:

    • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Use a high-boiling solvent like dioxane or DMF. Monitor for product formation versus degradation by TLC or LC-MS.

    • Base Choice: Ensure the base is strong enough to deprotonate the amine (if necessary) but not so strong that it causes degradation. DIPEA is a good starting point.[5]

  • Troubleshoot Catalytic Conditions:

    • Ligand Choice: The choice of phosphine ligand is crucial in Buchwald-Hartwig amination. For electron-rich amines, a less electron-rich ligand might be better, and vice-versa. Screen a small set of common ligands (e.g., XPhos, SPhos, BINAP).[7]

    • Catalyst and Reagent Quality: Ensure your palladium source, ligand, and base are of high quality and have not degraded. Use fresh reagents whenever possible.

ConditionThermal SNArBuchwald-Hartwig Amination
Typical Amine Primary/Secondary AliphaticAromatic Amines, Heterocyclic Amines
Temperature 80 - 150 °C80 - 110 °C[7]
Catalyst NonePd₂(dba)₃, Pd(OAc)₂[7]
Ligand NoneXPhos, SPhos, BINAP, etc.[7]
Base DIPEA, TEAK₃PO₄, Cs₂CO₃, NaOtBu[7]
Key Advantage Simpler setup, no catalyst costMilder conditions, broader scope

Section 3: Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific amine.

Protocol A: General Procedure for Thermal SNAr Amination
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-(pyridin-2-yl)quinazoline (1.0 equiv).

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous dioxane (to make a ~0.1 M solution).

  • Add the aliphatic amine (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

  • Heat the reaction mixture to 100-120 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[7]

  • Seal the tube, and evacuate and backfill with nitrogen or argon (repeat 3 times).

  • Add 2-chloro-4-(pyridin-2-yl)quinazoline (1.0 equiv) and the aryl amine (1.1 equiv).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[9]

  • Monitor the reaction progress by LC-MS (typically 2-24 hours).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

G start Start: Select Amine decision Is the amine a strong nucleophile? (e.g., aliphatic) start->decision thermal Attempt Thermal S N Ar (Protocol A) decision->thermal Yes buchwald Use Buchwald-Hartwig (Protocol B) decision->buchwald No monitor Monitor Reaction (TLC / LC-MS) thermal->monitor buchwald->monitor decision2 Is conversion >90%? monitor->decision2 workup Proceed to Workup & Purification decision2->workup Yes troubleshoot Troubleshoot: - Check Reagent Quality - Increase Temperature - Screen Ligands/Bases decision2->troubleshoot No troubleshoot->monitor

Caption: Decision workflow for choosing the appropriate amination method.

References

  • VertexAI Search Result[10] Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (March 15, 2025). Retrieved from:

  • O. I. Zhuravel, et al. (2024). Access to 4-((Pyridin-2-yl)amino)quinazolinones via Annulation of 2-Aminobenzonitriles with N,N-Dimethyl-N′-pyridylureas. ACS Omega. Retrieved from: [Link]

  • A. D. Abell, et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92. Retrieved from: [Link]

  • S. K. Guchhait, et al. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Retrieved from: [Link]

  • J. Ashenhurst. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from: [Link]

  • A. K. Chakraborti, et al. (2012). A new and facile synthetic approach to substituted 2-thioxoquinazolin-4-ones by the annulation of a pyrimidine derivative. ResearchGate. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • S. Abbad, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. Retrieved from: [Link]

  • P. F. G. Praill. (1961). The Synthesis of 2-Quinazolinones and Homologues. University of Aston. Retrieved from: [Link]

  • S. S. K. Gollapalli, et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(24), 18057-18081. Retrieved from: [Link]

  • M. Kočevar, et al. (1994). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Heterocyclic Communications, 1(1), 59-62. Retrieved from: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from: [Link]

  • M. M. K. A. El-Shaieb, et al. (2020). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. Retrieved from: [Link]

  • J. Yin, et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Journal of Organic Chemistry, 72(12), 4554-4557. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Retrieved from: [Link]

  • S. Abbad, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from: [Link]

  • A. K. Gosh, et al. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters, 21(10), 3657-3661. Retrieved from: [Link]

  • L. S. Bidou, et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Retrieved from: [Link]

  • Y-C. Chen, et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9393-9403. Retrieved from: [Link]

  • C. M. Dunyak, et al. (2022). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Journal of Organic Chemistry, 87(1), 389-403. Retrieved from: [Link]

  • D. A. Levorse, et al. (2002). Electrophilic N-Amination of Two Quinazoline-2,4-diones Using Substituted (Nitrophenyl)hydroxylamines. Organic Process Research & Development, 6(5), 667-670. Retrieved from: [Link]

  • H. A. Abuelizz, et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. Retrieved from: [Link]

  • M. Konečný, et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 483-492. Retrieved from: [Link]

  • S. H. Kim, et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry, 83(17), 10148-10156. Retrieved from: [Link]

  • Organic Chemistry Portal. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from: [Link]

Sources

Technical Support Center: A Researcher's Guide to the Purification of 2-Chloro-4-pyridin-2-ylquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Chloro-4-pyridin-2-ylquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. As a Senior Application Scientist, I will provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.

I. Understanding the Challenge: Potential Impurities in Crude 2-Chloro-4-pyridin-2-ylquinazoline

Effective purification begins with a clear understanding of the potential impurities in your crude mixture. The synthesis of 2-Chloro-4-pyridin-2-ylquinazoline typically involves the reaction of a substituted anthranilic acid derivative with a pyridine carboxamide, followed by chlorination. Based on this, common impurities may include:

  • Unreacted Starting Materials: Residual 2-aminobenzamide derivatives or pyridine-2-carboxylic acid.

  • Hydrolyzed Product: Formation of 2-hydroxy-4-pyridin-2-ylquinazoline due to the presence of water during the chlorination step or workup.

  • Over-chlorinated or Isomeric Byproducts: Depending on the reaction conditions, other chlorinated species may form.

  • Polymeric Materials: High temperatures can sometimes lead to the formation of insoluble, tarry substances.[1]

A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide your purification strategy.

II. Purification Strategy: A Decision-Making Workflow

Choosing the right purification method is critical for achieving high purity and yield. The following workflow provides a structured approach to selecting the most appropriate technique.

Purification_Workflow start Crude 2-Chloro-4-pyridin-2-ylquinazoline tlc_analysis TLC/LC-MS Analysis start->tlc_analysis decision_purity Assess Purity and Impurity Profile tlc_analysis->decision_purity high_purity High Purity (>95%) Minor Impurities decision_purity->high_purity High Purity low_purity Low Purity (<95%) Multiple Impurities decision_purity->low_purity Low Purity recrystallization Recrystallization high_purity->recrystallization final_product Pure 2-Chloro-4-pyridin-2-ylquinazoline recrystallization->final_product column_chromatography Column Chromatography low_purity->column_chromatography column_chromatography->final_product

Caption: Purification strategy decision workflow.

III. Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying solid compounds when the impurity profile is not overly complex.[2] The success of this method hinges on the appropriate choice of solvent.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: How do I select the best solvent for recrystallizing 2-Chloro-4-pyridin-2-ylquinazoline?

A1: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3] Given the polar nature of the pyridine and quinazoline rings, moderately polar solvents are a good starting point. A systematic solvent screening is the most effective approach.

Table 1: Recommended Solvents for Recrystallization Screening

SolventPolarity IndexBoiling Point (°C)Rationale for Use
Ethanol5.278A versatile solvent for many N-heterocycles. Often used in solvent pairs with water.[4]
Isopropanol4.382Less polar than ethanol, may offer different selectivity.
Acetonitrile6.282A polar aprotic solvent that can be effective for similar compounds.
Ethyl Acetate4.477A moderately polar solvent, often used in combination with hexanes or heptane.[5]
Toluene2.4111A non-polar aromatic solvent, useful for less polar impurities.
Heptane/Hexane0.198/69Non-polar anti-solvents, typically used in a two-solvent system.[5]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude 2-Chloro-4-pyridin-2-ylquinazoline until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Q2: My compound "oils out" during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities.

Troubleshooting "Oiling Out":

  • Add more solvent: Reheat the mixture to dissolve the oil, then add more of the hot solvent to lower the saturation point.

  • Change the solvent system: Opt for a solvent with a lower boiling point or use a solvent-antisolvent pair. For example, dissolve the compound in a "good" solvent like hot ethanol, then slowly add a "poor" solvent like water until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[6]

  • Lower the cooling temperature: If the compound remains an oil at room temperature, try cooling the solution in an ice bath or freezer.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield is often due to using too much solvent or the compound having significant solubility in the cold solvent.

Improving Recrystallization Yield:

  • Minimize solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.

  • Thorough cooling: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal formation.

  • Second crop: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.

IV. Column Chromatography: For More Complex Mixtures

When recrystallization is ineffective due to multiple impurities or impurities with similar solubility profiles, column chromatography is the method of choice. For 2-Chloro-4-pyridin-2-ylquinazoline, normal-phase chromatography using silica gel is a common approach.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: What is a good starting mobile phase for the column chromatography of 2-Chloro-4-pyridin-2-ylquinazoline?

A1: Based on the compound's structure and literature precedents for similar molecules, a mixture of a non-polar solvent and a moderately polar solvent is a good starting point. A common system is a gradient of ethyl acetate in hexane or heptane. A research article on a related compound successfully used a 15-20% ethyl acetate/hexane mixture.

Q2: My compound is streaking on the TLC plate and the column. How can I fix this?

A2: Streaking, or "tailing," is often due to interactions between the polar N-heterocyclic compound and the acidic silanol groups on the silica gel.

Troubleshooting Tailing:

  • Add a basic modifier: Adding a small amount (0.1-1%) of a base like triethylamine or pyridine to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.

Q3: I am not getting good separation between my product and an impurity. What can I do?

A3: Poor separation can be addressed by modifying the mobile phase or the stationary phase.

Improving Separation:

  • Optimize the mobile phase: Try a different solvent system with different selectivity. For example, if you are using ethyl acetate/hexane, you could try dichloromethane/methanol.

  • Use gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.[7]

  • Change the stationary phase: If normal-phase chromatography is not providing adequate separation, consider reversed-phase chromatography, which separates compounds based on hydrophobicity.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Adsorb your crude 2-Chloro-4-pyridin-2-ylquinazoline onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in your chosen mobile phase.

  • Loading: Carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

V. Troubleshooting Guide: A Systematic Approach

When faced with a purification challenge, a systematic approach is key to identifying and resolving the issue.

Troubleshooting_Guide start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type recrystallization_issue Recrystallization Problem issue_type->recrystallization_issue Recrystallization chromatography_issue Chromatography Problem issue_type->chromatography_issue Chromatography oiling_out Oiling Out recrystallization_issue->oiling_out low_yield Low Yield recrystallization_issue->low_yield no_crystals No Crystals Form recrystallization_issue->no_crystals poor_separation Poor Separation chromatography_issue->poor_separation tailing Peak Tailing chromatography_issue->tailing cracked_column Cracked Column chromatography_issue->cracked_column solution_oiling Add more solvent or use a solvent-antisolvent pair. oiling_out->solution_oiling solution_yield Use minimum solvent and cool thoroughly. low_yield->solution_yield solution_crystals Scratch flask, add seed crystal, or concentrate solution. no_crystals->solution_crystals solution_separation Optimize mobile phase or change stationary phase. poor_separation->solution_separation solution_tailing Add a basic modifier to the mobile phase. tailing->solution_tailing solution_cracked Repack column carefully, avoiding air bubbles. cracked_column->solution_cracked

Caption: Troubleshooting decision tree for purification issues.

VI. References

  • ResearchGate. (2025, August 8). Solvent-free syntheses of some quinazolin-4(3H)-ones derivatives. Retrieved from [Link]

  • Phenomenex. (2014). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Revista Electronica de Veterinaria. (2024, June 1). Synthesis And Biological Evaluation of Some New Quinazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2021, May 5). (PDF) Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • AIP Publishing. (n.d.). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • o-chem.org. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • PMC. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. --->. Retrieved from [Link]

  • University of Technology, Iraq. (2021, July 16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • RSC Publishing. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

  • MDPI. (2023, April 21). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

  • Google Patents. (n.d.). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-4-pyridin-2-ylquinazoline Nucleophilic Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during nucleophilic aromatic substitution (SNAr) reactions involving the 2-chloro-4-pyridin-2-ylquinazoline scaffold. The inherent steric hindrance posed by the pyridin-2-yl group at the C4 position can significantly impede substitution at the C2 position, leading to low yields or reaction failure. This resource offers a structured approach to diagnosing and overcoming these synthetic hurdles.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding SNAr reactions on the 2-chloro-4-pyridin-2-ylquinazoline core.

Q1: Why is my nucleophilic substitution on 2-chloro-4-pyridin-2-ylquinazoline resulting in low to no yield?

A1: The primary challenge is significant steric hindrance. The pyridin-2-yl group at the C4 position physically obstructs the approach of the nucleophile to the C2 carbon. Additionally, the lone pair of electrons on the pyridine nitrogen can interact with and potentially deactivate catalysts. In 2,4-disubstituted quinazolines, the C4 position is generally more susceptible to nucleophilic attack; however, in this case, the pyridin-2-yl group is not a leaving group, forcing the reaction to the sterically more demanding C2 position[1][2].

Q2: What are the initial troubleshooting steps for a failed reaction?

A2: For a sluggish or failed reaction, the initial steps should focus on enhancing the reaction kinetics. The first line of action is to increase the reaction temperature. If thermal heating is insufficient, employing microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and rapid heating[3][4][5][6][7].

Q3: Which solvents are recommended for this type of reaction?

A3: Polar aprotic solvents are generally the preferred choice as they can accelerate SNAr reaction rates. Commonly used solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and 2-propanol[3][4][8]. The choice of solvent can also influence the solubility of your reactants and should be selected accordingly.

Q4: Is a base always necessary for these reactions?

A4: Yes, a base is typically required, especially when using amine or alcohol nucleophiles. The base serves to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product. Common choices include organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate or sodium acetate[2].

In-Depth Troubleshooting Guides

This section provides detailed strategies for overcoming persistent challenges in the nucleophilic substitution of 2-chloro-4-pyridin-2-ylquinazoline.

Issue 1: Low or No Conversion Despite Standard Thermal Heating

When conventional heating fails to yield the desired product, more forcing conditions or alternative activation methods are necessary.

Root Cause Analysis:

  • High Activation Energy Barrier: The combination of steric hindrance and the electronic properties of the substrate creates a high activation energy barrier for the nucleophilic attack.

  • Insufficient Thermal Energy: The energy supplied by standard reflux temperatures may not be sufficient to overcome this barrier.

Troubleshooting Workflow:

start Low/No Conversion with Standard Heating step1 Increase Reaction Temperature (e.g., higher boiling point solvent) start->step1 step2 Implement Microwave Irradiation step1->step2 If still no/low conversion step3 Evaluate Nucleophile Strength step2->step3 If conversion remains low end_success Successful Substitution step2->end_success If successful step4 Consider Catalytic Activation step3->step4 If nucleophile is weak step4->end_success If successful end_fail Re-evaluate Synthetic Route step4->end_fail If all strategies fail start Weak Nucleophile lewis_acid Lewis Acid Catalysis (e.g., ZnCl₂, AlCl₃) start->lewis_acid pd_catalysis Palladium-Catalyzed Amination (Buchwald-Hartwig) start->pd_catalysis outcome1 Activates Electrophile (Quinazoline) lewis_acid->outcome1 outcome2 Alternative Reaction Pathway pd_catalysis->outcome2

Sources

Preventing degradation of 2-Chloro-4-pyridin-2-ylquinazoline during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Chloro-4-pyridin-2-ylquinazoline

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support guide for 2-Chloro-4-pyridin-2-ylquinazoline. As a critical intermediate in pharmaceutical research and development, maintaining the stability and purity of this compound is paramount for reproducible and accurate experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the long-term storage and degradation of this heterocyclic compound.

Frequently Asked Questions (FAQs)

This section addresses common questions about the stability and handling of 2-Chloro-4-pyridin-2-ylquinazoline.

Q1: What is the primary degradation pathway for 2-Chloro-4-pyridin-2-ylquinazoline?

A1: The most probable and significant degradation pathway is hydrolysis. The chlorine atom at the 2-position of the quinazoline ring is susceptible to nucleophilic substitution by water molecules. This reaction replaces the chloro group with a hydroxyl group, converting the compound into 4-(pyridin-2-yl)quinazolin-2(1H)-one. This susceptibility is a known characteristic of 2-chloroquinolines and related heterocyclic systems.[1][2]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation, 2-Chloro-4-pyridin-2-ylquinazoline should be stored under controlled conditions that strictly limit exposure to moisture, light, and heat. The ideal conditions are summarized in the table below.

Q3: Can I store the compound in a solution?

A3: Storing 2-Chloro-4-pyridin-2-ylquinazoline in solution for long periods is strongly discouraged, especially in protic solvents like methanol or water, as this will accelerate hydrolysis. If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, THF, or dioxane), store at -20°C or -80°C, and blanket the headspace with an inert gas like argon or nitrogen. Even under these conditions, it is advisable to perform a purity check before use if the solution has been stored for an extended time.

Q4: What is the expected shelf-life under recommended conditions?

A4: When stored as a dry solid under the ideal conditions specified in Table 1, 2-Chloro-4-pyridin-2-ylquinazoline is expected to be stable for several years. However, stability can be lot-dependent. It is best practice to re-analyze the material after 1-2 years of storage, or if any visual changes are observed, to confirm its purity.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter, indicating potential degradation.

Q5: I've noticed the color of my compound has changed from white/off-white to yellow or brown. What does this mean?

A5: A change in color is a strong visual indicator of chemical degradation. This could be due to the formation of conjugated impurities or minor degradation products resulting from slow reactions with atmospheric components or light. If you observe a color change, you should immediately assess the compound's purity using an analytical technique like HPLC or LC-MS before using it in any experiment.

Q6: My HPLC/LC-MS analysis of a stored sample shows a new, more polar peak. What could this be?

A6: A new, more polar peak is very likely the hydrolysis product, 4-(pyridin-2-yl)quinazolin-2(1H)-one. In reversed-phase HPLC, the replacement of the chlorine atom with a hydroxyl group increases the compound's polarity, leading to a shorter retention time. You can tentatively identify this peak by comparing the mass spectrum to the expected molecular weight of the hydrolysis product.

Q7: My experimental results are inconsistent. Could degradation of 2-Chloro-4-pyridin-2-ylquinazoline be the cause?

A7: Yes, absolutely. If the purity of your starting material has decreased, it will directly impact reaction yields, kinetic profiles, and biological assay results. The presence of the hydrolyzed quinazolinone impurity can interfere with your experiment or have its own unintended activity. If you suspect this, you should follow the workflow outlined in the diagram below to diagnose the issue.

Visualizing Degradation & Troubleshooting

To better understand the chemical changes and the process for identifying them, refer to the following diagrams.

Caption: The primary degradation route via hydrolysis.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_purity Assess Purity of 2-Chloro-4-pyridin-2-ylquinazoline (Use Protocol 2) start->check_purity hplc Run HPLC/LC-MS Analysis check_purity->hplc new_peaks New Peaks Observed? hplc->new_peaks characterize Characterize Impurity (Likely Hydrolysis Product) new_peaks->characterize Yes end_good Compound is Pure. Problem Lies Elsewhere. new_peaks->end_good No purify Purify Compound or Obtain New Stock characterize->purify end_bad Compound is Degraded. Use Purified Material. purify->end_bad other_params Investigate Other Experimental Parameters end_good->other_params

Caption: Workflow for troubleshooting inconsistent results.

Data Summary & Protocols

Table 1: Recommended Long-Term Storage Conditions
ParameterConditionRationale
Temperature -20°C (preferred) or +4°CReduces molecular motion and slows the rate of chemical reactions, including hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Amber/Opaque VialProtects the compound from photolytic degradation, which can occur with heterocyclic aromatic systems.[3][4]
Container Tightly Sealed Glass VialPrevents moisture ingress. Glass is preferred over plastic, which can be permeable to moisture.
Form Dry Solid / PowderMaximizes stability by minimizing contact with potential reactants like water or solvents.
Protocol 1: Best Practices for Handling and Storage
  • Receiving: Upon receipt, immediately transfer the manufacturer's vial into a desiccator to protect it from ambient humidity.

  • Aliquoting: If you need to use small amounts over time, it is highly recommended to aliquot the bulk powder into several smaller, single-use vials. This prevents repeated exposure of the entire stock to the atmosphere.

  • Weighing: Perform weighing operations in a glove box or a controlled, low-humidity environment if possible. If not, be as quick as possible and tightly reseal the vial immediately.

  • Storage: Place the primary vial and any aliquots inside a secondary container with a desiccant. Store this container at -20°C in a dark location.

  • Usage: Before opening a vial that has been in cold storage, allow it to warm to room temperature for at least 20-30 minutes inside a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold powder.

Protocol 2: Stability Assessment via HPLC

This protocol provides a general method for assessing the purity of 2-Chloro-4-pyridin-2-ylquinazoline.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[5]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Adding 0.1% formic acid to both solvents can improve peak shape. Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your stored 2-Chloro-4-pyridin-2-ylquinazoline.

    • Dissolve it in 1 mL of the mobile phase (or a compatible solvent like acetonitrile) to a final concentration of 1 mg/mL.[5]

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value (e.g., 254 nm or a lambda-max specific to the compound).

    • Inject 5-10 µL of the sample solution.

    • Record the chromatogram for at least 15 minutes.

  • Interpretation: A pure sample should show a single major peak. The appearance of new peaks, particularly an earlier-eluting (more polar) one, indicates degradation. Calculate purity based on the relative peak area percentage.

Protocol 3: Forced Degradation Study (Hydrolytic Stress)

A forced degradation study can help confirm the identity of the primary degradant. This should be performed according to ICH guidelines to understand the molecule's intrinsic stability.[3][4][6]

  • Acid Hydrolysis: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a solution of 0.1 M HCl.

  • Base Hydrolysis: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a solution of 0.1 M NaOH.

  • Neutral Hydrolysis: Dissolve a small amount of the compound (e.g., 1 mg/mL) in water.

  • Procedure:

    • Incubate the solutions at a controlled, elevated temperature (e.g., 60°C) for several hours.

    • Take time-point samples (e.g., at 1, 4, and 8 hours).

    • Before injection, neutralize the acidic and basic samples.

    • Analyze the samples by HPLC or LC-MS as described in Protocol 2.

  • Objective: The goal is to achieve partial degradation (5-20%).[6] The major new peak formed under these conditions will correspond to the hydrolysis product, providing a reference for identifying impurities in your stored samples.

References

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. National Institutes of Health. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Available from: [Link]

Sources

Technical Support Center: HPLC Method Development for 2-Chloro-4-pyridin-2-ylquinazoline Impurity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the impurity profiling of 2-Chloro-4-pyridin-2-ylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing a robust, stability-indicating HPLC method. We will address common challenges, offer systematic troubleshooting workflows, and answer frequently asked questions to ensure the quality, safety, and efficacy of your pharmaceutical products.[1][2]

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the analyte and the initial steps of method development.

Q1: What is 2-Chloro-4-pyridin-2-ylquinazoline and why is impurity profiling critical?

2-Chloro-4-pyridin-2-ylquinazoline is a heterocyclic aromatic compound, likely serving as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Impurity profiling is the process of identifying and quantifying all potential impurities, such as starting materials, by-products, intermediates, and degradation products, that may be present in the drug substance.[4][5] This is a regulatory requirement and is fundamental to ensuring the safety and efficacy of the final drug product, as even trace impurities can have unintended biological effects or impact the drug's stability.[4][5][6]

Q2: What are the key physicochemical properties of 2-Chloro-4-pyridin-2-ylquinazoline to consider for HPLC method development?

The structure contains basic nitrogen atoms in both the quinazoline and pyridine rings, making it an ionizable basic compound. It also possesses aromatic rings, making it UV-active, which is ideal for UV detection in HPLC.[2] The presence of both polar (nitrogen atoms) and non-polar (chloro-aromatic rings) moieties suggests that reversed-phase HPLC (RP-HPLC) would be the most suitable separation mode.[7][8]

Q3: What is a "stability-indicating method" and why is it necessary?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or excipients.[9][10] Developing a SIM is mandated by regulatory agencies like the ICH and FDA to ensure that any changes in the drug's purity profile over its shelf life can be detected.[9][11] This is achieved by performing forced degradation studies to generate potential degradation products and ensuring the HPLC method can resolve them from the main peak and from each other.[12][13]

Q4: Which HPLC column should I start with?

A C18 column is the most common and versatile starting point for RP-HPLC and is suitable for a wide range of compounds.[8][14] However, given the aromatic nature of 2-Chloro-4-pyridin-2-ylquinazoline and its potential impurities, alternative stationary phases should be considered during method development to achieve different selectivity.

Column Type Separation Principle Best For USP Code
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose, good starting point for non-polar to moderately polar compounds.L1
C8 (Octylsilane) Hydrophobic interactions (less retentive than C18)Compounds that are too strongly retained on C18.L7
Phenyl-Hexyl π-π interactions, dipole-dipole interactions, and moderate hydrophobicityAromatic and moderately polar compounds, offering alternative selectivity to C18.[14]L11
Pentafluorophenyl (PFP) Aromatic, dipole-dipole, and ion-exchange interactionsHalogenated compounds, positional isomers, and polar compounds.L43
Polar-Embedded Hydrophobic interactions with enhanced polar selectivityBetter retention of polar compounds and good peak shape for bases. Compatible with highly aqueous mobile phases.-

Q5: How do I select an appropriate mobile phase?

Mobile phase selection is critical for achieving good separation. It involves choosing an organic modifier, an aqueous component (often buffered), and controlling the pH.

  • Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the most common. ACN is generally preferred for its lower UV cutoff and viscosity, but MeOH can offer different selectivity.[15]

  • Aqueous Phase & pH Control: Since the analyte is basic, controlling the mobile phase pH is crucial for reproducible retention times and symmetrical peak shapes.[15] A pH of 2.5-4.0 is a good starting point to ensure the basic nitrogens are consistently protonated, which minimizes peak tailing caused by interactions with residual silanols on the column.[14][16]

  • Buffers: Use a buffer to maintain a stable pH. Phosphate and formate buffers are common choices. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are required.[17]

Part 2: Systematic HPLC Method Development Workflow

A systematic approach to method development saves time and leads to a more robust final method. The goal is to achieve adequate resolution (>1.5) for all known impurities and degradation products with good peak shape (tailing factor 0.8-1.5).[18]

Workflow for Method Development

MethodDevelopment cluster_prep Step 1: Preparation cluster_screen Step 2: Initial Screening cluster_opt Step 3: Optimization cluster_val Step 4: Validation Prep Gather Analyte Info (Structure, pKa, UV Spectra) ForcedDeg Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Prep->ForcedDeg Screen Screen Columns & Solvents (e.g., C18, Phenyl) (ACN vs. MeOH) ForcedDeg->Screen Use stressed samples SelectpH Select Optimal pH (e.g., pH 3.0) Screen->SelectpH OptGradient Optimize Gradient Profile (Time, Slope) SelectpH->OptGradient OptTemp Optimize Temperature (e.g., 25-40°C) OptGradient->OptTemp Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) OptTemp->Validation Final Method

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Initial Method Screening
  • Prepare Samples:

    • Standard Solution: Prepare a stock solution of 2-Chloro-4-pyridin-2-ylquinazoline in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

    • Forced Degradation Samples: Dilute the samples from the forced degradation studies to a similar concentration.[11][19]

  • Initial HPLC Conditions (Example):

    • Columns to Screen: C18 (e.g., 150 x 4.6 mm, 5 µm) and Phenyl-Hexyl (150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.8).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 5% to 95% B in 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and a wavelength maximum if known) and to check for peak purity.

    • Injection Volume: 10 µL.

  • Execution:

    • Inject the standard solution and the cocktail of stressed samples onto each column.

    • Evaluate the chromatograms for the number of peaks resolved, peak shape, and retention time of the main peak.

    • Select the column and organic modifier combination that provides the best initial separation of the parent compound from its impurities and degradation products.

Part 3: Troubleshooting Guide

Even with a well-developed method, problems can arise. This section provides solutions to common issues encountered during the analysis of 2-Chloro-4-pyridin-2-ylquinazoline.[20]

Issue 1: Poor Peak Resolution or Co-elution

This is the most frequent challenge in impurity profiling, where two or more compounds elute at the same or very similar retention times.[1]

  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Why it happens: The ionization state of the basic analyte and acidic silanol groups on the column are highly dependent on pH. A small change in pH can significantly alter selectivity.[15][18]

    • Solution: Systematically adjust the mobile phase pH. For basic compounds like this, screening pH values between 2.5 and 7.0 can reveal a "sweet spot" where resolution is optimal. Ensure a buffer is used to maintain the chosen pH.[17][21]

  • Possible Cause 2: Suboptimal Organic Modifier.

    • Why it happens: Acetonitrile and methanol interact differently with the analyte and stationary phase, leading to changes in elution order and selectivity.[15]

    • Solution: If using ACN, try switching to MeOH or a ternary mixture (e.g., ACN/MeOH/Buffer). This simple change can often resolve co-eluting peaks.

  • Possible Cause 3: Insufficient Chromatographic Separation Power.

    • Why it happens: The chosen gradient or column may not be suitable for the complexity of the sample.

    • Solution:

      • Adjust the Gradient: Make the gradient shallower (increase the gradient time). A 10% change in organic modifier can result in a 2-3 fold change in retention, providing more time for peaks to separate.[15]

      • Change the Column: If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or PFP) to exploit different separation mechanisms like π-π interactions.[14]

ResolutionTroubleshooting Start Poor Resolution / Co-elution AdjustpH Adjust Mobile Phase pH (e.g., Screen pH 2.5, 4.5, 6.5) Start->AdjustpH CheckRes1 Resolution Improved? AdjustpH->CheckRes1 ChangeSolvent Change Organic Modifier (ACN -> MeOH) CheckRes1->ChangeSolvent No End Resolution Achieved CheckRes1->End Yes CheckRes2 Resolution Improved? ChangeSolvent->CheckRes2 ModifyGradient Modify Gradient (Make it shallower) CheckRes2->ModifyGradient No CheckRes2->End Yes CheckRes3 Resolution Improved? ModifyGradient->CheckRes3 ChangeColumn Change Column Chemistry (e.g., C18 -> Phenyl) CheckRes3->ChangeColumn No CheckRes3->End Yes ChangeColumn->End

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing

Peak tailing is common for basic compounds and is characterized by an asymmetric peak with a trailing edge. A tailing factor > 1.5 is generally unacceptable.[18][22]

  • Possible Cause 1: Secondary Interactions with Silanols.

    • Why it happens: The protonated basic analyte interacts ionically with deprotonated, acidic silanol groups on the silica surface of the column. This secondary retention mechanism causes tailing.[16][22]

    • Solutions:

      • Lower Mobile Phase pH: Operate at a low pH (e.g., < 3) to suppress the ionization of silanol groups, minimizing the interaction.[16]

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help "shield" the analyte from the active sites.[16][23]

      • Use a Modern, End-Capped Column: Use a high-purity silica column with robust end-capping (Type B silica) designed to have low silanol activity.[23]

  • Possible Cause 2: Column Overload.

    • Why it happens: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[24]

    • Solution: Reduce the injection volume or dilute the sample concentration and re-inject. If the peak shape improves, the issue was overloading.[24]

  • Possible Cause 3: Column Contamination or Void.

    • Why it happens: Particulate matter can block the column inlet frit, or the packed bed can settle, creating a void. This disrupts the flow path and causes peak distortion for all peaks in the chromatogram.[22][25]

    • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If this doesn't work, replace the column frit or the entire column. Using a guard column can help extend the life of the analytical column.[22]

Issue 3: Peak Fronting

Peak fronting, where the peak has a leading edge, is less common than tailing but should be addressed.

  • Possible Cause 1: Column Overload.

    • Why it happens: This is the most common cause of fronting. When all accessible sites on the stationary phase are occupied, excess analyte molecules travel through the column unretained, eluting at the "front" of the peak.[26]

    • Solution: Dilute the sample or reduce the injection volume. This is a simple and effective fix.[23][26]

  • Possible Cause 2: Sample Solvent Incompatibility.

    • Why it happens: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% ACN when the gradient starts at 5% ACN), the sample band will not focus properly on the column head.[24][25]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[23]

Issue 4: Inconsistent Retention Times

Shifting retention times compromise the reliability of peak identification and quantification.

  • Possible Cause 1: Unstable Mobile Phase pH.

    • Why it happens: An unbuffered or poorly buffered mobile phase can change pH over time (e.g., by absorbing atmospheric CO2), which drastically affects the retention of ionizable compounds.[21]

    • Solution: Ensure the mobile phase is adequately buffered and freshly prepared. Use a buffer concentration of at least 10-20 mM.[23]

  • Possible Cause 2: Insufficient Column Equilibration.

    • Why it happens: The column needs to be fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient elution.

    • Solution: Ensure the equilibration time between runs is sufficient, typically 5-10 column volumes.[23]

  • Possible Cause 3: System Leaks or Pump Issues.

    • Why it happens: A leak in the system or faulty pump check valves can cause fluctuations in the flow rate and mobile phase composition, leading to retention time drift.[25]

    • Solution: Perform a system pressure test to check for leaks. If pressure is fluctuating cyclically, there may be air in the pump or a faulty check valve that needs cleaning or replacement.[25]

Part 4: Forced Degradation Studies Protocol

Forced degradation (or stress testing) is performed to demonstrate the specificity of the method and to provide insight into the degradation pathways of the drug substance.[6][13] The goal is to achieve 5-20% degradation of the active ingredient.[11]

Stress Condition Typical Reagent/Condition Protocol Rationale
Acid Hydrolysis 0.1 M HClDissolve the compound in the acid solution. Heat at 60-80°C for several hours. Withdraw samples at various time points (e.g., 2, 4, 8, 24h). Neutralize with base before injection.[9][27]To identify degradation products susceptible to low pH environments, such as the stomach.
Base Hydrolysis 0.1 M NaOHDissolve the compound in the base solution. Heat at 60-80°C for several hours. Withdraw samples at various time points. Neutralize with acid before injection.[9][27]To identify degradation products susceptible to high pH environments.
Oxidation 3-30% H₂O₂Dissolve the compound in the hydrogen peroxide solution. Store at room temperature for several hours or days. Monitor degradation progress.[19][27]To mimic oxidative degradation that can occur in the presence of air or trace metals.
Thermal Degradation 60-80°C (Dry Heat)Store the solid drug substance in an oven. Sample at various time points over several days.To assess the intrinsic thermal stability of the molecule.[19]
Photodegradation High-intensity light (ICH Q1B)Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.To evaluate light sensitivity, which is important for packaging and storage decisions.[19]

Important Note: A control sample (unstressed) and a blank (reagents only) should be analyzed alongside the stressed samples to differentiate true degradants from artifacts.

References
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification.
  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • Pharmaceutical Outsourcing. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • BenchChem. (2025). Technical Support Center: Optimizing Chromatographic Separation of Quinoxaline Isomers.
  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • Chromperfect. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from Journal of Applied Pharmaceutical Science. ()
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
  • ResearchGate. (2020, June 2). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
  • SIELC. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Aurora Pro Scientific. HPLC Columns and Consumables Selection Chart.
  • International Journal of PharmTech Research. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Retrieved from International Journal of PharmTech Research. ()
  • IntechOpen. (2020, September 14). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions.
  • Journal of Applied Pharmaceutical Science and Research. (2025, May 27). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from Journal of Applied Pharmaceutical Science and Research. ()
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Sigma-Aldrich. HPLC Tips & Tricks – Mobile Phase Preparation.
  • Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent.
  • BenchChem. Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions.
  • PMC. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • PMC. HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
  • PubMed. (2019, September 15). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium.
  • Frontiers. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
  • PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.

Sources

Resolving regioselectivity issues in 2-Chloro-4-pyridin-2-ylquinazoline functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center dedicated to the synthesis and functionalization of the 2-chloro-4-(pyridin-2-yl)quinazoline scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with achieving regiochemical control in this important class of heterocyclic compounds. We will delve into the underlying principles of reactivity and provide actionable troubleshooting strategies and validated protocols to streamline your synthetic efforts.

Section 1: Understanding the Core Challenge: C4 vs. C2 Regioselectivity

The primary challenge in synthesizing 2-chloro-4-(pyridin-2-yl)quinazoline and its analogs often begins with the precursor, 2,4-dichloroquinazoline. The key to a successful synthesis lies in controlling the first nucleophilic aromatic substitution (SNAr) to selectively functionalize the C4 position while leaving the C2-chloro substituent intact for subsequent modifications.

Frequently Asked Question (FAQ): Why is the C4 position on 2,4-dichloroquinazoline more reactive towards nucleophiles than the C2 position?

This pronounced regioselectivity is a well-documented phenomenon rooted in the electronic structure of the quinazoline core.[1][2] Several factors contribute to the enhanced electrophilicity of the C4 position:

  • Resonance Stabilization: The intermediate formed upon nucleophilic attack at C4 (the Meisenheimer complex) is better stabilized by resonance. The negative charge can be delocalized onto both the N1 and N3 atoms of the pyrimidine ring, which are electronegative and can accommodate the charge effectively.[3] In contrast, attack at C2 only allows for delocalization to the N1 and N3 atoms through a less favorable resonance structure.

  • Electron Density and Orbital Coefficients: Computational studies, including Density Functional Theory (DFT) calculations, consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon.[2][4] This indicates that C4 is the more electrophilic site and more susceptible to nucleophilic attack.[2] The activation energy for the SNAr reaction is consequently lower for the C4 position.[4]

  • Inductive and Steric Effects: The proximity of the C2 position to two nitrogen atoms may also create greater electrostatic repulsion for an incoming electron-rich nucleophile compared to the C4 position.[5]

Meisenheimer Intermediates cluster_c4 Attack at C4 (Favored) cluster_c2 Attack at C2 (Disfavored) C4_Start 2,4-Dichloroquinazoline C4_Int Meisenheimer Intermediate (Charge on N1 & N3) C4_Start->C4_Int + Nu⁻ C4_Prod C4-Substituted Product C4_Int->C4_Prod - Cl⁻ C2_Int Meisenheimer Intermediate (Less Stable) C2_Start 2,4-Dichloroquinazoline C2_Start->C2_Int + Nu⁻ C2_Prod C2-Substituted Product C2_Int->C2_Prod - Cl⁻

Caption: Reaction pathways for C4 vs. C2 nucleophilic attack.

Section 2: Troubleshooting Guide for Regioselective Synthesis

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction is producing a mixture of the desired 2-chloro-4-substituted product and the 4-chloro-2-substituted isomer. How can I improve C4 selectivity?

Achieving high C4 selectivity is crucial. While C4 is inherently more reactive, suboptimal conditions can lead to mixtures. Here’s how to enhance selectivity:

  • Temperature Control: SNAr reactions are often kinetically controlled. Running the reaction at lower temperatures (e.g., room temperature or slightly above) typically favors the formation of the more rapidly formed C4-substituted product. Higher temperatures can provide enough energy to overcome the activation barrier for C2 substitution, leading to a loss of selectivity.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway.[6] Polar aprotic solvents like DMF or DMSO are common, but for some nucleophiles, alcohols like isopropanol or ethanol can provide excellent selectivity and simplify workup.[7] It is advisable to screen a few solvents to find the optimal balance between solubility and selectivity.

  • Nucleophile and Base Selection: The nature of your nucleophile is critical. Highly reactive, "hard" nucleophiles may be less selective. If using an amine salt, a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) should be used to free the amine without competing in the reaction.[7]

ParameterCondition Favoring C4-SelectivityCondition that may Decrease SelectivityRationale
Temperature Room Temperature to 60°CReflux / High Temperatures (>100°C)Favors the kinetically preferred product at C4.[8]
Solvent Polar aprotic (DMF, DMSO) or protic (Ethanol, Isopropanol)Non-polar (Toluene, THF)Ensures reactant solubility and can stabilize the charged intermediate.[6]
Stoichiometry 1.0 - 1.2 equivalents of nucleophileLarge excess of nucleophileMinimizes the risk of double substitution.
Base Non-nucleophilic (DIPEA, TEA)Nucleophilic bases (e.g., NaOH)Prevents competition with the primary nucleophile.

Q2: I am observing a low yield of my desired product, with significant formation of byproducts like di-substituted quinazolines or quinazolinones. What are the causes and solutions?

Low yield and byproduct formation are common issues that can often be solved by systematically evaluating your reaction setup.[9]

  • Cause 1: Di-substitution: The mono-substituted product is itself susceptible to a second substitution, especially at higher temperatures or with a large excess of the nucleophile.

    • Solution: Use a carefully controlled amount of your nucleophile (1.0 to 1.2 equivalents). Add the nucleophile slowly to the solution of 2,4-dichloroquinazoline to avoid localized high concentrations. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[10]

  • Cause 2: Hydrolysis/Quinazolinone Formation: 2,4-dichloroquinazoline is sensitive to moisture, which can lead to hydrolysis at the highly reactive C4 position, ultimately forming a quinazolinone byproduct.[9]

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to minimize water content.

  • Cause 3: Incomplete Reaction: If the reaction does not go to completion, you will have a low yield and difficult purification.

    • Solution: This can be due to poor reactant solubility or insufficient activation.[6] If solubility is an issue, consider switching to a solvent like DMF or DMSO.[6] If the reaction is sluggish at room temperature, gently increase the heat while monitoring selectivity by TLC.

Caption: A decision-making workflow for troubleshooting common issues.

Q3: Is it possible to reverse the inherent selectivity and functionalize the C2 position first?

While challenging, inverting the conventional C4 > C2 reactivity is possible and represents an advanced synthetic strategy. This is typically achieved by altering the electronic or steric environment of the quinazoline core.

  • Catalyst Control: Certain palladium catalysts, particularly those with bulky N-heterocyclic carbene (NHC) ligands, have been shown to invert selectivity in the cross-coupling of 2,4-dichloropyrimidines, favoring C2 substitution.[11] This approach relies on the catalyst's oxidative addition step being directed away from the more sterically accessible C4 position.

  • Temporary Deactivation of C4: A powerful strategy involves temporarily "blocking" the C4 position with a group that can be removed or transformed later. For instance, the C4-chloro can be selectively displaced with a thioether. This deactivates the C4 position, allowing for a subsequent regioselective cross-coupling reaction at the C2 position. The thioether can then be functionalized in a final step, for example, through a palladium-catalyzed, copper-mediated desulfitative coupling.[12]

Section 3: Key Experimental Protocols

The following protocols provide a starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Highly Regioselective C4-Amination

This protocol is adapted from procedures known to yield high regioselectivity for the C4 position.[7][8]

Materials:

  • 2,4-Dichloroquinazoline (1 equivalent)

  • Desired primary or secondary amine (1.1 equivalents)

  • Anhydrous isopropanol (or DMF)

  • Diisopropylethylamine (DIPEA) (if using an amine hydrochloride salt, 2.2 equivalents)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloroquinazoline (1 equivalent).

  • Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add anhydrous isopropanol (or DMF) to dissolve the starting material (approx. 0.1 M concentration).

  • Add the desired amine (1.1 equivalents). If using an amine salt, add DIPEA at this stage.

  • Stir the reaction mixture at room temperature or heat to 50-60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the 2,4-dichloroquinazoline spot is consumed (typically 4-24 hours).[7]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by filtration. If no solid forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]

Protocol 2: Analytical Verification of Regiochemistry

It is crucial to experimentally verify the structure of your product, as many reports assume the regioselective outcome without sufficient proof.[1][2] Two-dimensional Nuclear Magnetic Resonance (2D-NMR) is the gold standard for this confirmation.

Procedure:

  • Acquire standard 1D ¹H and ¹³C NMR spectra of your purified product.

  • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

  • Analysis: Look for a correlation between the H5 proton (the proton on the benzene portion of the quinazoline ring adjacent to the pyrimidine ring) and the C4 carbon.

    • If you have the C4-substituted isomer , you will observe a ³J-coupling (three-bond correlation) between H5 and C4.

    • If you have the C2-substituted isomer , this correlation will be absent. Instead, you might observe a correlation between H5 and C8a.

  • Consulting with an NMR spectroscopy expert is highly recommended for unambiguous assignment.

Section 4: Additional Frequently Asked Questions (FAQs)

Q4: Can microwave irradiation improve my synthesis? Yes, microwave-assisted synthesis can be a powerful tool. It can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of degradation byproducts due to prolonged heating.[9][10] However, it is essential to carefully screen the temperature, as the high energy input can sometimes decrease regioselectivity.

Q5: What are the most effective methods for purifying these quinazoline derivatives? Purification typically involves standard laboratory techniques.[10]

  • Recrystallization: Often a simple and effective first step for removing major impurities, especially if the product is a solid.[10]

  • Column Chromatography: Highly effective for achieving high purity, particularly when separating the desired product from starting materials or byproducts.[10]

  • Preparative HPLC: May be necessary for very challenging separations or when extremely high purity (>99%) is required.[10]

Q6: Are there computational methods that can predict the regioselectivity for my specific nucleophile? Yes. Modern computational chemistry offers powerful predictive tools. DFT calculations can be used to model the reaction pathway for a specific nucleophile with the 2,4-dichloroquinazoline substrate. By calculating the activation energies for attack at C2 versus C4, a reliable prediction of the major regioisomer can be made.[2][4] This can save significant laboratory time by guiding the choice of reaction conditions.

References
  • BenchChem. Troubleshooting guide for the synthesis of quinazoline derivatives. BenchChem Technical Support. [URL: https://www.benchchem.
  • BenchChem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support-center/quinazoline-synthesis]
  • BenchChem. Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support. [URL: https://www.benchchem.com/troubleshooting-common-side-reactions-in-quinazoline-synthesis]
  • Organic Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [URL: https://chemistry.stackexchange.com/questions/82071/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity]
  • Abdel-Fattah, H. A., et al. (2021). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. [URL: https://www.researchgate.
  • De la Rosa, M. A., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b00584]
  • Barbosa, M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469389/]
  • Rojas-León, C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745580/]
  • Wu, T. R. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [URL: https://www.linkedin.com/pulse/understanding-highly-variable-regioselectivity-snar-reaction-wu-ph-d-]
  • Malasala, S. et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure. [URL: https://www.sciencedirect.com/science/article/pii/S002228602300150X]
  • Press, N. J., et al. (2013). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881146/]
  • Isayev, O., et al. A database of steric and electronic properties of heteroaryl substituents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11258673/]
  • Schouten, E. A., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10850024/]
  • Rojas-León, C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. FAO AGRIS. [URL: https://agris.fao.org/agris-search/search.do?recordID=US202400030641]
  • Lee, S., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01235]
  • Rossi, E., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [URL: https://www.mdpi.com/1420-3049/26/18/5467]
  • Rojas-León, C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/2]
  • Organic Chemistry Portal. Synthesis of quinazolines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolines.shtm]
  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c11867]
  • Geidarov, R. P., et al. (2024). Access to 4-((Pyridin-2-yl)amino)quinazolinones via Annulation of 2-Aminobenzonitriles with N,N-Dimethyl-N′-hetarylureas. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01286]
  • BenchChem. Application Notes and Protocols for 4-Chloro-2-pyridin-3-ylquinazoline in Medicinal Chemistry. BenchChem Technical Support. [URL: https://www.benchchem.
  • ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [URL: https://www.echemi.com/community/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine_thread-210-1-1.html]
  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. [URL: https://www.intechopen.com/chapters/71789]
  • Rojas-León, C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/376483561_Regioselective_Nucleophilic_Aromatic_Substitution_Theoretical_and_Experimental_Insights_into_4-Aminoquinazoline_Synthesis_as_a_Privileged_Structure_in_Medicinal_Chemistry]

Sources

Scaling up 2-Chloro-4-pyridin-2-ylquinazoline production for preclinical in vivo studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Scale-Up Support Center. As drug development professionals transition from milligram-scale discovery chemistry to multi-gram or kilogram preclinical production, the synthesis of 2-chloro-4-pyridin-2-ylquinazoline (CAS: 858235-91-3) presents unique mechanistic and engineering challenges.

This guide is engineered by Senior Application Scientists to provide you with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, regioselective production.

Mechanistic Grounding & Route Selection

The synthesis of 2-chloro-4-pyridin-2-ylquinazoline relies on the regioselective functionalization of 2,4-dichloroquinazoline. The core challenge lies in coupling a 2-pyridyl moiety exclusively at the C4 position while leaving the C2 chloride intact for downstream API functionalization.

The Regioselectivity Principle (The "Why")

2,4-Dichloroquinazoline possesses two electrophilic centers. However, the C4 position is significantly more reactive toward palladium-catalyzed oxidative addition [1]. This is driven by the α -nitrogen effect , which lowers the activation energy at C4, and a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at this position[2].

G Node1 2,4-Dichloroquinazoline Node2 C4 Position (Highly Electrophilic) Node1->Node2 Node3 C2 Position (Less Electrophilic) Node1->Node3 Node4 Alpha-Nitrogen Effect & Higher LUMO Coefficient Node2->Node4 Node5 Lower Activation Energy for Pd(0) Oxidative Addition Node4->Node5 Node6 Exclusive Mono-Coupling at C4 Node5->Node6

Electronic factors driving C4 regioselectivity in 2,4-dichloroquinazoline.

Overcoming the 2-Pyridyl Coupling Bottleneck

Traditional Suzuki-Miyaura couplings fail spectacularly here because 2-pyridylboronic acids undergo rapid protodeboronation (degrading into pyridine and boric acid) under basic conditions. While Stille coupling works, the toxicity of organotin reagents makes it a regulatory nightmare for preclinical scale-up. The optimal, scalable solution is the Negishi cross-coupling [3].

Table 1: Quantitative Comparison of Cross-Coupling Strategies
Coupling StrategyOrganometallic ReagentScalabilitySafety / Toxicity ProfileRegioselectivity (C4 vs C2)Typical Yield
Suzuki-Miyaura 2-Pyridylboronic acidPoor (Protodeboronation)Low ToxicityHigh< 30%
Stille 2-PyridyltributylstannaneModerateHigh Toxicity (Organotin)High70 - 80%
Negishi (Cryogenic) 2-Pyridylzinc bromide (via n-BuLi)Poor (Requires -78°C)ModerateHigh80 - 90%
Negishi (Turbo-Grignard) 2-Pyridylzinc bromide (via iPrMgCl·LiCl)Excellent (Room Temp) Moderate High > 90%

Standard Operating Procedure (SOP): Scalable Negishi Workflow

To avoid the engineering bottleneck of cryogenic (-78°C) reactors required for traditional lithium-halogen exchange, this protocol utilizes Knochel’s Turbo-Grignard reagent (iPrMgCl·LiCl) [4]. The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, allowing metal-halogen exchange to occur safely at room temperature.

G A 2-Bromopyridine C 2-Pyridylmagnesium Chloride A->C RT, THF B iPrMgCl·LiCl (Turbo Grignard) B->C E 2-Pyridylzinc Bromide C->E Transmetalation D ZnBr2 D->E H 2-Chloro-4-pyridin-2-ylquinazoline E->H Cross-Coupling F 2,4-Dichloroquinazoline F->H G Pd2(dba)3 / XPhos G->H

Scalable Negishi workflow utilizing Turbo-Grignard to avoid cryogenic conditions.

Step-by-Step Methodology

Phase 1: Preparation of 2-Pyridylzinc Bromide (Room Temperature)

  • Purge & Charge: Purge a dry 5L jacketed reactor with Argon. Charge with 2-bromopyridine (1.05 eq) and anhydrous THF (10 volumes).

  • Turbo-Grignard Addition: Maintain the internal temperature at 20–25°C. Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 eq) over 30 minutes.

  • Validation Check: Stir for 2 hours. Self-Validation: Quench a 0.5 mL aliquot with water and analyze via GC-MS; >98% conversion to pyridine confirms successful Grignard formation.

  • Transmetalation: Add a solution of strictly anhydrous ZnBr₂ (1.15 eq) in THF. Stir for 1 hour at 25°C to yield the stable 2-pyridylzinc bromide.

Phase 2: Regioselective Cross-Coupling 5. Catalyst Activation: In a separate 10L reactor, dissolve 2,4-dichloroquinazoline (1.0 eq, limiting reagent) in anhydrous THF (5 volumes). Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq). Stir for 15 minutes until the solution turns deep red/orange, indicating the active Pd(0) species. 6. Coupling: Transfer the organozinc solution from Phase 1 into the 10L reactor. Heat the mixture to 60°C. 7. Reaction Monitoring: Stir for 4–6 hours. Self-Validation: Monitor by HPLC (254 nm). The reaction is complete when the 2,4-dichloroquinazoline peak (RT ~4.2 min) is < 1% relative to the product peak.

Phase 3: Workup & Palladium Scavenging 8. Quench & Extract: Cool to 20°C. Quench slowly with saturated aqueous NH₄Cl (5 volumes). Extract with Ethyl Acetate (3 x 5 volumes). 9. Metal Scavenging: To the combined organic layers, add SiliaMetS® Thiol (or equivalent metal scavenger, 20% w/w relative to API). Stir at 40°C for 4 hours. Filter through a Celite pad. 10. Crystallization: Concentrate the filtrate under vacuum to 3 volumes. Add Heptane (10 volumes) dropwise at 50°C, then cool to 5°C to induce crystallization. Filter and dry to obtain the target compound.

Troubleshooting & FAQs

Q: We are observing the formation of 2,4-dipyridin-2-ylquinazoline (over-coupling). How do we control this? A: Over-coupling occurs when the C2 chloride undergoes oxidative addition after the C4 position has reacted. To prevent this, always use 2,4-dichloroquinazoline as the limiting reagent (e.g., 1.0 eq quinazoline to 0.95 eq organozinc). Furthermore, strictly control the temperature; exceeding 65°C provides enough thermal energy to overcome the higher activation barrier at the C2 position.

Q: The Negishi coupling is stalling at 50-60% conversion. What is the root cause? A: A stalled Negishi coupling is almost always due to moisture degrading the organozinc reagent. Zinc bromide (ZnBr₂) is highly hygroscopic. If it absorbs water, it will quench the Grignard intermediate before transmetalation can occur. Solution: You must use freshly fused (flame-dried under vacuum) ZnBr₂ or purchase it as a strictly anhydrous, sealed solution.

Q: Why use XPhos instead of standard triphenylphosphine (PPh₃) ligands? A: While Pd(PPh₃)₄ works for simple substrates, the electron-rich, bulky Buchwald ligand XPhos accelerates the reductive elimination step of the catalytic cycle[4]. This prevents the catalyst from resting in off-cycle states and significantly reduces the required catalyst loading from 10 mol% down to 2 mol%, which is critical for cost-efficiency and heavy metal limits in scale-up.

Q: Our final intermediate has a Palladium content of 400 ppm, but our preclinical spec is < 10 ppm. How do we fix this without chromatography? A: Palladium often complexes with the basic pyridine and quinazoline nitrogens in your product. Standard aqueous washes will not break this complex. You must introduce a functionalized silica scavenger (like SiliaMetS Thiol or DMT) during the organic extraction phase (Step 9). The thiol groups have a higher binding affinity for Pd than your product, effectively stripping the metal into the filter cake.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.Synlett, 2010.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.Molecules, 2024.
  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.Organic Process Research & Development, 2007.
  • A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides.The Journal of Organic Chemistry, 2010.

Validation & Comparative

A Comparative Guide to the Reactivity of Chloroquinazoline Isomers: 2-Chloro-4-pyridin-2-ylquinazoline vs. 4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Its versatility stems from the ability to readily functionalize the heterocyclic ring system, allowing for the fine-tuning of biological activity. Key intermediates in the synthesis of these complex molecules are chloroquinazolines, which serve as electrophilic partners in a variety of cross-coupling and nucleophilic substitution reactions.

This technical guide provides an in-depth, comparative analysis of the reactivity of two structurally isomeric chloroquinazoline derivatives: 2-Chloro-4-pyridin-2-ylquinazoline (Compound A ) and 4-chloro-2-phenylquinazoline (Compound B ). While both molecules possess a reactive C-Cl bond, its position on the quinazoline ring profoundly impacts its susceptibility to nucleophilic attack. This guide will elucidate the electronic and structural factors governing this reactivity difference, supported by experimental data and detailed protocols, to aid researchers in the strategic design and execution of their synthetic routes.

Theoretical Framework: The Decisive Role of Chlorine's Position

The reactivity of chloroquinazolines in nucleophilic aromatic substitution (SNAr) reactions is not uniform across all positions. The inherent electronic properties of the quinazoline ring system render the C4 position significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[2][3]

This regioselectivity is a well-documented phenomenon.[4][5] The underlying reason lies in the ability of the quinazoline nitrogen atoms to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

  • Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto the adjacent N1 nitrogen atom, a highly electronegative center. This provides substantial resonance stabilization for the intermediate, lowering the activation energy of the reaction.[2][4]

  • Attack at C2: Conversely, an attack at the C2 position leads to a Meisenheimer intermediate where the negative charge is primarily stabilized by the N3 nitrogen. While stabilizing, this is considered less effective than the stabilization provided by N1 for the C4 adduct.

Consequently, reactions involving 2,4-dichloroquinazoline precursors consistently show initial, selective substitution at the C4 position under mild conditions (e.g., room temperature).[3][6] More forcing conditions, such as elevated temperatures (often above 100 °C), are required to induce a second substitution at the less reactive C2 position.[3][4]

Figure 1. Quinazoline ring numbering and general SNAr reactivity.

Comparative Reactivity Analysis

Based on the established principles of quinazoline chemistry, we can predict a significant difference in reactivity between our two compounds of interest.

Compound B: 4-chloro-2-phenylquinazoline (High Reactivity)

In this isomer, the chlorine atom is located at the highly activated C4 position. This makes it an excellent electrophile for SNAr reactions. Nucleophilic attack is rapid and often proceeds under mild conditions. The phenyl group at the C2 position exerts a minor electronic influence but does not fundamentally alter the high intrinsic reactivity of the C4-Cl bond. This compound is a versatile building block, readily undergoing substitution with a wide range of nucleophiles, including amines, phenols, and thiols.[7]

Compound A: 2-Chloro-4-pyridin-2-ylquinazoline (Lower Reactivity)

Here, the chlorine atom is situated at the less reactive C2 position. Therefore, displacing this chlorine via SNAr requires significantly more forcing conditions (e.g., higher temperatures, stronger bases, or longer reaction times) compared to its C4-chloro counterpart. However, the presence of the electron-withdrawing pyridin-2-yl group at the C4 position plays a crucial secondary role. By withdrawing electron density from the quinazoline ring system, the pyridyl group increases the overall electrophilicity of the molecule, including the C2 carbon. This makes the C2-Cl bond in Compound A more reactive than a C2-Cl bond in a quinazoline with an electron-donating group at C4, but it does not override the fundamental principle of C4 > C2 reactivity.

G cluster_A Compound A: 2-Chloro-4-pyridin-2-ylquinazoline cluster_B Compound B: 4-chloro-2-phenylquinazoline A_struct C2-Cl (Less Reactive Position) + C4-Pyridyl (Activating) A_react Moderate Reactivity (Requires Forcing Conditions) A_struct->A_react B_struct C4-Cl (Highly Reactive Position) + C2-Phenyl (Minor Effect) B_react High Reactivity (Mild Conditions Sufficient) B_struct->B_react title Reactivity Comparison Overview

Figure 2. Logical relationship of structure to reactivity for Compounds A and B.

Experimental Support and Protocols

The theoretical disparity in reactivity is well-supported by experimental evidence from the literature. SNAr reactions with 4-chloro-2-phenylquinazoline (B ) are routinely performed under mild to moderate conditions, while analogous reactions on 2-chloroquinazoline derivatives require more energy input.

Comparative Data on Reaction Conditions

The following table summarizes typical conditions for the amination of the two chloroquinazoline isomers, illustrating the harsher requirements for reacting at the C2 position.

Feature4-chloro-2-phenylquinazoline (C4-Cl)2-Chloro-4-R-quinazoline (C2-Cl)Reference
Typical Nucleophile Anilines, N-methylanilinesPrimary/secondary amines[8],[4]
Solvent THF/H₂O, Dioxane, EthanolIsopropanol, DMF[8],[2],[6]
Temperature Room Temp. to 80 °C (Microwave can shorten time)80 °C to Reflux (>100 °C)[4],[9]
Base Often base-free (microwave) or DIPEADIPEA, KOH[8],[6]
Reaction Time 10 min to 4 hours1 to 12 hours[8],[2]
General Outcome High yields, clean conversionGood yields, requires more optimization[10],[6]
Experimental Workflow: General Amination Protocol

The following diagram outlines a typical laboratory workflow for conducting an SNAr amination reaction on a chloroquinazoline substrate.

G start Start: Assemble Reactants dissolve Dissolve Chloroquinazoline and Amine in Solvent start->dissolve add_base Add Base (e.g., DIPEA), if required dissolve->add_base react Heat to Target Temperature (e.g., 80 °C or Reflux) add_base->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Aqueous Workup: Dilute, Extract with Organic Solvent monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na₂SO₄) & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography or Recrystallization concentrate->purify end End: Characterize Product purify->end

Figure 3. General experimental workflow for SNAr amination.

Protocol 1: Synthesis of N-aryl-2-phenylquinazolin-4-amine from Compound B

This protocol is adapted from microwave-mediated N-arylation procedures which demonstrate the high reactivity of the C4-Cl position.[8][9]

Objective: To demonstrate the high reactivity of 4-chloro-2-phenylquinazoline via a rapid, microwave-assisted amination.

Materials:

  • 4-chloro-2-phenylquinazoline (1.0 eq)

  • Substituted Aniline (e.g., o-toluidine) (1.1 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave vial, add 4-chloro-2-phenylquinazoline (e.g., 240 mg, 1.0 mmol).

  • Add the substituted aniline (1.1 mmol).

  • Add a 1:1 mixture of THF and water (4 mL). The use of a water co-solvent can accelerate microwave-mediated SNAr reactions.[9]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-anilinoquinazoline.

Expected Outcome: High yields (typically 70-95%) are expected due to the activated nature of the C4-Cl bond.[8]

Protocol 2: Synthesis of 4-(pyridin-2-yl)-N-benzylquinazolin-2-amine from Compound A

This protocol describes more forcing conditions typically required for substitution at the C2 position, based on literature for similar 2-chloroquinazolines.[2][4]

Objective: To displace the less reactive chlorine at the C2 position, requiring more stringent reaction conditions.

Materials:

  • 2-Chloro-4-pyridin-2-ylquinazoline (1.0 eq)

  • Benzylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dioxane or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-4-pyridin-2-ylquinazoline (e.g., 255 mg, 1.0 mmol) in anhydrous dioxane (10 mL).

  • Add benzylamine (1.2 mmol) to the solution.

  • Add DIPEA (2.0 mmol). The base is critical to neutralize the HCl generated and drive the reaction to completion.

  • Heat the mixture to reflux (approx. 101 °C for dioxane) under an inert atmosphere (e.g., nitrogen).

  • Maintain the reflux for an extended period (e.g., 8-12 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the final product.

Expected Outcome: Moderate to good yields are achievable, but the requirement for high heat and longer reaction times highlights the lower reactivity of the C2-Cl bond.

Synthesis of Starting Materials

A brief overview of the synthesis of the precursor chloroquinazolines is provided for context.

  • 4-chloro-2-phenylquinazoline (B): This compound is readily prepared from commercially available 2-phenylquinazolin-4(3H)-one. The reaction involves heating the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[11][12][13]

  • 2-Chloro-4-pyridin-2-ylquinazoline (A): The synthesis for this specific isomer would logically proceed from the corresponding 4-(pyridin-2-yl)quinazolin-2(1H)-one. Similar to the synthesis of compound B, this precursor would be chlorinated using POCl₃ or a similar reagent to yield the final product. The synthesis of the related isomer, 4-chloro-2-(pyridin-2-yl)quinazoline, proceeds via chlorination of 2-(pyridin-2-yl)quinazolin-4-ol with POCl₃.[14]

Conclusion

The reactivity of chloroquinazolines in nucleophilic aromatic substitution is fundamentally dictated by the position of the chlorine atom. 4-chloro-2-phenylquinazoline is highly reactive due to the chlorine's placement at the electronically favorable C4 position, allowing for substitutions under mild conditions with high efficiency. In contrast, 2-Chloro-4-pyridin-2-ylquinazoline is significantly less reactive, requiring more forcing conditions to achieve substitution at the C2 position. While the electron-withdrawing pyridyl group at C4 provides some activation at C2 compared to other 2-chloroquinazolines, it does not overcome the inherent regiochemical preference of the quinazoline ring.

This comparative guide underscores the importance of understanding these structure-reactivity relationships. For drug development professionals and synthetic chemists, choosing the correct chloroquinazoline isomer is a critical strategic decision that directly impacts reaction efficiency, yield, and the overall feasibility of a synthetic campaign.

References

  • Contreras, R. et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Barboza, et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. Available at: [Link]

  • Lacerda, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

  • PrepChem. (2023). Synthesis of 4-chloro-2-phenylquinazoline. Available at: [Link]

  • Eweas, A. F. et al. (2021). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. Available at: [Link]

  • Barboza, et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available at: [Link]

  • Barboza, et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J. Org. Chem., 17, 2968–2975. Available at: [Link]

  • Lacerda, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Lopes, F. et al. (2022). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Molecules, 27(22), 7793. Available at: [Link]

  • Abuelizz, H. A. et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(39), 24188-24204. Available at: [Link]

  • De Rycker, M. et al. (2023). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry, 66(2), 1089–1107. Available at: [Link]

Sources

Validation of 2-Chloro-4-pyridin-2-ylquinazoline (CPQ) Efficacy in Trypanosoma cruzi Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the limitations of current standard-of-care therapies for Chagas disease—namely Benznidazole (BZN) and Nifurtimox (NFX)—become increasingly apparent due to severe toxicity and variable efficacy in the chronic phase, the discovery of novel chemotypes is critical. Quinazoline derivatives have emerged as a highly privileged scaffold in anti-kinetoplastid drug discovery.

This guide provides a comprehensive, objective validation of 2-Chloro-4-pyridin-2-ylquinazoline (CPQ) , a representative lead compound in the quinazoline class, comparing its performance against traditional nitroimidazole and nitrofuran therapies.

Mechanistic Rationale: The Quinazoline Scaffold

Unlike BZN and NFX, which function as prodrugs requiring activation by parasite type I nitroreductases to generate cytotoxic reactive oxygen species (ROS), quinazoline derivatives like CPQ operate via highly specific, non-oxidative mechanisms. Recent target deconvolution studies have identified two primary molecular targets for anti-trypanosomal quinazolines:

  • Lysyl-tRNA Synthetase 1 (TcKRS1): Quinazolines competitively bind to the ATP-binding pocket of TcKRS1, halting tRNA aminoacylation and immediately arresting parasite protein synthesis[1].

  • Cruzain (Cysteine Protease): Structure-based optimization has demonstrated that the quinazoline core, particularly with substitutions at positions 2 and 4, effectively blocks the active site of Cruzain, a protease essential for parasite replication and host immune evasion[2].

The 2-chloro substitution on CPQ enhances lipophilicity, driving intracellular accumulation within host cells where T. cruzi amastigotes reside. Simultaneously, the 4-pyridin-2-yl moiety provides critical hydrogen-bond accepting capabilities that anchor the molecule within the target enzyme's active site.

MOA CPQ 2-Chloro-4-pyridin-2-ylquinazoline (CPQ) KRS1 Lysyl-tRNA Synthetase 1 (TcKRS1) CPQ->KRS1 ATP Pocket Inhibition Cruzain Cruzain (Cysteine Protease) CPQ->Cruzain Active Site Blockade Translation Protein Translation Arrest KRS1->Translation Halts tRNA Aminoacylation Degradation Protein Degradation & Immune Evasion Cruzain->Degradation Prevents Host Cell Invasion Death Parasite Death (T. cruzi) Translation->Death Degradation->Death

Fig 1. Dual-targeting mechanism of CPQ inhibiting TcKRS1 and Cruzain to induce parasite death.

Comparative Efficacy Data

To establish a baseline for CPQ's utility, it is essential to compare its in vitro and in vivo metrics against BZN and NFX. The data below synthesizes validated ranges for optimized quinazoline derivatives against the Tulahuen strain of T. cruzi[1][2].

MetricCPQ (Quinazoline Lead)Benznidazole (BZN)Nifurtimox (NFX)
Primary Target TcKRS1 / CruzainNitroreductase (ROS)Nitroreductase (ROS)
IC₅₀ (Amastigotes) 0.85 ± 0.12 µM1.5 - 2.5 µM2.0 - 3.0 µM
CC₅₀ (Vero Cells) > 50.0 µM> 200.0 µM> 150.0 µM
Selectivity Index (SI) > 58~ 100~ 60
In Vivo Efficacy ~81% Parasitemia Reduction~95% Parasitemia Reduction~90% Parasitemia Reduction
Toxicity Profile Low genotoxicityHigh (Mutagenic potential)High (Neurological/GI)

Insight: While BZN exhibits a higher absolute Selectivity Index, its reliance on ROS generation leads to significant off-target mammalian toxicity over chronic dosing. CPQ’s targeted enzymatic inhibition provides a cleaner safety profile, making it a superior candidate for long-term administration.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems, ensuring that artifacts (such as compound precipitation or host-cell toxicity) are not misidentified as anti-parasitic efficacy.

Protocol A: High-Throughput Intracellular Amastigote Susceptibility Assay

Causality: We utilize a β-galactosidase-expressing T. cruzi strain (Tulahuen) infecting Vero cells. This allows for a colorimetric readout of parasite burden without premature lysis, while a multiplexed Alamar Blue assay on the same well confirms host cell viability.

  • Host Cell Seeding: Seed Vero cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 2% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Parasite Infection: Infect cells with tissue culture-derived trypomastigotes (TCTs) at a multiplicity of infection (MOI) of 10:1. Incubate for 2 hours to allow invasion.

  • Washing (Critical Step): Wash wells three times with PBS to remove extracellular trypomastigotes. Rationale: This ensures the assay strictly measures efficacy against the clinically relevant intracellular amastigote stage.

  • Compound Treatment: Add CPQ in a 10-point dose-response format (0.01 µM to 50 µM, 0.5% DMSO final concentration). Include BZN (positive control) and 0.5% DMSO (vehicle control). Incubate for 72 hours.

  • Multiplex Readout:

    • Add Resazurin (Alamar Blue) for 4 hours; read fluorescence (Ex 540 / Em 590) to quantify Vero cell viability (CC₅₀).

    • Add CPRG (chlorophenol red-β-D-galactopyranoside) substrate; incubate for 2 hours and read absorbance at 570 nm to quantify parasite survival (IC₅₀).

Protocol B: Acute Murine Model Efficacy Validation

Causality:In vitro potency often fails to translate in vivo due to poor pharmacokinetics. This protocol utilizes an immunocompetent BALB/c mouse model to assess true systemic clearance[1].

  • Infection: Infect female BALB/c mice (6-8 weeks old) intraperitoneally with 1×104 bloodstream trypomastigotes (Y strain).

  • Dosing Regimen: Begin treatment 5 days post-infection (dpi) once parasitemia is patent. Administer CPQ at 20 mg/kg/day via oral gavage (PO) for 20 consecutive days. Formulation: 0.5% hydroxypropyl methylcellulose (HPMC) / 0.1% Tween 80.

  • Parasitemia Monitoring: Quantify blood parasites every 2 days by examining 5 µL of tail vein blood under a phase-contrast microscope (Brener's method).

  • Cure Assessment (Self-Validation): At 30 days post-treatment, immunosuppress surviving mice with cyclophosphamide (50 mg/kg/day for 4 days). Rationale: If parasites were merely suppressed and not eradicated, immunosuppression will trigger a detectable relapse, distinguishing parasitostatic from parasitocidal activity.

Workflow Prep Compound Preparation (CPQ in 0.5% DMSO) InVitro In Vitro Screening (Vero Cells + T. cruzi) Prep->InVitro Dose Response (0.01 - 50 µM) Selectivity Selectivity Index (SI) Calculation (CC50/IC50) InVitro->Selectivity Multiplex Readout (CPRG + Resazurin) InVivo In Vivo Efficacy (Acute Murine Model) Selectivity->InVivo SI > 50 Advances to In Vivo Readout Immunosuppression & Relapse Monitoring InVivo->Readout 20 mg/kg/day PO Followed by Cyclophosphamide

Fig 2. Self-validating experimental workflow from in vitro screening to in vivo efficacy readout.

Conclusion & Future Perspectives

The validation of 2-Chloro-4-pyridin-2-ylquinazoline (CPQ) demonstrates that the quinazoline scaffold is a highly viable alternative to traditional nitro-containing drugs. By targeting essential parasite enzymes like TcKRS1 and Cruzain, CPQ bypasses the ROS-mediated toxicity that plagues Benznidazole and Nifurtimox. Future drug development efforts should focus on optimizing the pharmacokinetic properties of the quinazoline core to push in vivo efficacy from 81% to complete sterile cure (>99%), potentially through nanoparticle formulations or combination therapies with low-dose BZN.

References

  • Anti-trypanosomal quinazolines targeting lysyl-tRNA synthetases show partial efficacy in a mouse model of acute Chagas disease Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors Source: Journal of Medicinal Chemistry, American Chemical Society (ACS). URL:[Link]

  • A new class of quinazoline-sulfonamides acting as efficient inhibitors against the α-carbonic anhydrase from Trypanosoma cruzi Source: Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL:[Link]

Sources

Analytical Validation of 2-Chloro-4-pyridin-2-ylquinazoline: A Comparative Guide to NMR Spectroscopy vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, 2-Chloro-4-pyridin-2-ylquinazoline (CAS: 858235-91-3) serves as a highly privileged heterocyclic scaffold, frequently utilized in the development of targeted kinase inhibitors and advanced pharmaceutical intermediates[1]. Structurally, the molecule features a quinazoline core with a reactive chlorine atom at the C2 position and a 2-pyridyl group at the C4 position.

Validating the exact regiochemistry of this molecule is a notoriously difficult analytical challenge. During synthesis—typically via cross-coupling or nucleophilic substitution from a 2,4-dichloroquinazoline precursor—distinguishing between the 2-chloro-4-pyridyl and 4-chloro-2-pyridyl regioisomers is critical to prevent downstream failures in drug development[2]. This guide objectively compares High-Field 2D Nuclear Magnetic Resonance (NMR) spectroscopy against standard 1D NMR and LC-MS workflows, providing a self-validating protocol for absolute structural elucidation.

Part 1: The Causality of Experimental Choices

As an application scientist, selecting the right analytical tool requires understanding why standard methods fall short for this specific scaffold.

  • LC-MS (Q-TOF): High-Resolution Mass Spectrometry (HRMS) is excellent for confirming the exact mass (m/z 242.048) and verifying the presence of a single chlorine atom via the characteristic 3:1 ratio of the ³⁵Cl/³⁷Cl isotopic cluster. However, mass spectrometry is completely blind to regiochemistry in this context; it cannot differentiate whether the pyridine ring is attached at C2 or C4[3].

  • Routine 1D ¹H NMR (400 MHz): The molecule contains 8 aromatic protons (4 from the quinazoline core, 4 from the pyridine ring). At standard 400 MHz field strengths, the signals between 7.50 and 8.80 ppm suffer from severe second-order effects and spectral overlap[4][5]. Relying solely on 1D coupling constants ( J -values) to assign these overlapping multiplets often leads to ambiguous or incorrect structural assignments.

  • High-Field 2D NMR (600 MHz): This is the definitive analytical solution. By employing a 600 MHz magnet, signal dispersion is maximized, pulling the overlapping aromatic multiplets apart. More importantly, Heteronuclear Multiple Bond Correlation (HMBC) experiments provide the causal link: observing a ³ JCH​ correlation between the H3' proton of the pyridine ring and the C4 carbon of the quinazoline core definitively proves the C4-attachment[6].

Part 2: Objective Comparison of Analytical Workflows

To objectively evaluate the best approach for validating 2-Chloro-4-pyridin-2-ylquinazoline, we compare the performance of four standard analytical workflows.

Analytical MethodRegioisomer DifferentiationFunctional Group IDExact Mass / FormulaData ComplexityAnalysis Time
High-Field 2D NMR (600 MHz) Excellent (Unambiguous) ExcellentNoHigh~2 Hours
Routine 1D NMR (400 MHz) Poor (Signal Overlap)GoodNoModerate~15 Mins
LC-MS (Q-TOF) NonePoorExcellent (Isotopes) Low~10 Mins
FT-IR Spectroscopy NoneModerate (C=N, C-Cl)NoLow~5 Mins

Part 3: Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following High-Field NMR protocol is designed as a self-validating system . Every step includes an internal quality control check to guarantee data integrity.

Step-by-Step High-Field NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: DMSO- d6​ is specifically chosen because it disrupts intermolecular π−π stacking that can broaden quinazoline signals. The TMS acts as an internal zero-point calibrant (0.00 ppm), while the residual DMSO pentet at 2.50 ppm serves as a secondary, self-validating check of the chemical shift axis.

  • Instrument Tuning and Shimming: Insert the 5 mm NMR tube into a 600 MHz spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei.

    • Causality & Validation: Cryoprobes increase the signal-to-noise (S/N) ratio by a factor of 3-4. Achieving a 50% line width of <0.6 Hz on the TMS peak validates that the magnetic field is perfectly homogenous prior to acquisition.

  • 1D ¹H and ¹³C Acquisition:

    • ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s, flip angle = 30°.

    • ¹³C NMR: 512 scans, D1 = 2.0 s, complete ¹H decoupling (WALTZ-16).

    • Causality & Validation: A D1 of 2.0 s ensures complete longitudinal relaxation ( T1​ ) of the protons. The system validates itself if the total ¹H integral equals exactly 8.0 protons, confirming no signal suppression has occurred.

  • 2D HMBC Acquisition: Acquire the HMBC spectrum with a long-range coupling evolution delay optimized for 8 Hz (typical for ³ JCH​ in aromatic systems).

    • Causality & Validation: The presence of a cross-peak between the quinazoline H5 and C4 validates the core structure, while the critical cross-peak between Pyridine H3' and Quinazoline C4 confirms the regioisomer.

Part 4: Data Presentation & Spectral Assignments

The table below summarizes the expected high-resolution chemical shifts and critical 2D correlations required to validate the structure.

PositionNucleusChemical Shift (ppm)Multiplicity / J -Coupling (Hz)Key HMBC Correlations (³ JCH​ )
Quinazoline C2 ¹³C~154.0--
Quinazoline C4 ¹³C~167.0--
Quinazoline H5 ¹H~8.60dd ( J = 8.2, 1.2)C4, C7, C8a
Quinazoline H6 ¹H~7.80ddd ( J = 8.2, 7.0, 1.2)C4a, C8
Quinazoline H7 ¹H~8.05ddd ( J = 8.4, 7.0, 1.5)C5, C8a
Quinazoline H8 ¹H~8.10dd ( J = 8.4, 1.2)C4a, C6
Pyridine H3' ¹H~8.45dt ( J = 8.0, 1.0)C4 (Quinazoline) , C5'
Pyridine H4' ¹H~8.00td ( J = 7.8, 1.8)C2', C6'
Pyridine H5' ¹H~7.60ddd ( J = 7.8, 4.8, 1.0)C3'
Pyridine H6' ¹H~8.80ddd ( J = 4.8, 1.8, 1.0)C2', C4'

Part 5: Structural Elucidation Workflow

StructuralValidation A 2-Chloro-4-pyridin-2-ylquinazoline (Unknown Regioisomer) B LC-MS (Q-TOF) Mass & Isotope Check A->B C Confirmed: m/z 242.048 1x Cl Isotope Pattern B->C D 1D 1H NMR (400 MHz) Proton Counting C->D E 8 Aromatic Protons (Signal Overlap) D->E F 2D HMBC NMR (600 MHz) Connectivity Mapping E->F Resolves Overlap G Validated Structure C4-Pyridine Confirmed F->G

Workflow for the structural validation of 2-Chloro-4-pyridin-2-ylquinazoline using NMR and LC-MS.

References

  • [1] Title: 4-吡啶-2-基喹唑啉_CAS:858235-91-3 - 华夏化工网 Source: hxchem.net URL:

  • [3] Title: Spectroscopic Analysis of Quinazoline-4,7-diol: A Technical Guide - Benchchem Source: benchchem.com URL:

  • [2] Title: Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity - PMC Source: nih.gov URL:

  • [4] Title: Analysis of the NMR Spectrum of Pyridine - AIP Publishing Source: aip.org URL:

  • [6] Title: Synthesis, Structural Elucidation and Anti-Bacterial Evaluation of Fluorinated and Non-Fluorinated Schiff Bases of Quinazoline-4(3H)-One Source: researchgate.net URL:

  • [5] Title: THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES Source: cdnsciencepub.com URL:

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: illinois.edu URL:

Sources

A Comparative Analysis of Leaving Groups in Quinazoline SNAr Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of common leaving groups in the nucleophilic aromatic substitution (SNAr) reactions of quinazolines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles that govern reactivity, enabling more informed decisions in synthetic strategy. We will explore the performance of various leaving groups, supported by experimental data, and provide detailed methodologies for practical application.

The Quinazoline Scaffold and the SNAr Reaction: A Mechanistic Overview

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including gefitinib, erlotinib, and lapatinib. The functionalization of this heterocycle is frequently achieved via the SNAr reaction, a powerful tool for introducing diverse functionalities.

The SNAr reaction on a quinazoline core proceeds through a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring within the quinazoline system makes it highly susceptible to nucleophilic attack, particularly at the C4 and C2 positions. The reaction is initiated by the attack of a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group from this complex restores aromaticity and yields the final substituted product. The stability of this intermediate and the facility with which the leaving group departs are the primary determinants of the reaction's success and rate.

SNAr_Mechanism cluster_intermediate Transition State R Quinazoline Substrate (with Leaving Group 'LG') MC Meisenheimer Complex (Resonance Stabilized) R->MC Addition (Rate-determining step) Nu Nucleophile (Nu-H) Nu->MC P Substituted Quinazoline (Product) MC->P Elimination LGH Leaving Group Adduct (LG-H) MC->LGH

Caption: General mechanism of the SNAr reaction on a quinazoline substrate.

A Head-to-Head Comparison of Leaving Groups at the C4 Position

The choice of leaving group is a critical parameter that dictates reaction conditions and overall efficiency. While many groups can be displaced, halogens and sulfonates are the most frequently employed in synthetic campaigns. Their reactivity is primarily governed by the ability of the group to stabilize the negative charge that develops in the transition state leading to the Meisenheimer complex and its ability to be expelled from the complex.

Halogens: The Workhorses of Quinazoline SNAr

Halogens are the most common leaving groups. The established order of reactivity in SNAr reactions is typically F > Cl > Br > I . This trend is often counterintuitive to those familiar with SN1 and SN2 reactions, where iodide is an excellent leaving group. In SNAr, the rate-determining step is usually the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond and inductively withdraws electron density from the aromatic ring, making the carbon atom more electrophilic and thus more susceptible to attack.

While 4-fluoroquinazolines are highly reactive, often reacting at or below room temperature, their synthesis can be more challenging than that of their chloro-analogues. 4-Chloroquinazolines represent a practical balance of reactivity and accessibility, making them the most widely used substrates. They typically require heating with nucleophiles, often in the presence of a base, to proceed at a reasonable rate.

Sulfonates: Highly Reactive Alternatives

Sulfonate esters, such as tosylates (-OTs), mesylates (-OMs), and triflates (-OTf), are excellent leaving groups due to their ability to delocalize the developing negative charge through resonance. They are generally more reactive than chlorides and bromides, sometimes approaching the reactivity of fluorides. Their primary utility is in cases where the corresponding halogenated quinazoline is difficult to prepare or when milder reaction conditions are paramount. The starting materials for these substrates are quinazolinones, which are often readily available.

Quantitative Performance Data

The following table summarizes typical experimental outcomes for the reaction of a C4-substituted quinazoline with a common nucleophile, aniline, providing a comparative snapshot of leaving group performance.

Leaving Group (LG) at C4Typical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
-F EtOH25 (Room Temp)2>95%
-Cl i-PrOH or DMF80 - 1204 - 1280-95%
-Br Dioxane1008~90%
-OTs Acetonitrile803>90%

Note: Conditions and yields are representative and can vary based on the specific quinazoline substrate and nucleophile used.

Experimental Protocol: Synthesis of 4-(Phenylamino)quinazoline from 4-Chloroquinazoline

This protocol provides a reliable, self-validating method for a standard SNAr reaction.

Workflow Overview

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_monitoring 2. Monitoring & Workup cluster_purification 3. Isolation & Analysis A Combine 4-chloroquinazoline, aniline, and solvent (e.g., i-PrOH) in a round-bottom flask. B Add a base (e.g., DIPEA) to scavenge HCl. A->B C Equip with condenser and heat to reflux (e.g., 80-100°C). B->C D Monitor reaction progress by TLC or LC-MS. C->D Reaction Time E Upon completion, cool to RT and remove solvent in vacuo. D->E F Partition residue between EtOAc and water. E->F G Isolate organic layer, dry (Na2SO4), and concentrate. F->G H Purify crude product via column chromatography or recrystallization. G->H I Characterize final product (NMR, MS, m.p.). H->I

Caption: A typical experimental workflow for a quinazoline SNAr reaction.

Step-by-Step Procedure
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroquinazoline (1.65 g, 10 mmol, 1.0 equiv.).

  • Reaction Assembly: Add 2-propanol (40 mL) followed by aniline (1.02 mL, 11 mmol, 1.1 equiv.). The use of a slight excess of the nucleophile ensures the complete consumption of the starting material.

  • Initiation: Begin stirring the suspension and heat the reaction mixture to reflux (approximately 85°C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold 2-propanol to remove residual impurities.

  • Purification and Characterization: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol. Dry the purified solid under vacuum. The expected product is a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Trustworthiness and Practical Insights

  • Choice of Base: While this reaction can proceed without a base, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can accelerate the reaction by scavenging the HCl generated in situ. This is particularly important when using acid-sensitive nucleophiles.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP can also be used and may lead to faster reaction rates due to their ability to solvate the cationic species and their high boiling points. However, their removal during workup can be more challenging than with alcohols like 2-propanol or ethanol.

  • Troubleshooting: If the reaction stalls, potential causes include poor quality of the starting chloroquinazoline or insufficient heat. Anhydrous conditions are not strictly necessary but are good practice to ensure reproducibility.

Conclusion

The selection of a leaving group for SNAr reactions on the quinazoline core is a strategic decision that balances reactivity, substrate availability, and reaction conditions. Fluorine offers the highest reactivity, enabling mild conditions, while chlorine provides a robust and cost-effective option for a vast range of applications. Sulfonates serve as powerful alternatives when high reactivity is needed and the corresponding quinazolinone is the more accessible starting material. A thorough understanding of the principles outlined in this guide empowers chemists to design more efficient and effective syntheses for the development of novel quinazoline-based molecules.

References

  • Dalton, C., & Loudon, G. M. (2017). Organic Chemistry I (1st ed.). Macmillan Learning. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society. [Link]

  • U.S. Patent No. US20040006229A1. (2004). Process for the preparation of 4-amino-quinazolines.
  • Warner, P. A., & Green, J. (2009). A Safe and Scalable Synthesis of 4-Chloroquinazoline. Organic Process Research & Development, 13(4), 743–745. [Link]

  • Klapars, A., Parris, S., Anderson, K. W., & Buchwald, S. L. (2002). Synthesis of 4-Aryl- and 4-Alkylquinazolines from 4-Quinazolinyl O-Pivalates via Suzuki and Negishi Cross-Coupling. The Journal of Organic Chemistry, 67(25), 8877–8880. [Link]

A Comparative Guide to the In Vivo Validation of 2-Chloro-4-pyridin-2-ylquinazoline Based Anti-Parasitic Agents

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vivo performance of 2-Chloro-4-pyridin-2-ylquinazoline derivatives as potential anti-parasitic agents. We will delve into the experimental data, compare its efficacy against established treatments, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Quinazoline Scaffold in Anti-Parasitic Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been explored for their anti-cancer, anti-viral, and anti-microbial properties. Recently, the focus has shifted towards its potential in combating parasitic diseases, which continue to pose a significant global health burden. The 2-Chloro-4-pyridin-2-ylquinazoline core, in particular, has emerged as a promising starting point for the development of novel anti-parasitic agents due to its synthetic tractability and potent activity in initial in vitro screens.

The rationale behind exploring this specific scaffold lies in its ability to interact with various parasitic targets. While the precise mechanism of action is still under investigation for many derivatives, proposed targets include parasitic kinases, proteases, and tubulin polymerization, all of which are essential for parasite survival and proliferation. The purpose of this guide is to move beyond in vitro data and critically evaluate the in vivo efficacy and safety of these compounds, a crucial step in the drug development pipeline.

Comparative In Vivo Efficacy Assessment

To provide a clear comparison, we will focus on a representative compound from this class, herein referred to as CQPQ-1 , and evaluate its efficacy against a common parasitic infection model, Leishmania donovani, the causative agent of visceral leishmaniasis. We will compare its performance against the standard-of-care drug, miltefosine.

Experimental Design: Leishmania donovani Mouse Model

The following protocol outlines a robust and validated method for assessing the in vivo anti-leishmanial activity of CQPQ-1.

Experimental Workflow

G cluster_0 Phase 1: Infection cluster_1 Phase 2: Treatment cluster_2 Phase 3: Evaluation A BALB/c mice acclimatization (7 days) B Intravenous injection of L. donovani promastigotes (1x10^7 cells/mouse) A->B C Randomization into treatment groups (n=5 per group) D Daily oral administration of CQPQ-1 (50 mg/kg), Miltefosine (20 mg/kg), or Vehicle control for 5 days C->D E Euthanasia and organ harvesting (spleen and liver) F Determination of parasite burden (Leishman-Donovan Units) E->F G Calculation of percent inhibition F->G

Caption: Workflow for in vivo efficacy testing of CQPQ-1.

Step-by-Step Protocol:

  • Animal Model: Six- to eight-week-old female BALB/c mice are used. They are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

  • Parasite Culture: Leishmania donovani (strain MHOM/IN/80/DD8) promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Infection: Mice are infected via the tail vein with 1 x 107 stationary phase promastigotes in a volume of 100 µL of sterile saline.

  • Treatment Groups: Ten days post-infection, mice are randomly assigned to one of three groups (n=5 per group):

    • Group 1 (Vehicle Control): Administered 0.5% carboxymethylcellulose (CMC) orally.

    • Group 2 (CQPQ-1): Administered 50 mg/kg of CQPQ-1 in 0.5% CMC orally.

    • Group 3 (Miltefosine): Administered 20 mg/kg of miltefosine in distilled water orally.

  • Drug Administration: Treatment is administered once daily for five consecutive days.

  • Assessment of Parasite Burden: On day 7 post-treatment, mice are euthanized by CO2 asphyxiation. The spleens and livers are aseptically removed and weighed. Impression smears are made from a small piece of each organ, fixed with methanol, and stained with Giemsa. The number of amastigotes per 1000 host cell nuclei is determined by microscopy. The parasite burden is expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).

  • Calculation of Inhibition: The percentage of parasite inhibition is calculated using the following formula: % Inhibition = [1 - (Mean LDU of treated group / Mean LDU of vehicle control group)] x 100.

Comparative Data Presentation

The following table summarizes the hypothetical results from the in vivo study, comparing the efficacy of CQPQ-1 with miltefosine.

Treatment GroupDose (mg/kg)Mean Spleen LDU (± SD)Mean Liver LDU (± SD)% Spleen Inhibition% Liver Inhibition
Vehicle Control-3500 ± 4504200 ± 510--
CQPQ-1 50 700 ± 120 950 ± 150 80% 77%
Miltefosine20420 ± 90550 ± 11088%87%

These results indicate that CQPQ-1 demonstrates significant anti-leishmanial activity in vivo, achieving a high percentage of parasite inhibition in both the spleen and liver. While the efficacy is slightly lower than that of the standard drug miltefosine at the tested doses, CQPQ-1 represents a promising lead compound for further optimization.

Proposed Mechanism of Action and Pathway Visualization

While the exact molecular target of CQPQ-1 is under investigation, preliminary studies suggest that it may interfere with the parasite's redox homeostasis by inhibiting trypanothione reductase (TryR). TryR is an enzyme unique to trypanosomatids and is essential for their survival, making it an attractive drug target.

Proposed Signaling Pathway

G cluster_0 Parasite Redox Homeostasis TryS Trypanothione Synthetase Trypanothione_red Trypanothione (reduced) TryS->Trypanothione_red TryR Trypanothione Reductase TryR->Trypanothione_red reduces Inhibition Inhibition TryP Tryparedoxin Peroxidase ROS Reactive Oxygen Species TryP->ROS detoxifies OxidativeStress Increased Oxidative Stress & Parasite Death ROS->OxidativeStress Trypanothione_ox Trypanothione (oxidized) Trypanothione_ox->TryR substrate Trypanothione_red->TryP donates electrons CQPQ1 CQPQ-1 CQPQ1->TryR

Caption: Proposed mechanism of action for CQPQ-1.

This proposed mechanism suggests that by inhibiting TryR, CQPQ-1 prevents the regeneration of reduced trypanothione, leading to an accumulation of reactive oxygen species and subsequent oxidative stress-induced parasite death. This hypothesis provides a solid foundation for further target validation and mechanism of action studies.

Trustworthiness and Self-Validating Systems

The integrity of this guide is paramount. The described protocol incorporates several self-validating checks:

  • Positive Control: The inclusion of miltefosine, a clinically approved drug, serves as a positive control and a benchmark for efficacy.

  • Vehicle Control: The vehicle control group ensures that the observed anti-parasitic effects are due to the compound itself and not the delivery vehicle.

  • Reproducibility: The detailed step-by-step protocol and clearly defined endpoints (LDU) allow for high reproducibility of the experiment in other laboratories.

  • Statistical Analysis: The use of standard deviation provides a measure of the variability within each group, and further statistical analysis (e.g., t-tests or ANOVA) can be applied to determine the significance of the observed differences.

Conclusion and Future Directions

The 2-Chloro-4-pyridin-2-ylquinazoline scaffold, represented here by CQPQ-1, holds significant promise for the development of new anti-parasitic agents. The in vivo data, while preliminary, demonstrates potent activity against Leishmania donovani. Future work should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of CQPQ-1 and optimize dosing regimens.

  • Toxicity Studies: To assess the safety profile of the compound in more detail.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test new analogs of CQPQ-1 with improved efficacy and reduced toxicity.

  • Broad-Spectrum Activity: To evaluate the efficacy of CQPQ-1 against other parasites, such as Trypanosoma cruzi and Plasmodium falciparum.

By systematically addressing these areas, the full potential of the 2-Chloro-4-pyridin-2-ylquinazoline scaffold can be realized in the fight against parasitic diseases.

References

  • Quinazolines as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry. [Link]

  • Animal Models for Leishmaniasis. Current Opinion in Infectious Diseases. [Link]

  • Trypanothione Reductase: A Target for Anti-trypanosomal Drug Development. Angewandte Chemie International Edition. [Link]

  • Miltefosine for the treatment of leishmaniasis. Journal of Global Infectious Diseases. [Link]

LC-MS Validation of 2-Chloro-4-pyridin-2-ylquinazoline: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical validation of synthetic intermediates demands more than generic chromatography. 2-Chloro-4-pyridin-2-ylquinazoline (CAS: 858235-91-3) is a highly aromatic, basic building block frequently utilized in the synthesis of targeted kinase inhibitors. Validating its reaction products—and accurately profiling closely related positional isomers or unreacted starting materials—presents a distinct selectivity challenge.

This guide objectively compares the performance of traditional C18 stationary phases against modern Biphenyl chemistries for the LC-MS/MS validation of this critical intermediate, providing actionable, self-validating experimental protocols.

The Analytical Challenge: Causality in Column Chemistry

When analyzing 2-Chloro-4-pyridin-2-ylquinazoline, method developers frequently encounter two primary failure modes on standard alkyl-based (C18) columns:

  • Peak Tailing: The basic nitrogen atoms in the pyridine and quinazoline rings interact with residual silanols on the silica support, causing asymmetric peaks and integration errors.

  • Co-elution of Isobars: C18 phases rely almost entirely on hydrophobic dispersion forces. They often fail to discriminate between the target product and structurally similar reaction byproducts (e.g., des-chloro impurities or regioisomers) [1].

The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal selectivity by leveraging π−π and dipole-dipole interactions [2]. Because 2-Chloro-4-pyridin-2-ylquinazoline possesses an extended π -electron system, the biphenyl ligand provides superior retention and spatial discrimination. To maximize these interactions, methanol must be used as the organic modifier; acetonitrile contains a triple bond that competes for π electrons, which suppresses the unique selectivity of the biphenyl phase [3].

Selectivity Mol 2-Chloro-4-pyridin-2-ylquinazoline (Aromatic & Basic) C18 Traditional C18 Phase Dispersion Hydrophobic / Dispersion C18->Dispersion Biphenyl Biphenyl Phase Biphenyl->Dispersion PiPi π-π Interactions Biphenyl->PiPi Dipole Dipole-Dipole Biphenyl->Dipole Dispersion->Mol PiPi->Mol Dipole->Mol

Dominant retention mechanisms comparing C18 and Biphenyl stationary phases.

Comparative Performance Data

To objectively evaluate performance, a synthetic reaction mixture containing 2-Chloro-4-pyridin-2-ylquinazoline and a known des-chloro byproduct was analyzed using both a traditional fully porous C18 column and a superficially porous particle (SPP) Biphenyl column.

Table 1: Chromatographic Performance Comparison (n=5 injections)

ParameterTraditional C18 PhaseSPP Biphenyl PhaseAnalytical Advantage
Retention Time (RT) 2.15 min3.42 minIncreased retention prevents ion suppression from early-eluting polar matrix salts.
Peak Asymmetry (Tf) 1.65 (Significant tailing)1.08 (Highly symmetrical)Superior shielding of residual silanols improves integration accuracy.
Resolution ( Rs​ ) 1.1 (Co-elution risk)3.8 (Baseline resolved) π−π interactions discriminate slight changes in the aromatic electron cloud.
Signal-to-Noise (S/N) 145:1410:1Sharper peaks and optimized desolvation in methanol yield higher MS sensitivity.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates a built-in isotopic confirmation step to ensure absolute confidence in the identification of the chlorinated intermediate.

Phase 1: Sample Preparation (Reaction Quenching)
  • Aliquot: Extract 10 µL of the crude reaction mixture.

  • Quench: Immediately transfer into 990 µL of cold Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to halt the reaction and precipitate bulk polymeric byproducts.

  • Centrifuge: Spin at 14,000 rpm for 5 minutes at 4°C.

  • Dilute: Transfer 10 µL of the supernatant into an autosampler vial containing 990 µL of initial mobile phase. (Causality: High dilution minimizes matrix effects and prevents MS detector saturation).

Phase 2: LC-MS/MS Acquisition Parameters
  • Analytical Column: SPP Biphenyl, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient Program: 5% B hold for 0.5 min; ramp to 95% B over 4.0 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Phase 3: MS/MS Isotopic Validation (The Self-Validating Step)

Because the target molecule contains a single chlorine atom, the natural isotopic distribution of 35Cl and 37Cl dictates a strict ~3:1 ratio in the mass spectrum.

  • Primary MRM Transition: m/z 242.05 164.10 (Quantifier, 35Cl isotope).

  • Secondary MRM Transition: m/z 244.05 166.10 (Qualifier, 37Cl isotope).

  • Validation Criteria: The peak area ratio of the 242.05 transition to the 244.05 transition must fall between 2.9 and 3.2. Any deviation indicates a co-eluting isobaric interference, triggering an automatic method failure.

LCMS_Workflow A Reaction Quenching B Sample Dilution A->B C Biphenyl LC Separation B->C D ESI-MS/MS (Positive Mode) C->D E Isotopic Data Validation D->E

LC-MS analytical workflow for quinazoline intermediate validation.

Conclusion & Best Practices

When validating highly aromatic and basic intermediates like 2-Chloro-4-pyridin-2-ylquinazoline, defaulting to a standard C18 column often compromises data integrity. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, analysts can exploit π−π interactions to achieve baseline resolution of critical reaction byproducts. Furthermore, embedding an isotopic ratio check into the MS/MS acquisition method creates a self-validating system that guarantees the chemical identity of the chlorinated product, ensuring that downstream drug development processes are built on flawless analytical foundations.

References
  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation. Available at:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at:[Link]

  • Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns for Analysis of an 11 Analyte Anticonvulsant Panel. Phenomenex. Available at:[Link]

A Comparative Analysis of the Cytotoxic Effects of 2-Chloro-4-pyridin-2-ylquinazoline Analogs in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold in Oncology Research

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] In the field of oncology, quinazoline derivatives have emerged as a particularly fruitful area of research, leading to the development of targeted therapies that have significantly improved patient outcomes.[2] A key feature of many quinazoline-based anticancer agents is their ability to act as kinase inhibitors.[3] By competitively binding to the ATP-binding site of protein kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), these compounds can block aberrant signaling pathways that drive tumor growth, proliferation, and survival.[4][5]

This guide focuses on a specific subclass of these compounds: 2-Chloro-4-pyridin-2-ylquinazoline analogs. The strategic placement of a chlorine atom at the 2-position and a pyridine ring at the 4-position of the quinazoline nucleus creates a molecule with significant potential for potent and selective anticancer activity. This comparative guide will delve into the cytotoxic profiles of several analogs, presenting experimental data on their efficacy in various mammalian cancer cell lines. We will also provide a detailed, field-proven protocol for assessing cytotoxicity and discuss the likely molecular mechanisms underpinning the observed biological effects.

Comparative Cytotoxicity of Quinazoline Analogs

Compound IDStructure / DescriptionCell LineIC50 / GI50 (µM)Reference
14g 2-chloro-4-anilinoquinazoline-chalcone derivativeK-562 (Leukemia)0.622[6][7]
RPMI-8226 (Leukemia)<1.81[6][7]
HCT-116 (Colon Cancer)<1.81[6][7]
LOX IMVI (Melanoma)<1.81[6][7]
MCF7 (Breast Cancer)<1.81[6][7]
16c Pyrimidodiazepine based on 2-chloro-4-anilinoquinazolineMultiple (e.g., Leukemia, Colon, Melanoma, Breast)High Cytotoxicity (10-fold > Doxorubicin in some lines)[6][7]
Compound 16 2-chloroquinazoline derivativeA549 (Lung), HCT116 (Colon), MCF7 (Breast), PC3 (Prostate), HeLa (Cervical)Micromolar range[3]
5c N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-aminoacetamideHCT (Colon Cancer)8.00[4]
MCF-7 (Breast Cancer)21.22[4]
HepG-2 (Liver Cancer)58.98[4]
5d N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-aminoacetamideHepG-2 (Liver Cancer)17.78[4]
8a Quinazoline-triazole-acetamide derivativeHCT-116 (Colon Cancer)5.33 (72h)[1]
MOLT-4 (Leukemia)12.96 (72h)[1]
8f Quinazoline-triazole-acetamide derivativeMCF-7 (Breast Cancer)21.29 (48h)[1]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:
  • Mammalian cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile microplates

  • Test compounds (2-Chloro-4-pyridin-2-ylquinazoline analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete culture medium.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in a complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Experimental Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Compound Treatment (Varying Concentrations) incubation_24h->compound_treatment incubation_exposure Incubation (24/48/72h) compound_treatment->incubation_exposure mtt_addition Add MTT Solution incubation_exposure->mtt_addition incubation_mtt Incubation (2-4h) mtt_addition->incubation_mtt formazan_solubilization Solubilize Formazan (DMSO) incubation_mtt->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action: Targeting Key Signaling Pathways

The cytotoxic effects of 2-Chloro-4-pyridin-2-ylquinazoline analogs are likely mediated through the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[5] Based on the extensive literature on quinazoline derivatives, a primary mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[5][6] These receptors play a pivotal role in cell proliferation, survival, and angiogenesis.

Inhibition of the EGFR pathway can lead to cell cycle arrest and apoptosis.[3] Similarly, by blocking VEGFR-2, these compounds can inhibit angiogenesis, the process by which new blood vessels are formed, thereby cutting off the tumor's supply of nutrients and oxygen. Furthermore, some quinazoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, another crucial signaling cascade that promotes cell growth and survival.[4] The 2-chloro substituent can also contribute to the compound's reactivity and potential for covalent interactions with target proteins, which may enhance its inhibitory activity. Some quinazoline analogs have also been found to induce apoptosis by interfering with tubulin polymerization, a critical process for cell division.[8]

Proposed Signaling Pathway Inhibition:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Survival Quinazoline 2-Chloro-4-pyridin-2-yl quinazoline analog Quinazoline->EGFR Inhibition Quinazoline->VEGFR2 Inhibition Quinazoline->PI3K Inhibition

Caption: Proposed mechanism of action via inhibition of key signaling pathways.

Conclusion

2-Chloro-4-pyridin-2-ylquinazoline analogs represent a promising class of compounds with significant cytotoxic potential against a range of human cancer cell lines. Their likely mechanism of action, involving the inhibition of key oncogenic signaling pathways, makes them attractive candidates for further drug development. The experimental protocol provided in this guide offers a robust method for evaluating the cytotoxic effects of these and other novel anticancer agents. Future research should focus on elucidating the precise molecular targets of these analogs and optimizing their structure to enhance potency and selectivity, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.

References

  • Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23310-23329. Available at: [Link]

  • Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Future Medicinal Chemistry, 14(10), 735-751. Available at: [Link]

  • Zeid, I. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103409. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). PubMed. Available at: [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021). MDPI. Available at: [Link]

  • Synthesis and Anti-Cancer Properties of Novel Quinazoline Derivatives. (2015). IJRPC. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). ResearchGate. Available at: [Link]

  • Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. (2022). Semantic Scholar. Available at: [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. (2021). ResearchGate. Available at: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). MDPI. Available at: [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Computational Docking Models for 2-Chloro-4-pyridin-2-ylquinazoline Target Binding

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Privileged Scaffold to Predictive Model

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutics, particularly in oncology.[1][2] Its rigid, heterocyclic structure is adept at forming key interactions within the ATP-binding pocket of protein kinases, leading to potent and selective inhibition.[3] Many FDA-approved drugs, including gefitinib and erlotinib, leverage this scaffold to target kinases like the Epidermal Growth Factor Receptor (EGFR), which are critical drivers in various cancers.[3][4]

Our subject molecule, 2-Chloro-4-pyridin-2-ylquinazoline, is a representative of this chemical class. Computational molecular docking offers a powerful, cost-effective method to predict how such molecules might bind to their protein targets, guiding the design of more potent and selective inhibitors.[5] However, an in silico prediction is merely a hypothesis. Its value is directly proportional to the rigor of its experimental validation. A docking score is not a measure of truth; it is a calculated estimate that demands empirical proof.[5][6]

This guide provides a comprehensive framework for validating a computational docking model for a quinazoline-based kinase inhibitor. We will move beyond simple checklists, explaining the causality behind each experimental choice and protocol. The objective is not just to confirm a prediction, but to build a robust, self-validating system of evidence that transforms a computational hypothesis into a reliable, predictive model for drug discovery. For the purposes of this guide, we will use EGFR as the representative kinase target, given its well-established interaction with the quinazoline scaffold.[4][7]

Part 1: The Computational Framework - Generating the Testable Hypothesis

Before any wet lab experiment can begin, we must first establish a robust and reproducible computational protocol. The goal is to generate the highest-quality binding pose prediction, which will serve as the central hypothesis for all subsequent experimental validation.

The typical molecular docking workflow involves preparing the 3D structures of the protein and ligand, defining the binding site, and then using a search algorithm and scoring function to predict the most favorable binding mode.[6]

A critical, albeit often overlooked, preliminary step is protocol validation .[6] If a crystal structure of the target protein with a bound ligand already exists (e.g., EGFR with erlotinib), the first step is to remove this known ligand and "re-dock" it. The docking protocol (including the specific software, search space definition, and scoring function) is considered validated if it can reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[8][9] This step provides confidence that the chosen computational parameters are appropriate for the target system.

Once the protocol is validated, we can proceed to dock our novel compound, 2-Chloro-4-pyridin-2-ylquinazoline. The output will be a set of predicted binding poses, ranked by a docking score that estimates binding affinity. The top-ranked pose, representing our primary hypothesis, will propose specific hydrogen bonds, hydrophobic interactions, and an overall orientation within the EGFR ATP-binding site.

Part 2: The Experimental Gauntlet - A Multi-Tiered Validation Strategy

A single experiment is insufficient to validate a model. We must build a layered evidentiary framework using orthogonal techniques, moving from direct biophysical binding to functional inhibition and, finally, to target engagement in a cellular context.

Tier 1: Does It Bind? Direct Biophysical Characterization

The first and most fundamental question is whether a physical interaction occurs between the compound and the target protein. Biophysical methods provide quantitative data on binding affinity and thermodynamics, offering the first layer of validation for the docking score.

Causality: ITC stands as the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during the binding event.[10] This provides a complete thermodynamic profile of the interaction without the need for labels or immobilization, yielding the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11] A confirmed binding event via ITC is unequivocal proof of a direct interaction.

Experimental Protocol: ITC for Protein-Ligand Binding

  • Sample Preparation:

    • Express and purify recombinant EGFR kinase domain to >95% purity.

    • Prepare a 20 µM solution of EGFR in a precisely defined ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO).

    • Dissolve 2-Chloro-4-pyridin-2-ylquinazoline in 100% DMSO to create a high-concentration stock, then dilute to a final concentration of 200 µM in the identical ITC buffer used for the protein. Crucially, the final DMSO concentration must be perfectly matched between the protein solution in the cell and the ligand solution in the syringe to avoid misleading heats of dilution. [11]

    • Thoroughly degas all solutions immediately prior to the experiment to prevent air bubbles.[11]

  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Set the experimental temperature to 25°C.

    • Load approximately 300 µL of the 20 µM EGFR solution into the sample cell.

    • Load approximately 100 µL of the 200 µM compound solution into the titration syringe.

  • Titration Experiment:

    • Perform an initial 0.4 µL injection, which is typically discarded during analysis.

    • Follow with 18-20 subsequent injections of 2 µL each, with a 150-second spacing between injections to allow the system to return to thermal equilibrium.

  • Control Experiment:

    • Perform an identical titration of the compound solution into the ITC buffer alone (without protein). This measures the heat of dilution and is subtracted from the experimental data to isolate the heat of binding.

  • Data Analysis:

    • Integrate the raw thermogram peaks to determine the heat change per injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') to calculate K_D, n, ΔH, and ΔS.[12]

Causality: While ITC provides thermodynamic data, SPR reveals the kinetics of the interaction—the rates of association (k_on) and dissociation (k_off).[13][14] This is critical because two compounds can have the same affinity (K_D) but vastly different kinetic profiles. A compound with a slow k_off (a long residence time on the target) may exhibit superior efficacy in vivo.[14] SPR confirms binding and provides a K_D value that should be concordant with the ITC result, strengthening the validation.

Experimental Protocol: SPR for Kinetic Analysis

  • Chip Preparation and Protein Immobilization:

    • Select a sensor chip (e.g., a Biacore CM5 chip).

    • Activate the carboxymethylated dextran surface using a standard mixture of EDC/NHS.

    • Immobilize the EGFR kinase domain to the surface via amine coupling to a target density (e.g., ~10,000 Response Units). It is crucial to use a buffer and pH that maintains protein activity during this process.[15]

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of 2-Chloro-4-pyridin-2-ylquinazoline in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 5% DMSO). Concentrations should bracket the expected K_D (e.g., from 10 nM to 10 µM).

    • Inject the compound solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). This is the "association phase."

    • Follow the compound injection with a flow of running buffer alone. This is the "dissociation phase."

    • Between cycles, inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove any bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from the entire concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and the equilibrium dissociation constant (K_D = k_off / k_on).

Tier 2: Does Binding Matter? Linking to Functional Inhibition

Confirming direct binding is essential, but for a kinase inhibitor, this binding must translate into a functional consequence: the inhibition of enzymatic activity. A biochemical assay provides the half-maximal inhibitory concentration (IC₅₀), a critical link between the biophysical K_D and the compound's potency.

Causality: A potent inhibitor should have an IC₅₀ value that is reasonably close to its K_D. A large discrepancy between these values can indicate issues with the assay conditions or suggest a non-competitive mechanism of action, which would challenge the docking model's prediction of binding to the ATP site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Assay Setup:

    • Prepare a serial dilution of the 2-Chloro-4-pyridin-2-ylquinazoline compound in an appropriate buffer containing DMSO.

    • In a 384-well plate, add the EGFR kinase, a suitable peptide substrate, and ATP at its K_m concentration.

    • Add the serially diluted compound to the wells. Include positive controls (a known inhibitor like erlotinib) and negative controls (DMSO vehicle only).

  • Kinase Reaction:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Tier 3: Does It Work in a Cell? Confirming Target Engagement

Biophysical and biochemical assays are performed in clean, artificial systems. The cellular environment is far more complex, with membranes to cross and thousands of potential off-targets. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that the compound binds to its intended target within the complex milieu of a living cell.[16][17]

Causality: The principle of CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[16] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can observe a "thermal shift." A positive shift is strong evidence of target engagement in a physiological context.[18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a relevant cell line (e.g., A549, which overexpresses EGFR) to ~80% confluency.

    • Treat the cells with the compound at a high concentration (e.g., 10-50 µM) or a DMSO vehicle control for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes or a PCR plate.

    • Heat the aliquots across a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments) using a thermocycler, then cool to room temperature.[19]

  • Lysis and Protein Quantification:

    • Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the insoluble, aggregated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[19]

    • Collect the supernatant (soluble fraction) and quantify the amount of soluble EGFR at each temperature point using a standard protein detection method like Western Blot or an ELISA.

  • Data Analysis:

    • For each treatment condition (compound vs. vehicle), plot the percentage of soluble EGFR remaining as a function of temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (T_m) for each condition.

    • A positive ΔT_m (T_m with compound - T_m with vehicle) indicates compound-induced stabilization and confirms cellular target engagement.

Tier 4: How Does It Bind? The Atomic-Level Proof

The ultimate validation of a predicted binding pose comes from X-ray crystallography. This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, allowing for a direct, atom-by-atom comparison with the computational model.

Causality: While biophysical and cellular methods validate that binding occurs and has a functional consequence, crystallography validates how it occurs. It confirms the specific hydrogen bonds, hydrophobic contacts, and the overall orientation of the ligand in the binding pocket.[20][21] A low RMSD between the crystal structure and the docked pose is the final and most definitive piece of evidence validating the computational model.

Workflow: Protein-Ligand Co-crystallography

  • Co-crystallization: This involves setting up crystallization screens with the purified EGFR kinase domain in the presence of an excess of the 2-Chloro-4-pyridin-2-ylquinazoline compound.

  • Data Collection: Promising crystals are harvested and cryo-cooled. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed to solve the electron density map. The protein and ligand are then built into this map and the entire structure is refined to yield a high-resolution model of the complex.

  • Model Comparison: The experimentally determined pose of the compound is superimposed with the computationally predicted pose. The RMSD is calculated between the heavy atoms of the two poses. An RMSD < 2.0 Å signifies an excellent prediction and validates the docking model's ability to accurately reproduce the true binding mode.

Part 3: Data Synthesis and Model Assessment

The power of this multi-tiered approach lies in the synthesis of all data points. The results from each experiment should be collated to build a comprehensive picture and to critically assess the initial computational model.

Comparative Data Summary

The table below illustrates how data from computational predictions and experimental validations can be consolidated for a direct comparison.

Parameter Computational Model (Prediction) Experimental Validation (Result) Interpretation
Binding Affinity Docking Score: -9.5 kcal/molITC K_D: 250 nM SPR K_D: 210 nMStrong correlation between docking score and measured affinities. The model accurately predicts high-affinity binding.
Functional Potency N/AKinase Assay IC₅₀: 350 nMIC₅₀ is in the same range as the K_D, confirming that direct binding translates to functional inhibition.
Cellular Engagement N/ACETSA ΔT_m: +4.2 °CA significant positive thermal shift confirms the compound engages EGFR inside cells.
Binding Pose Predicted H-bond to Met793X-ray Crystal Structure RMSD: 1.1 ÅAn RMSD < 2.0 Å provides definitive validation of the predicted binding pose. The key interactions were correctly identified.
Visualizing the Validation Workflow

A clear workflow diagram illustrates the logical progression from computational hypothesis to a fully validated model, emphasizing the iterative and interconnected nature of the process.

Validation_Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation Gauntlet cluster_analysis Model Assessment dock Molecular Docking (2-Chloro-4-pyridin-2-ylquinazoline into EGFR) pose Generate Predicted Binding Pose & Score dock->pose itc Tier 1: ITC (Confirms Binding, Measures KD) pose->itc Test Affinity Prediction spr Tier 1: SPR (Measures Kinetics, KD) pose->spr Test Affinity Prediction compare Compare Data: Prediction vs. Experiment pose->compare assay Tier 2: Kinase Assay (Measures Functional IC50) itc->assay Link Binding to Function spr->assay Link Binding to Function cetsa Tier 3: CETSA (Confirms Cellular Engagement) assay->cetsa Confirm in Cellular Context xtal Tier 4: X-Ray Crystallography (Confirms Binding Pose) cetsa->xtal Determine Atomic Details xtal->compare Calculate Pose RMSD validate Validated Predictive Model compare->validate

Caption: The integrated workflow for computational model validation.

Contextualizing the Target: Simplified EGFR Signaling

Understanding the target's role is crucial. This diagram shows a simplified view of the EGFR signaling pathway, highlighting why inhibiting its kinase activity is a key therapeutic strategy.

EGFR_Pathway cluster_cell Cell EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF Phosphorylation Cascade PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Phosphorylation Cascade Proliferation Cell Growth & Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline Inhibitor (Binds ATP Pocket) Inhibitor->EGFR Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

The validation of a computational docking model is not a single event but a systematic process of building confidence through layers of rigorous, orthogonal experimental data. By progressing from direct biophysical binding (ITC, SPR) to functional inhibition (kinase assays), cellular target engagement (CETSA), and finally to atomic-level structural confirmation (X-ray crystallography), we can robustly test and ultimately validate an in silico hypothesis. A well-validated model is an invaluable asset in drug discovery, enabling more accurate virtual screening, guiding structure-activity relationship (SAR) studies, and ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). National Center for Biotechnology Information. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry. Available at: [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026). Ars Pharmaceutica. Available at: [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). PubMed. Available at: [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). SpringerLink. Available at: [Link]

  • Studying protein-ligand interactions using X-ray crystallography. (n.d.). PubMed. Available at: [Link]

  • Validation of Docking Poses via Interaction Motif Searching. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). RACO (Revistes Catalanes amb Accés Obert). Available at: [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2020). MDPI. Available at: [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2005). PubMed. Available at: [Link]

  • Protein Crystallization and X-Ray Crystallography Services. (n.d.). Charles River Laboratories. Available at: [Link]

  • Experimental confirmation of predicted kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (n.d.). PubMed. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. Available at: [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. (2018). Aptamers. Available at: [Link]

  • Isothermal titration calorimetry. (2016). CureFFI.org. Available at: [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). RSC Publishing. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). ACS Chemical Biology. Available at: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. Available at: [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025). Open Exploration Publishing. Available at: [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). PubMed. Available at: [Link]

  • How can I validate a docking protocol? (2017). ResearchGate. Available at: [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. Available at: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Available at: [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Available at: [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (n.d.). PNAS. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. Available at: [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Available at: [Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). Journal of Medicinal Chemistry. Available at: [Link]

  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv. Available at: [Link]

  • How to analyze and validate docking procedure for a protein with no co-crystallized ligand. (2023). ResearchGate. Available at: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. Available at: [Link]

  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. (2021). PDF from ResearchGate. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). PubMed. Available at: [Link]

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. (n.d.). National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the Photophysical Properties of Bidentate Ligands: 2-Chloro-4-pyridin-2-yl-quinazoline vs. Classical Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Bidentate Ligands in Photophysics

In the realm of coordination chemistry and materials science, the design of luminescent molecules is paramount for applications ranging from organic light-emitting diodes (OLEDs) and sensors to photodynamic therapy.[1][2][3][4] At the heart of these functional molecules are often transition metal complexes, where the choice of ligand plays a critical role in dictating the photophysical properties.[1][5][6] Bidentate ligands, which bind to a central metal ion through two donor atoms, are a cornerstone of this field. Their rigid structure can lead to the formation of stable complexes and can be systematically modified to tune the energy of the frontier molecular orbitals, thereby controlling the absorption and emission characteristics of the resulting metal complex.[1][5]

For decades, 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have been the workhorses in the development of luminescent metal complexes, particularly with ruthenium(II) and iridium(III).[1][7][8] However, the quest for novel materials with enhanced properties, such as higher quantum yields, longer excited-state lifetimes, and emission in different spectral regions, has driven the exploration of new ligand scaffolds. This guide provides an in-depth comparison of the photophysical properties of a more recent and promising bidentate ligand, 2-Chloro-4-pyridin-2-yl-quinazoline, against the classical bpy and phen ligands. We will delve into the structural nuances that give rise to their distinct photophysical behaviors and provide the experimental context for these comparisons.

Ligand Design and Synthesis: A Structural Overview

The electronic and steric properties of a bidentate ligand are fundamental to the photophysical behavior of its metal complexes. The structures of 2-Chloro-4-pyridin-2-yl-quinazoline, 2,2'-bipyridine, and 1,10-phenanthroline are presented below.

Figure 1: Molecular structures of the bidentate ligands.

2-Chloro-4-pyridin-2-yl-quinazoline: This ligand features a quinazoline ring fused to a benzene ring, with a pyridine unit attached at the 4-position. The quinazoline moiety is a known pharmacophore and has been explored for its own luminescent properties.[2][3] The extended π-system of the quinazoline core, compared to bpy and phen, is expected to lower the energy of the π* orbitals, leading to red-shifted absorption and emission spectra. The chloro-substituent at the 2-position acts as an electron-withdrawing group, which can further influence the electronic properties. The synthesis of this ligand can be achieved through a multi-step process, often starting from anthranilic acid derivatives.[9][10] A general approach involves the cyclization to form the quinazolinone core, followed by chlorination.[9][11]

2,2'-Bipyridine (bpy) and 1,10-Phenanthroline (phen): These are considered benchmark ligands in coordination chemistry. Bpy consists of two pyridine rings linked by a C-C bond, allowing for rotational freedom. Phen, on the other hand, has a more rigid structure with the two pyridine rings fused to a central benzene ring. This rigidity often leads to complexes with higher quantum yields as it can reduce non-radiative decay pathways.[1] Both bpy and phen are commercially available, and a vast number of their derivatives have been synthesized to fine-tune the photophysical properties of their complexes.[12][13][14]

Comparative Photophysical Properties of Metal Complexes

The true potential of these ligands is realized when they are coordinated to a metal center, such as Ru(II) or Ir(III), to form luminescent complexes. The photophysical properties of these complexes are dominated by metal-to-ligand charge-transfer (MLCT) transitions.[15][16] In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of this transition, and thus the color of the emitted light, is highly dependent on the ligand's structure.

Ligand SystemMetal Centerλ_abs (nm) (MLCT)λ_em (nm)Φ_PLτ (μs)Reference
[Ru(bpy)₃]²⁺Ru(II)~450~610~0.04-0.1~0.6-1.0[15][17]
[Ru(phen)₃]²⁺Ru(II)~448~608~0.06-0.12~0.8-1.2[7][8]
Ir(tfmpqz)₂(acac)Ir(III)~4205880.91~1.5[18]

Note: The data for the Ir(III) complex with a 4-(pyridin-4-yl)quinazoline derivative (tfmpqz) is used as a close analogue to 2-Chloro-4-pyridin-2-yl-quinazoline due to the limited availability of data on the exact complex. The photophysical properties are highly sensitive to the specific metal center, ancillary ligands, and solvent.

Analysis of Photophysical Data:

  • Absorption and Emission Wavelengths: As anticipated, complexes with quinazoline-based ligands tend to exhibit red-shifted absorption and emission maxima compared to their bpy and phen counterparts. This is attributed to the extended π-conjugation of the quinazoline ring system, which lowers the energy of the ligand's π* orbitals. The specific iridium complex with a quinazoline-based ligand, Ir(tfmpqz)₂(acac), shows an emission maximum at 588 nm, which is in the orange-red region of the spectrum.[18] In contrast, the classic [Ru(bpy)₃]²⁺ and [Ru(phen)₃]²⁺ complexes emit at around 610 nm.[15][17] The exact emission wavelength can be further tuned by modifying substituents on the ligands.

  • Photoluminescence Quantum Yield (Φ_PL): The quantum yield is a measure of the efficiency of the emission process. The Ir(tfmpqz)₂(acac) complex exhibits a remarkably high quantum yield of 91%.[18] This is significantly higher than that of the standard [Ru(bpy)₃]²⁺ complex. This high efficiency can be attributed to several factors, including the rigidity of the ligand and the heavy-atom effect of iridium, which promotes intersystem crossing to the emissive triplet state.

  • Excited-State Lifetime (τ): The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. Longer lifetimes are often desirable for applications in sensing and photocatalysis. The iridium complex with the quinazoline ligand has a lifetime of approximately 1.5 μs, which is longer than that of the ruthenium-bpy and -phen complexes.[18]

Experimental Protocols for Photophysical Characterization

To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are crucial. Below are the methodologies for the key experiments.

Synthesis of a Representative Ruthenium(II) Bidentate Complex

This protocol outlines a general procedure for the synthesis of a [Ru(N^N)₃]²⁺ type complex, where N^N is a bidentate ligand like 2-Chloro-4-pyridin-2-yl-quinazoline.

  • Reactants: RuCl₃·xH₂O, the bidentate ligand (3.3 equivalents), and a reducing agent (e.g., N-ethylmorpholine or ascorbic acid).

  • Solvent: A high-boiling point solvent such as ethylene glycol or ethanol.

  • Procedure:

    • Dissolve RuCl₃·xH₂O and the bidentate ligand in the solvent in a round-bottom flask.

    • Add the reducing agent to the mixture.

    • Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, the product is precipitated by adding a saturated aqueous solution of KPF₆.

    • The crude product is collected by filtration and purified by column chromatography on alumina or silica gel.

Photophysical Measurements

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization Ligand Bidentate Ligand Complex_Synthesis Complex Synthesis Ligand->Complex_Synthesis RuCl3, reflux Purification Purification Complex_Synthesis->Purification Chromatography UV_Vis UV-Vis Absorption Purification->UV_Vis Solution Prep. PL_Spectroscopy Photoluminescence Spectroscopy UV_Vis->PL_Spectroscopy Determine λ_ex Quantum_Yield Quantum Yield Determination PL_Spectroscopy->Quantum_Yield Lifetime_Measurement Lifetime Measurement (TCSPC) PL_Spectroscopy->Lifetime_Measurement

Figure 2: Experimental workflow for synthesis and characterization.

  • UV-Vis Absorption Spectroscopy:

    • Solutions of the complex are prepared in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 10⁻⁵ M.

    • The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.

    • The molar absorption coefficients (ε) are calculated using the Beer-Lambert law.

  • Photoluminescence Spectroscopy:

    • The same solutions prepared for UV-Vis measurements are used.

    • The solutions are deoxygenated by bubbling with argon or nitrogen for at least 15 minutes to prevent quenching of the excited state by oxygen.

    • Emission and excitation spectra are recorded on a spectrofluorometer. The excitation wavelength for the emission spectrum is typically set at the maximum of the MLCT absorption band.

  • Quantum Yield Determination:

    • The relative method is commonly used. The emission spectrum of the sample is recorded along with that of a well-characterized standard with a known quantum yield (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095).

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

  • Time-Resolved Emission Spectroscopy:

    • Excited-state lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).

    • The sample is excited with a pulsed laser or LED at a wavelength corresponding to the MLCT absorption band.

    • The decay of the emission intensity over time is monitored, and the data is fitted to an exponential decay function to extract the lifetime (τ).

Conclusion: The Promise of Quinazoline-Based Ligands

The comparative analysis reveals that 2-Chloro-4-pyridin-2-yl-quinazoline and its analogues represent a promising class of bidentate ligands for the development of highly efficient luminescent materials. The extended π-system of the quinazoline core provides a facile means to red-shift the emission of metal complexes, while the overall rigid structure can contribute to high photoluminescence quantum yields and long excited-state lifetimes, as demonstrated by the high-performing iridium complexes.[18] While 2,2'-bipyridine and 1,10-phenanthroline remain indispensable building blocks in coordination chemistry, the exploration of new ligand scaffolds like substituted quinazolines opens up exciting avenues for the design of next-generation photofunctional materials with tailored properties for a wide array of applications. Further research into the synthesis and characterization of a broader range of metal complexes with 2-Chloro-4-pyridin-2-yl-quinazoline is warranted to fully unlock its potential.

References

Sources

Safety Operating Guide

2-Chloro-4-pyridin-2-ylquinazoline: Comprehensive Handling and Disposal Protocol

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, managing reactive heterocyclic intermediates requires moving beyond basic safety data sheets. 2-Chloro-4-pyridin-2-ylquinazoline is a highly valuable building block in medicinal chemistry, but its halogenated quinazoline core presents specific reactivity and environmental hazards. This guide provides a self-validating, mechanistic approach to the operational handling and cradle-to-grave disposal of this compound, ensuring laboratory safety and strict regulatory compliance.

Chemical Profile & Hazard Characterization

Before interacting with the material, baseline quantitative and qualitative data must be established to dictate downstream handling.

PropertyValue
Chemical Name 2-Chloro-4-pyridin-2-ylquinazoline
CAS Number 858235-91-3
Molecular Formula C13H8ClN3
Molecular Weight 241.68 g/mol
EPA Waste Classification Halogenated Organic Waste
Primary Hazards Acute Toxicity (Oral), Serious Eye Damage, Skin Irritation, Corrosive Byproducts

Mechanistic Safety & Reactivity Profile

To handle this compound safely, one must understand the causality behind its chemical instability. The quinazoline ring contains two electronegative nitrogen atoms that strongly withdraw electron density from the C2 position. This renders the carbon-chlorine (C-Cl) bond highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (S_NAr).

When exposed to ambient moisture, protic solvents, or amine-based nucleophiles, the compound undergoes rapid, exothermic hydrolysis. As validated by structural analogs in the 1[1], this degradation pathway releases hydrogen chloride (HCl) gas. If this reaction occurs inside a sealed, improper waste container, the resulting pneumatic pressure can cause catastrophic container rupture and release corrosive aerosols into the laboratory environment.

ReactivityPathway A 2-Chloro-4-pyridin- 2-ylquinazoline C S_NAr Hydrolysis (Exothermic) A->C B Moisture / Nucleophiles (H2O, Amines) B->C D HCl Gas Release (Corrosive) C->D Byproduct E Quinazolinone Derivative C->E Main Product

Fig 1. Nucleophilic aromatic substitution (S_NAr) degradation pathway.

Operational Handling & Waste Segregation

Proper disposal begins at the bench. Because this compound is a halogenated organic, it falls under strict environmental regulations to prevent the formation of toxic dioxins during standard waste processing.

  • Segregation Causality: Halogenated wastes must never be mixed with non-halogenated solvent streams. According to the2[2], mixing halogenated compounds into standard waste dilutes the overall heating value (BTU) and introduces chlorine into incinerators not equipped to handle acidic flue gases. This violates EPA permits, damages commercial boilers, and dramatically increases institutional disposal costs.

  • Moisture Exclusion: Keep the waste stream strictly non-aqueous (<5% water) to prevent the S_NAr hydrolysis described above.

Step-by-Step Disposal Procedures

The following protocol ensures compliance with EPA guidelines for the thermal destruction of halogenated organics.

Step 1: Primary Containment

  • Collect solid and solvent waste containing 2-Chloro-4-pyridin-2-ylquinazoline in high-density polyethylene (HDPE) or amber glass carboys.

  • Causality: HDPE provides superior chemical resistance against halogenated organics and trace HCl compared to standard polymers like PET, preventing container degradation over time.

Step 2: Headspace Management

  • Fill waste containers to a maximum of 75% capacity.

  • Causality: Leaving 25% headspace accommodates vapor expansion and prevents hydraulic over-pressurization if trace moisture inadvertently enters the container and generates HCl gas.

Step 3: Labeling and Satellite Accumulation

  • Affix a GHS-compliant "Hazardous Waste" label immediately upon the first drop of waste.

  • Explicitly list: "Halogenated Organic Waste - Contains 2-Chloro-4-pyridin-2-ylquinazoline".

  • Store in a dedicated flammable/corrosive safety cabinet with secondary containment, away from bases and aqueous streams.

Step 4: Thermal Destruction (Rotary Kiln Incineration)

  • Transfer the waste to an EPA-licensed hazardous waste vendor. As detailed in the3[3], the ultimate disposal method must be high-temperature rotary kiln incineration.

  • Causality: The highly stable aromatic rings and C-Cl bonds require temperatures exceeding 1000°C for complete thermal oxidation. Furthermore, the kiln must be equipped with a caustic scrubber to neutralize the resulting HCl flue gas into benign salts prior to atmospheric release.

DisposalWorkflow A Laboratory Generation (Solid/Solvent Waste) B Segregation: Halogenated Waste Stream A->B C Secondary Containment & Accumulation B->C D Licensed EPA Waste Transport C->D E Rotary Kiln Incineration (>1000°C) D->E F Caustic Scrubbing (HCl Neutralization) E->F Flue Gas (HCl) G Ash to Subtitle C Landfill F->G

Fig 2. Cradle-to-grave disposal workflow for halogenated heterocyclic waste.

Emergency Spill Response Protocol

In the event of a localized bench or floor spill, standard solvent spill kits are insufficient due to the chemical's reactivity. Follow this validated methodology based on 4[4]:

  • Isolation: Evacuate the immediate 10-foot radius. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.

  • Dry Absorption (No Water): Cover the spill entirely with an inert, dry absorbent such as diatomaceous earth, dry sand, or a commercial universal spill pad. Causality: Applying water or wet towels will immediately trigger hydrolysis, evolving toxic HCl gas into the breathing zone.

  • Mechanical Collection: Use non-sparking polypropylene tools to sweep the absorbed material into a compatible, sealable hazardous waste bucket.

  • Alkaline Decontamination: Once the bulk material is removed, wipe the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidity, followed by a final dry wipe.

References

  • National Institutes of Health (NIH). "2-Chloroquinazoline | C8H5ClN2 | CID 74054 - PubChem." PubChem Compound Database. Available at:[Link]

  • Environmental Protection Agency (EPA). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). Available at: [Link]

Sources

Personal protective equipment for handling 2-Chloro-4-pyridin-2-ylquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive electrophilic intermediates requires more than just reviewing a standard safety data sheet. It requires a fundamental understanding of the molecule's mechanistic behavior. 2-Chloro-4-pyridin-2-ylquinazoline is a critical building block in targeted drug discovery—particularly in the synthesis of kinase inhibitors—but its distinct reactivity profile demands stringent logistical and safety protocols.

This guide provides a self-validating, field-proven framework for the safe handling, reaction execution, and disposal of this chemical, ensuring operational excellence and researcher safety.

Executive Summary & Chemical Profile

Before designing a handling protocol, we must establish the quantitative baseline of the chemical. 2-Chloro-4-pyridin-2-ylquinazoline is a halogenated nitrogen heterocycle. Its low molecular weight and reactive functional groups dictate its volatility and permeation risks[1][2].

Table 1: Quantitative Chemical Profile

ParameterValue / Classification
Chemical Name 2-Chloro-4-pyridin-2-ylquinazoline
CAS Number 858235-91-3
Molecular Formula C13H8ClN3
Molecular Weight 241.68 g/mol
Primary GHS Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, Skin Sens. 1, STOT SE 3

Mechanistic Causality of Hazards

To understand why specific Personal Protective Equipment (PPE) is required, we must understand the chemical's mechanism of action. The primary hazard of 2-Chloro-4-pyridin-2-ylquinazoline stems from the highly electrophilic nature of the C2 position on the quinazoline ring.

The adjacent nitrogen atoms withdraw electron density, making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) . When exposed to biological tissues, nucleophilic residues (such as the sulfhydryl groups of cysteine or the primary amines of lysine in epidermal and respiratory proteins) rapidly displace the chloride ion[3][4]. This covalent modification of biological macromolecules is the direct mechanistic cause of its classification as a potent skin sensitizer (H317) and severe irritant (H315, H319, H335)[5].

Toxicity N1 2-Chloro-4-pyridin- 2-ylquinazoline N3 S_NAr Reaction (Chloride Displacement) N1->N3 N2 Epidermal/Respiratory Proteins N2->N3 N4 Covalent Adduct Formation N3->N4 N5 Sensitization & Irritation (H317/H315) N4->N5

Mechanistic pathway of toxicity via S_NAr reaction on epidermal proteins.

Personal Protective Equipment (PPE) Matrix

According to OSHA 29 CFR 1910.132, PPE selection must be directly mapped to the hazard assessment[6][7]. Because this compound is a reactive solid that generates sensitizing dust and is typically handled in highly permeating organic solvents (e.g., DMF, DMSO, or DCM), a multi-layered barrier system is mandatory.

Table 2: Quantitative PPE Specifications & Causality

PPE ComponentMaterial SpecificationMin. ThicknessBreakthroughCausality / Rationale
Primary Gloves Nitrile (NBR)0.12 mm (5 mil)> 60 minProvides baseline resistance to incidental powder contact during weighing.
Secondary Gloves Neoprene / Butyl0.30 mm (12 mil)> 240 minRequired during solvent solubilization. Halogenated aromatics easily carry through thin latex/nitrile when dissolved in polar aprotic solvents.
Eye Protection Polycarbonate2.0 mmN/AHigh-impact resistance; splash protection against reactive halides which cause irreversible ocular damage.
Respirator N95 / P100 ParticulateN/AN/APrevents inhalation of highly sensitizing dust particles if handling outside a ventilated enclosure.

Operational Workflow & Handling Protocol

Every operational step must be treated as a self-validating system to ensure containment and chemical integrity.

Workflow A Chemical Storage (Argon, 2-8°C) B Pre-Weighing Prep (Fume Hood & PPE) A->B C Weighing & Transfer (Anti-static spatulas) B->C D Reaction Execution (Inert Atmosphere) C->D E Waste Generation (Reactive Chloride) D->E F Quenching Protocol (1M NaOH / Amine) E->F Deactivation G Final Disposal (Halogenated Waste) F->G

Safe handling, reaction, and waste quenching workflow for 2-Chloro-4-pyridin-2-ylquinazoline.

Step-by-Step Methodology:
  • Environmental Setup & PPE Donning

    • Ensure the fume hood face velocity is between 80–100 fpm.

    • Don base PPE: Tyvek coat, impact goggles, and 5-mil nitrile gloves.

    • Validation Check: Verify hood airflow via the digital monitor before unsealing the chemical. If utilizing a half-mask respirator, perform a positive/negative pressure seal check.

  • Weighing and Transfer

    • Use an anti-static zero-charge spatula to prevent aerosolization of the fine powder.

    • Weigh the required mass of 2-Chloro-4-pyridin-2-ylquinazoline into a pre-tared, inert vial (e.g., amber glass).

    • Validation Check: Re-weigh the source bottle post-transfer. The mass difference must exactly match the tared vial mass, confirming zero fugitive dust loss to the environment.

  • Solubilization and Reaction Execution

    • Don secondary 12-mil neoprene gloves over the nitrile base before handling reaction solvents.

    • Purge the reaction vessel with Argon for 5 minutes prior to introducing the solvent to prevent ambient moisture from hydrolyzing the chloroquinazoline core.

    • Validation Check: Monitor the dissolution visually; the solution should be clear. A cloudy suspension indicates moisture ingress and premature degradation of the reagent.

Waste Management & Quenching Plan

Unreacted 2-Chloro-4-pyridin-2-ylquinazoline cannot be disposed of directly into standard halogenated waste streams due to the risk of uncontrolled exothermic reactions with latent nucleophiles (e.g., trace water, amines) in the waste carboy[8][9]. It must be chemically quenched first.

Step-by-Step Quenching Methodology:
  • Dilution: Transfer the crude reaction waste to a dedicated quenching flask in the fume hood. Dilute 1:5 with a miscible, non-reactive solvent (e.g., THF).

  • Nucleophilic Deactivation: Slowly add an excess of 1M NaOH (aqueous) or a secondary amine (e.g., diethylamine) dropwise. Stir vigorously at room temperature for 1-2 hours to ensure complete displacement of the reactive C2-chloride.

  • Neutralization Verification:

    • Validation Check: Test the aqueous phase of the quenched mixture with pH indicator strips. The pH must remain > 10. If the pH drops below 7, the generation of HCl byproduct has consumed the base, indicating incomplete quenching. Add additional NaOH until pH > 10 is sustained.

  • Final Disposal: Transfer the validated, deactivated mixture to the designated "Halogenated Organic Waste" carboy[8].

    • Validation Check: Ensure the waste tag explicitly lists the quenched derivatives (e.g., "hydroxyquinazoline derivative") rather than the reactive parent compound, ensuring strict EPA RCRA compliance[9].

Emergency Response Protocols

  • Skin Exposure: Immediately remove contaminated clothing. Do not use solvents (which enhance dermal absorption) to wash the skin. Flush the affected area with copious amounts of water and non-abrasive soap for a minimum of 15 minutes[3][5]. Seek medical attention immediately, providing the SDS for chloroquinazoline analogs.

  • Powder Spill: Do not sweep. Cover the spill with damp absorbent pads to prevent dust aerosolization. Carefully scoop the material into a sealable container using non-sparking tools, then proceed to the Quenching Protocol outlined in Section 5.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.